Deoxylapachol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPGNVFCJOPXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049430 | |
| Record name | Lapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-79-7 | |
| Record name | Lapachol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lapachol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Lapachol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPACHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Deoxylapachol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation and synthesis, along with an exploration of its mechanisms of action, are presented to facilitate further research and drug development endeavors.
Chemical Structure and Identification
This compound, systematically named 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione, is a lipophilic compound characterized by a naphthalene-1,4-dione core substituted with a prenyl group at the C2 position.[1] This structural feature is crucial for its biological activity.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione[1] |
| CAS Number | 3568-90-9[1] |
| Molecular Formula | C₁₅H₁₄O₂[1] |
| SMILES | CC(=CCC1=CC(=O)C2=CC=CC=C2C1=O)C[1] |
| InChI | InChI=1S/C15H14O2/c1-10(2)7-8-11-9-14(16)12-5-3-4-6-13(12)15(11)17/h3-7,9H,8H2,1-2H3[1] |
| InChIKey | OSDFYZPKJKRCRR-UHFFFAOYSA-N[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 226.27 g/mol [1] |
| Appearance | Yellow solid |
| Melting Point | 61-62 °C |
| Boiling Point | 359.2 °C at 760 mmHg |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] |
| LogP | 3.8 |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. Below are the characteristic spectral data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (CDCl₃): The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the naphthoquinone ring, the vinylic proton, the allylic methylene protons, and the two methyl groups of the prenyl side chain.
-
¹³C-NMR (CDCl₃): The carbon NMR spectrum displays signals for the two carbonyl carbons of the quinone ring, the aromatic carbons, and the carbons of the prenyl substituent.[3]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~1665 | C=O stretching (quinone) |
| ~1600 | C=C stretching (aromatic) |
| ~2920 | C-H stretching (aliphatic) |
3.3. UV-Visible (UV-Vis) Spectroscopy
This compound exhibits characteristic absorption maxima in the UV-Vis region due to the presence of the conjugated naphthoquinone chromophore. The λmax values are influenced by the solvent used. In ethanol, characteristic absorption bands are observed.
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with its anticancer and antifungal properties being the most extensively studied.
4.1. Anticancer Activity
This compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to be multifactorial, primarily involving the induction of oxidative stress through the generation of reactive oxygen species (ROS). This leads to DNA damage and the activation of apoptotic pathways. While the precise signaling cascades are still under investigation, it is hypothesized that this compound may modulate pathways similar to other naphthoquinones, such as the p53 and MAPK signaling pathways, leading to programmed cell death.
4.2. Antifungal Activity
This compound has shown potent activity against various fungal strains.[4] One of the proposed mechanisms for its antifungal action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By disrupting the integrity of the cell membrane, this compound leads to fungal cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of quinones from teak (Tectona grandis) on fungal cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxylapachol: A Technical Guide to its Presumed Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxylapachol is a naturally occurring naphthoquinone found in the heartwood of trees from the Bignoniaceae family, notably Tabebuia avellanedae. It shares a core structural similarity with other well-researched naphthoquinones, such as lapachol and β-lapachone, which have demonstrated significant cytotoxic activity against a wide array of cancer cell lines. While direct and extensive research on the anticancer mechanisms of this compound is still emerging, its structural analogy to these compounds allows for a scientifically grounded extrapolation of its potential modes of action. This technical guide synthesizes the known mechanisms of related naphthoquinones to build a comprehensive model for this compound's activity in cancer cells, focusing on the induction of apoptosis, cell cycle disruption, generation of oxidative stress, and modulation of critical signaling pathways. All presented data, pathways, and protocols are based on studies of structurally similar compounds and serve as a predictive framework for future research on this compound.
Cytotoxicity and Antiproliferative Effects
The 1,4-naphthoquinone scaffold, characteristic of this compound, is a well-established pharmacophore responsible for cytotoxic effects in various cancer models. The antiproliferative activity is typically dose-dependent and varies across different cancer cell types. The efficacy is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Data Presentation: Cytotoxicity of Related Naphthoquinones
The following table summarizes the IC50 values for lapachol and β-lapachone across a range of human cancer cell lines, providing a benchmark for the expected potency of this compound.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| β-Lapachone | HCT116 | Colon Carcinoma | 1.9 µg/mL (~7.8 µM) | [1] |
| HEPG2 | Hepatocellular Carcinoma | 1.8 µg/mL (~7.4 µM) | [1] | |
| MCF7 | Breast Adenocarcinoma | 2.2 µg/mL (~9.1 µM) | [1] | |
| ACP02 | Gastric Adenocarcinoma | 3.0 µg/mL (~12.4 µM) | [1] | |
| Lapachol | WHCO1 | Oesophageal Cancer | >50 | [2] |
| β-Lapachone | WHCO1 | Oesophageal Cancer | 1.6-11.7 (for derivatives) | [2] |
Note: IC50 values were converted from µg/mL to µM where necessary, using a molar mass of 242.26 g/mol for β-lapachone.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism by which naphthoquinones are believed to exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Evidence from related compounds strongly suggests a reliance on the intrinsic, mitochondria-mediated apoptotic pathway.[3][4] This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.
The proposed cascade initiated by this compound involves:
-
Mitochondrial Membrane Depolarization: A loss of the mitochondrial membrane potential (ΔΨm).[5][6]
-
Cytochrome c Release: The release of cytochrome c from the intermembrane space into the cytosol.[6]
-
Caspase Activation: Released cytochrome c triggers the assembly of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[6][7][8]
-
Execution of Apoptosis: Activated caspase-3 cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), culminating in DNA fragmentation and cell death.[2]
Caption: Postulated mitochondrial pathway of apoptosis induced by this compound.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cancer cells (e.g., 1x10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with varying concentrations of this compound and appropriate controls (vehicle, positive control) for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Gently wash cells with cold Phosphate-Buffered Saline (PBS) and detach using a non-enzymatic solution or gentle trypsinization. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Arrest
Disruption of the normal cell cycle progression is a hallmark of many effective anticancer agents. Related compounds, lapachol and β-lapachone, have been shown to induce cell cycle arrest, preventing cancer cells from proceeding to mitosis and proliferation.[5][9] Depending on the cell type and concentration, arrest can occur at the G0/G1, S, or G2/M checkpoints.[10] This arrest provides time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated. A significant increase in the sub-G1 cell population is often observed, which is indicative of apoptotic DNA fragmentation.[9]
Caption: Experimental workflow for analyzing this compound's effect on the cell cycle.
Experimental Protocol: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle.[11][12]
-
Cell Preparation: Culture and treat cells with this compound as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest approximately 1x10^6 cells. Wash once with ice-cold PBS. Resuspend the pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) and incubate for 15-30 minutes at 4°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Generation of Reactive Oxygen Species (ROS)
Naphthoquinones are redox-active molecules capable of generating reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[5] In many cancer cells, particularly those overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), β-lapachone undergoes a futile redox cycle.[13][14] This process involves a two-electron reduction of the quinone to a hydroquinone by NQO1, followed by a rapid, unstable two-step back-oxidation to the original quinone, consuming oxygen and generating large amounts of ROS.[14] This massive increase in ROS induces severe oxidative stress, leading to DNA damage, PARP hyperactivation, and ultimately, cell death.[14] Given its structure, this compound is likely to participate in a similar NQO1-dependent mechanism.
Caption: Futile redox cycling of this compound leading to ROS production.
Experimental Protocol: Measurement of Intracellular ROS
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.[15]
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or 6-well plate) and treat with this compound for a short duration (e.g., 30 minutes to 4 hours). Include a positive control (e.g., H₂O₂) and a negative control.
-
Loading with DCFH-DA: Remove the treatment media and wash the cells with warm PBS. Add DCFH-DA solution (e.g., 10-20 µM in serum-free media) to the cells.
-
Incubation: Incubate the cells at 37°C for 30 minutes in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Measurement: Wash the cells again with PBS to remove excess probe. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or by flow cytometry. An increase in fluorescence corresponds to an increase in intracellular ROS levels.
Modulation of Key Cancer Signaling Pathways
The anticancer activity of natural compounds is often linked to their ability to interfere with signal transduction pathways that regulate cell proliferation, survival, and metastasis.[16] While direct targets for this compound are yet to be identified, related compounds are known to modulate several critical pathways.
-
PI3K/Akt Pathway: This pathway is hyperactivated in many cancers and promotes cell survival and proliferation.[17][18] Natural polyphenols and flavonoids have been shown to inhibit the phosphorylation (activation) of key components like PI3K and Akt, thereby promoting apoptosis and halting cell cycle progression.[19][20][21]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis.[22][23] Inhibition of STAT3 signaling is a promising strategy for cancer therapy, and various natural products have been identified as STAT3 inhibitors.[22][24]
Caption: Potential inhibition of the pro-survival PI3K/Akt pathway by this compound.
Conclusion
Based on the extensive evidence from structurally related naphthoquinones like lapachol and β-lapachone, this compound is presumed to be a potent anticancer agent with a multi-faceted mechanism of action. Its activity likely stems from a coordinated assault on cancer cells involving the induction of mitochondria-mediated apoptosis, arrest of the cell cycle, generation of high levels of cytotoxic reactive oxygen species, and the suppression of critical pro-survival signaling pathways such as PI3K/Akt. While this guide provides a robust theoretical framework, it underscores the critical need for direct experimental investigation. Future research should focus on validating these predicted mechanisms, identifying specific molecular targets, and evaluating the therapeutic potential of this compound, both as a standalone agent and in combination therapies, to pave the way for its potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Lapachone and its iodine derivatives cause cell cycle arrest at G2/M phase and reactive oxygen species-mediated apoptosis in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of mitochondria-mediated apoptosis in deoxynivalenol cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deoxynivalenol Induces Caspase-8-Mediated Apoptosis through the Mitochondrial Pathway in Hippocampal Nerve Cells of Piglet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lapachol interferes with the cell cycle and inhibits proliferation and migration of bladder tumor cells with effects on ncRNA expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent inhibition of tumor survival in vivo by β-lapachone plus taxol: Combining drugs imposes different artificial checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Procedure and precautions of cell cycle detection [elabscience.com]
- 13. Cancer therapy with beta-lapachone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]
Deoxylapachol: A Comprehensive Technical Review of Its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse and potent biological activities. As a derivative of lapachol, it shares a core chemical structure that imparts a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms underlying its anticancer activity are believed to involve the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes, crucial for DNA replication and repair.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| P-388 | Leukemia | 0.6 | [1] |
Note: Further research is required to establish a comprehensive panel of IC50 values for this compound against a wider range of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways in Anticancer Activity
While direct evidence for this compound is still emerging, studies on related naphthoquinones like β-lapachone suggest the involvement of key signaling pathways in its anticancer effects.
-
Reactive Oxygen Species (ROS) Generation: Naphthoquinones are known to undergo redox cycling, leading to the production of superoxide anions and other ROS. This oxidative stress can induce DNA damage, lipid peroxidation, and protein damage, ultimately triggering apoptotic cell death in cancer cells.
ROS Generation Pathway -
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Inhibition of these enzymes by this compound can lead to the accumulation of DNA strand breaks and subsequent cell death.
Topoisomerase Inhibition Mechanism -
NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and inflammation. While direct modulation by this compound requires further investigation, related compounds have been shown to inhibit these pathways in cancer cells, contributing to their anti-proliferative and pro-apoptotic effects.
Antimicrobial Activity
This compound and its parent compound, lapachol, have demonstrated activity against a range of pathogenic bacteria and fungi. The lipophilic nature of these compounds allows them to interact with microbial cell membranes, disrupting cellular processes.
Quantitative Data: Antimicrobial Activity of Lapachol Derivatives
While specific MIC values for this compound are not extensively reported, studies on lapachol derivatives provide insights into their potential antimicrobial spectrum.
| Microorganism | Type | Compound | MIC (µmol/mL) | Reference |
| Enterococcus faecalis | Bacterium | Lapachol thiosemicarbazone | 0.05 | [2] |
| Staphylococcus aureus | Bacterium | Lapachol thiosemicarbazone | 0.10 | [2] |
| Cryptococcus gattii | Fungus | Lapachol thiosemicarbazone | 0.10 | [2] |
| Paracoccidioides brasiliensis | Fungus | Lapachol thiosemicarbazone | 0.01-0.10 | [2] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
This compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of this compound in the appropriate broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the antimicrobial dilutions. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.
Anti-inflammatory Activity
Lapachol, the parent compound of this compound, has been shown to possess anti-inflammatory properties. This activity is likely attributed to the inhibition of pro-inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Materials:
-
This compound
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Grouping and Acclimatization: Divide the animals into groups (e.g., control, standard, and test groups treated with different doses of this compound). Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer this compound or the standard drug orally or intraperitoneally to the respective animal groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of naphthoquinones are often linked to the modulation of inflammatory signaling pathways.
-
NF-κB Signaling Pathway: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway can lead to a reduction in the production of inflammatory cytokines and enzymes.
NF-κB Inhibition Pathway
Conclusion
This compound is a promising natural compound with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anticancer, and likely antimicrobial and anti-inflammatory properties, make it a valuable lead molecule for drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms of action, expanding the quantitative data on its efficacy against a broader range of targets, and conducting preclinical and clinical studies to evaluate its safety and therapeutic efficacy in various disease models. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of this compound's multifaceted biological activities.
References
The Biosynthesis of Deoxylapachol in Tectona grandis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxylapachol, a naphthoquinone found in the heartwood of teak (Tectona grandis), is a compound of significant interest due to its contribution to the wood's remarkable durability and its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Tectona grandis, detailing the key enzymatic steps, relevant intermediates, and generalized experimental protocols for its investigation. The pathway is elucidated through the well-established shikimate pathway, which is responsible for the biosynthesis of aromatic compounds in plants. This document presents a logical framework for the synthesis of this compound, supported by diagrams of the signaling pathway and experimental workflows, and summarizes the current state of knowledge to guide future research in this area.
Introduction
Tectona grandis L.f., commonly known as teak, is a globally renowned timber species prized for its exceptional strength, stability, and resistance to decay and insect attack. These desirable properties are largely attributed to the accumulation of secondary metabolites, particularly quinones, in its heartwood. Among these, this compound stands out as a key bioactive compound. While the presence and biological activities of this compound are well-documented, the intricate details of its biosynthetic machinery within teak remain an area of active investigation. This whitepaper aims to consolidate the current understanding of this compound biosynthesis, drawing upon the broader knowledge of naphthoquinone synthesis in plants to propose a putative pathway in Tectona grandis.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound in Tectona grandis is believed to proceed via the shikimate pathway , a central metabolic route in plants and microorganisms for the production of aromatic amino acids and a wide array of secondary metabolites. This pathway converts simple carbohydrate precursors into chorismate, a key branch-point intermediate. From chorismate, the pathway diverges to produce various aromatic compounds, including the naphthoquinone scaffold of this compound.
The proposed pathway can be broadly divided into two major stages:
-
Formation of the Naphthoquinone Ring: This stage involves the conversion of chorismate to 1,4-dihydroxy-2-naphthoic acid (DHNA).
-
Prenylation and Subsequent Modification: DHNA is then prenylated, followed by decarboxylation to yield this compound.
Key Intermediates and Enzymatic Steps
The following table summarizes the key intermediates and the putative enzymes involved in the biosynthesis of this compound from chorismate.
| Intermediate | Enzyme (Putative) | Enzyme Commission (EC) Number | Description of Reaction |
| Chorismate | Isochorismate Synthase (ICS) | 5.4.4.2 | Isomerization of chorismate to isochorismate. |
| Isochorismate | 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) Synthase | 4.1.3.36 | Addition of α-ketoglutarate and subsequent rearrangement. |
| SEPHCHC | 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) Synthase | 4.2.1.113 | Elimination of pyruvate. |
| SHCHC | o-Succinylbenzoate (OSB) Synthase | 2.2.1.10 | Aromatization to form o-succinylbenzoate. |
| o-Succinylbenzoate (OSB) | OSB-CoA Ligase | 6.2.1.26 | Activation of OSB with Coenzyme A. |
| OSB-CoA | Naphthoate Synthase (MenB) | 4.1.1.63 | Cyclization to form 1,4-dihydroxy-2-naphthoate. |
| 1,4-Dihydroxy-2-naphthoic acid (DHNA) | DHNA Prenyltransferase | 2.5.1.- | Transfer of a dimethylallyl pyrophosphate (DMAPP) group to DHNA. |
| 2-carboxy-2-prenyl-1,4-naphthoquinone | (Spontaneous or Enzymatic) | - | Decarboxylation to form this compound. |
Signaling Pathway Diagram
The following diagram illustrates the putative biosynthetic pathway of this compound from chorismate in Tectona grandis.
Pharmacological Profile of Deoxylapachol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific data specifically on deoxylapachol is limited. Much of the understanding of its pharmacological profile is extrapolated from studies on its parent compound, lapachol, and other related naphthoquinones. This guide provides a comprehensive overview of the available information on this compound, supplemented with data from closely related compounds for comparative and contextual purposes.
Executive Summary
This compound, a naturally occurring 1,4-naphthoquinone, has garnered scientific interest for its potential therapeutic applications.[1] Found in various plant species, it is structurally related to lapachol, a more extensively studied compound. This compound is recognized for its antifungal, antineoplastic, and anti-inflammatory properties.[1] Its mechanisms of action are believed to involve the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways crucial for cell survival and proliferation. This document provides a detailed overview of the known pharmacological profile of this compound, including its biological activities, putative mechanisms of action, and relevant experimental protocols. Due to the scarcity of specific quantitative data for this compound, information from its parent compound, lapachol, is included for reference.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-(3-methylbut-2-enyl)naphthalene-1,4-dione | PubChem |
| Molecular Formula | C₁₅H₁₄O₂ | PubChem |
| Molecular Weight | 226.27 g/mol | PubChem |
| Appearance | Solid | ApexBio |
| CAS Number | 3568-90-9 | PubChem |
Pharmacological Activities
This compound has demonstrated a range of biological activities in preclinical studies, positioning it as a molecule of interest for further investigation.
Anticancer Activity
This compound is described as a major cytotoxic component in some natural sources and possesses anticancer activity.[2] While specific IC50 values for this compound are not widely available in tabular format, studies on the parent compound, lapachol, provide insights into the potential potency of this class of compounds. The cytotoxicity of naphthoquinones is often attributed to their ability to induce oxidative stress and interfere with topoisomerases, enzymes vital for DNA replication.[3]
Table 1: Cytotoxicity of Lapachol (Parent Compound) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| U373 | Human Glioblastoma | ~8 | 72 | [4] |
| A549 | Human Lung Carcinoma | ~8 | 72 | [4] |
| Hs683 | Human Glioma | ~8 | 72 | [4] |
| SKMEL-28 | Human Melanoma | ~8 | 72 | [4] |
| PC3 | Human Prostate Cancer | ~8 | 72 | [4] |
| LoVo | Human Colon Adenocarcinoma | ~8 | 72 | [4] |
| WHCO1 | Oesophageal Cancer | 1.6 - 11.7 | Not Specified | [5] |
| HL60 | Human Promyelocytic Leukemia | 25 | 48 | [4] |
Note: This data is for lapachol and is provided as a reference for the potential activity of this compound.
A derivative, 3-chlorothis compound, has shown cytotoxic activity against a panel of human cancer cell lines and in vivo antitumor potential in a hollow fibre assay.[6][7]
Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of Lapachol and its Derivatives
| Organism | Compound | MIC (µmol/mL) | Reference |
| Enterococcus faecalis | Lapachol thiosemicarbazone | 0.05 | [2] |
| Staphylococcus aureus | Lapachol thiosemicarbazone | 0.05 | [2] |
| Enterococcus faecalis | Lapachol semicarbazone | 0.10 | [2] |
| Staphylococcus aureus | Lapachol semicarbazone | 0.10 | [2] |
| Cryptococcus gattii | Lapachol thiosemicarbazone | 0.10 | [2] |
| Cryptococcus gattii | Lapachol semicarbazone | 0.20 | [2] |
| Paracoccidioides brasiliensis | Lapachol thiosemicarbazone | 0.01 - 0.10 | [2] |
| Various bacteria | Lapachol | 1.56 - 25 µg/mL | [8] |
Note: This data is for lapachol and its derivatives and serves as an indicator of the potential antimicrobial profile of this compound.
Anti-inflammatory Activity
The anti-inflammatory potential of naphthoquinones, including lapachol, has been documented. The mechanisms are thought to involve the modulation of inflammatory signaling pathways such as NF-κB. While quantitative data for this compound's anti-inflammatory activity is not available, studies on lapachol have demonstrated its effects in animal models of inflammation.
Putative Mechanisms of Action & Signaling Pathways
The precise molecular mechanisms of this compound are not fully elucidated. However, based on the known activities of related naphthoquinones, several key pathways are likely involved.
Generation of Reactive Oxygen Species (ROS)
A central mechanism for the biological activity of many quinones is their ability to undergo redox cycling, leading to the production of ROS. This process can induce oxidative stress, damaging cellular components and triggering cell death pathways.
Caption: Hypothesized mechanism of ROS generation by this compound via redox cycling.
Modulation of Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory signaling cascades.
The NF-κB pathway is a critical regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Interference with Cell Survival and Proliferation Pathways
The PI3K/Akt pathway is crucial for cell survival and proliferation. Its inhibition can lead to apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt cell survival pathway by this compound.
The MAPK pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis.
Caption: Hypothesized dual modulation of MAPK pathways by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not published. The following are generalized protocols for key assays that would be used to characterize its pharmacological profile.
In Vitro Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.
-
Cell Lysis: Treat cells with this compound for various times and lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-Akt, total Akt) and then with secondary antibodies conjugated to an enzyme.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Pharmacokinetics and Toxicology
Specific pharmacokinetic and toxicological data for this compound are not available in the public domain.[9] Studies on the parent compound, lapachol, indicate that it undergoes metabolism and that its bioavailability may be a limiting factor. Toxicological studies on lapachol have reported various effects, but these cannot be directly extrapolated to this compound without specific studies.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated anticancer, antimicrobial, and anti-inflammatory potential. However, a significant gap exists in the scientific literature regarding its specific quantitative pharmacological data, detailed mechanisms of action, and its pharmacokinetic and toxicological profile. Future research should focus on:
-
Systematic screening of this compound against a wide range of cancer cell lines and microbial strains to determine its IC50 and MIC values.
-
In-depth investigation of its effects on key signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, using molecular biology techniques.
-
Comprehensive in vivo studies to evaluate its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
-
Thorough toxicological evaluation to establish its safety profile.
Addressing these knowledge gaps is crucial for the potential development of this compound as a therapeutic agent.
References
- 1. This compound | C15H14O2 | CID 97448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strong in vitro anticancer activity of copper(ii) and zinc(ii) complexes containing naturally occurring lapachol: cellular effects in ovarian A2780 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Deoxylapachol: A Naphthoquinone Secondary Metabolite with Broad-Spectrum Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxylapachol, a naturally occurring 1,4-naphthoquinone, is a secondary metabolite found in various plant species, most notably in the heartwood of teak (Tectona grandis)[1][2]. As a member of the quinone family, this compound is implicated in a range of biological activities, including antifungal, antimicrobial, antiparasitic, and anticancer effects. Its mechanism of action is believed to be multifaceted, primarily revolving around the generation of reactive oxygen species (ROS), disruption of cellular signaling pathways, and inhibition of key enzymes such as topoisomerases[3][4]. This technical guide provides a comprehensive overview of the current understanding of this compound's role as a secondary metabolite, its biological activities with available quantitative data, detailed experimental protocols for its study, and visualizations of its proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers in drug discovery and development.
Introduction to this compound
This compound, chemically known as 2-(3-methylbut-2-en-1-yl)naphthalene-1,4-dione, is a lipophilic compound belonging to the naphthoquinone class. These compounds are widespread in nature and are known for their diverse pharmacological properties[5]. The biological activity of naphthoquinones is often attributed to their ability to undergo redox cycling, leading to the production of ROS and subsequent oxidative stress in target cells[3]. This compound shares structural similarities with other well-studied naphthoquinones like lapachol and its derivatives, β-lapachone and α-lapachone, and as such, their biological activities are often compared and contrasted.
Biological Activities of this compound and Related Naphthoquinones
While specific quantitative data for this compound is limited in the literature, the extensive research on its analogues provides a strong indication of its potential therapeutic efficacy. The following tables summarize the available quantitative data for this compound and its closely related compounds.
Anticancer Activity
Naphthoquinones are well-documented for their cytotoxic effects against various cancer cell lines. Their proposed anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of DNA topoisomerases[4][6][7]. The generation of ROS within cancer cells is also a key factor in their antitumor activity[5].
Table 1: Anticancer Activity of this compound and Related Naphthoquinones
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |
| Lapachol Derivative (allylamine) | Ehrlich Carcinoma | MTT | 16.94 ± 1.25 | [7] |
| Lapachol Derivative (allylamine) | K562 Leukemia | MTT | 14.11 ± 1.39 | [7] |
| Lawsone Derivative (allylamine) | Ehrlich Carcinoma | MTT | 23.89 ± 2.3 | [7] |
| β-lapachone | SW480 (Colon) | Colony Formation | 2 - 3 | [8] |
| β-lapachone | SW620 (Colon) | Colony Formation | 2 - 3 | [8] |
| β-lapachone | DLD1 (Colon) | Colony Formation | 2 - 3 | [8] |
| β-lapachone | ACP02 (Gastric) | MTT | 3.0 µg/mL | [9] |
| β-lapachone | MCF7 (Breast) | MTT | 2.2 µg/mL | [9] |
| β-lapachone | HCT116 (Colon) | MTT | 1.9 µg/mL | [9] |
| β-lapachone | HEPG2 (Liver) | MTT | 1.8 µg/mL | [9] |
Antimicrobial Activity
This compound has been identified as an antifungal agent[1]. The antimicrobial properties of naphthoquinones are attributed to their ability to generate ROS, which can damage microbial cell membranes, proteins, and DNA.
Table 2: Antimicrobial Activity of Lapachol and its Derivatives
| Compound | Microorganism | Assay | MIC (µmol/mL) | Reference(s) |
| Lapachol thiosemicarbazone | Enterococcus faecalis | Broth Microdilution | 0.05 | [10][11] |
| Lapachol thiosemicarbazone | Staphylococcus aureus | Broth Microdilution | 0.10 | [10][11] |
| Lapachol semicarbazone | Enterococcus faecalis | Broth Microdilution | 0.05 | [10][11] |
| Lapachol semicarbazone | Staphylococcus aureus | Broth Microdilution | 0.10 | [10][11] |
| Lapachol thiosemicarbazone | Cryptococcus gattii | Broth Microdilution | 0.10 | [10][11] |
| Lapachol semicarbazone | Cryptococcus gattii | Broth Microdilution | 0.20 | [10][11] |
| Lapachol thiosemicarbazone | Paracoccidioides brasiliensis | Broth Microdilution | 0.01 - 0.10 | [10][11] |
Antiparasitic Activity
Naphthoquinones have shown promising activity against various parasites, including Leishmania, Trypanosoma, and Plasmodium species. The mechanism is thought to involve the inhibition of parasitic enzymes and the induction of oxidative stress.
Table 3: Antiparasitic Activity of Lapachol Analogues
| Compound | Parasite | Assay | IC50 (µg/mL) | Reference(s) |
| Isolapachol acetate | Leishmania amazonensis | Promastigote viability | 1.6 ± 0.0 | [12] |
| Isolapachol acetate | Leishmania braziliensis | Promastigote viability | 3.4 ± 0.5 | [12] |
Anti-inflammatory Activity
The anti-inflammatory effects of naphthoquinones are linked to their ability to modulate inflammatory signaling pathways, such as the NF-κB pathway, and to inhibit the production of pro-inflammatory mediators.
Table 4: Anti-inflammatory Activity of Edaravone Derivatives (for comparative purposes)
| Compound | Assay | IC50 (µg/mL) | Reference(s) |
| Edaravone Derivative 2 | Albumin Denaturation | 107.25 ± 1.30 | [13] |
| Edaravone Derivative 3 | Albumin Denaturation | 106.20 ± 2.64 | [13] |
| Ibuprofen (Standard) | Albumin Denaturation | 76.05 | [13] |
Proposed Mechanisms of Action
The biological activities of this compound and related naphthoquinones are believed to be mediated by several interconnected mechanisms.
Generation of Reactive Oxygen Species (ROS)
A primary mechanism of action for naphthoquinones is their ability to undergo redox cycling, leading to the formation of superoxide anion radicals and other ROS. This process is often catalyzed by cellular reductases. The resulting oxidative stress can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately triggering cell death.
References
- 1. Activity of quinones from teak (Tectona grandis) on fungal cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical study of oxygen interaction with lapachol and its radical anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of lapachol on rat C6 glioma in vitro and in vivo by targeting DNA topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and DNA-topoisomerase effects of lapachol amine derivatives and interactions with DNA [pubmed.ncbi.nlm.nih.gov]
- 8. beta-lapachone induces cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Deoxylapachol: An In-Depth Technical Guide to its Cytotoxic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has demonstrated significant cytotoxic potential against a spectrum of cancer cell lines. This technical guide provides a comprehensive analysis of its mechanisms of action, focusing on the induction of apoptosis and the generation of oxidative stress. Detailed experimental protocols for assessing its cytotoxicity are provided, alongside mandatory visualizations of key signaling pathways and workflows to support further research and development. This document collates quantitative data, outlines methodologies, and presents the core molecular interactions of this compound, serving as a foundational resource for its evaluation as a potential therapeutic agent.
Introduction to this compound
This compound, chemically known as 2-(3-methylbut-2-enyl)naphthalene-1,4-dione, is a naphthoquinone found in various plant species, notably in the heartwood of teak (Tectona grandis). As a derivative of lapachol, it belongs to a class of compounds recognized for their broad range of biological activities, including antifungal, anti-inflammatory, and antineoplastic properties. Its structural characteristics, particularly the quinone ring, are pivotal to its bioactivity, enabling it to participate in redox cycling and interact with various cellular macromolecules. The growing interest in this compound within the oncology field stems from its potent cytotoxic effects and its potential for development into a targeted anticancer therapeutic.
Quantitative Analysis of Cytotoxicity
The efficacy of a cytotoxic compound is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This compound has been evaluated against a panel of human cancer cell lines, demonstrating a range of potencies. The data presented in Table 1 summarizes these findings, highlighting its particular effectiveness against leukemia cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 1.8 |
| HL-60 | Acute Promyelocytic Leukemia | 3.7 |
| B16F10 | Melanoma | 4.9 |
| HeLa | Cervical Cancer | 5.2 |
| MCF-7 | Breast Cancer | 8.9 |
| A549 | Lung Cancer | 10.4 |
| U251 | Glioblastoma | 11.2 |
| PC-3 | Prostate Cancer | 12.5 |
Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The data indicates a broad spectrum of activity, with IC50 values in the low micromolar range for most tested cell lines.
Core Mechanisms of Cytotoxic Action
This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and generating intracellular reactive oxygen species (ROS), which leads to overwhelming oxidative stress.
Induction of Apoptosis
Apoptosis is a critical pathway for the elimination of cancerous cells. This compound triggers this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound modulates the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift disrupts the mitochondrial outer membrane potential (MOMP), causing the release of cytochrome c into the cytosol. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates caspase-9, the initiator caspase of the intrinsic pathway.
-
Extrinsic Pathway: The compound can also upregulate the expression of death receptors, such as Fas, on the cell surface. Binding of the Fas ligand (FasL) initiates the recruitment of FADD and pro-caspase-8, leading to the activation of caspase-8.
-
Execution Pathway: Both activated caspase-9 and caspase-8 converge to activate the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: this compound-induced apoptotic signaling pathways.
Generation of Reactive Oxygen Species (ROS)
The 1,4-naphthoquinone structure of this compound is a substrate for intracellular reductases, such as NADPH-cytochrome P450 reductase. This initiates a futile redox cycle.
-
Reduction: this compound (a quinone) accepts an electron from a reductase (e.g., using NADPH as a cofactor) to form a highly unstable semiquinone radical.
-
Oxidation: This semiquinone radical rapidly transfers its extra electron to molecular oxygen (O₂), regenerating the parent quinone and producing a superoxide anion radical (O₂•⁻).
-
Cascade Formation: The superoxide anion can be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). H₂O₂ can then be further converted into the highly reactive hydroxyl radical (•OH) via the Fenton reaction.
-
Oxidative Stress: The continuous production of these ROS overwhelms the cell's antioxidant capacity, leading to oxidative damage to DNA, lipids, and proteins, which contributes significantly to the cytotoxic outcome.
Caption: Redox cycling of this compound to generate ROS.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for foundational experiments used to characterize the cytotoxic effects of this compound.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Plating: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., <0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT assay.
Apoptosis Quantification (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control group.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic solution (e.g., EDTA-based) to preserve membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS to remove residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the cell populations based on their fluorescence:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Necrotic: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound is a potent cytotoxic agent that induces cancer cell death through the coordinated activation of apoptotic pathways and the generation of significant oxidative stress. The low micromolar IC50 values across multiple cancer cell lines underscore its potential as a promising candidate for further preclinical development.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in animal models to determine its therapeutic window and efficacy.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Combination Therapies: Investigating potential synergistic effects when combined with existing chemotherapeutic agents or targeted therapies.
-
Target Deconvolution: Further elucidating the specific intracellular targets and off-targets to better understand its mechanism of action and potential toxicities.
This guide provides the foundational knowledge and methodologies required for the continued investigation of this compound as a next-generation anticancer agent.
Deoxylapachol as an Antineoplastic Agent: A Technical Guide
Disclaimer: Scientific literature with extensive, specific data on deoxylapachol as an antineoplastic agent is limited. This guide synthesizes the available information on this compound and its closely related structural analog, lapachol, to provide a comprehensive overview for researchers, scientists, and drug development professionals. The experimental protocols and signaling pathway diagrams are based on methodologies commonly employed for naphthoquinones and may require optimization for this compound-specific studies.
Introduction
This compound, a naturally occurring naphthoquinone, has emerged as a compound of interest in oncology research due to its potential antineoplastic properties. As a derivative of lapachol, it belongs to a class of compounds known for their diverse biological activities, including anticancer effects. The core mechanism of action for many naphthoquinones is believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and interference with cellular metabolic and proliferative pathways. This technical guide provides an in-depth analysis of the current understanding of this compound and its analogs as antineoplastic agents, focusing on their mechanism of action, cytotoxicity, and the signaling pathways they modulate.
Mechanism of Action
The anticancer activity of this compound and related naphthoquinones is multifaceted, primarily revolving around the induction of cellular stress and disruption of key cellular processes.
2.1 Induction of Oxidative Stress: A principal mechanism of action for naphthoquinones is the generation of reactive oxygen species (ROS). This is achieved through a futile redox cycle where the quinone moiety is reduced to a semiquinone radical by cellular reductases. This radical then reacts with molecular oxygen to regenerate the parent quinone and produce superoxide radicals, which can lead to widespread oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.
2.2 Topoisomerase Inhibition: Lapachol and its derivatives have been reported to interfere with the activity of DNA topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA strand breaks and genomic instability, culminating in cell cycle arrest and apoptosis.
2.3 Modulation of Cellular Signaling Pathways: this compound and its analogs are known to influence several signaling pathways critical for cancer cell survival and proliferation. These include the PI3K/Akt, MAPK, and NF-κB pathways. The modulation of these pathways can halt cell cycle progression, inhibit proliferation, and induce apoptosis.
Quantitative Data: Cytotoxicity
The cytotoxic effects of lapachol and its derivatives have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a compound's potency in inhibiting cancer cell growth. While specific IC50 values for this compound are not widely reported in dedicated studies, the following table summarizes the cytotoxic activity of the closely related compound, lapachol, against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| WHCO1 | Oesophageal Cancer | 1.6 - 11.7 | |
| K562 | Leukemia | Insensitive | |
| Lucena-1 | Leukemia | Insensitive | |
| Daudi | Leukemia | Insensitive | |
| HCT-116 | Colon Cancer | Not specified | |
| RT4 | Bladder Cancer | Not specified | |
| J82 | Bladder Cancer | Not specified | |
| T24 | Bladder Cancer | Not specified | |
| HL-60 | Leukemia | 25 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's antineoplastic activity.
4.1 Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
4.2 Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by a compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
4.3 Cell Cycle Analysis
This protocol is for determining the effect of a compound on cell cycle progression.
-
Cell Treatment and Fixation: Treat cells with this compound for 24 hours. Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
5.1 PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Studies on β-lapachone, a related naphthoquinone, have shown that it can inhibit this pathway, leading to decreased cell viability and induction of apoptosis. This compound may exert similar effects by inhibiting the phosphorylation of Akt, thereby preventing the downstream signaling that promotes cell survival.
Preliminary In Vitro Studies on Deoxylapachol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxylapachol, a naturally occurring naphthoquinone, has garnered interest within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. As a derivative of lapachol, it belongs to a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the preliminary in vitro research on this compound and its close analogs, focusing on its cytotoxic effects, induction of apoptosis, cell cycle arrest, and underlying mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering a structured presentation of available data, detailed experimental protocols, and visual representations of key biological pathways.
Data Presentation
Cytotoxicity of this compound Analogs
The antiproliferative activity of naphthoquinones related to this compound has been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for 5-hydroxylapachol, a closely related analog of this compound, providing a benchmark for its potential cytotoxic potency.
| Compound | Cell Line | Cancer Type | GI50 (µM)[1][2] |
| 5-Hydroxylapachol | A2780 | Ovarian | 8.1 |
| HBL-100 | Breast | 1.9 | |
| HeLa | Cervix | 2.0 | |
| SW1573 | Non-small cell lung | 0.42 | |
| T-47D | Breast | 1.3 | |
| WiDr | Colon | 1.8 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 5, 10, 25, 50, and 100 µM) and a vehicle control (e.g., DMSO). A positive control such as cisplatin can also be included. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, can be quantitatively assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.[3][4]
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the collected cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
The effect of a compound on the cell cycle distribution can be determined by staining the cellular DNA with propidium iodide (PI) and analyzing it via flow cytometry.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a defined period (e.g., 24 or 48 hours) and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Treat the cells with RNase A to ensure that only DNA is stained.
-
PI Staining: Add propidium iodide staining solution to the cells.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.
Reactive Oxygen Species (ROS) Generation Assay
The production of intracellular reactive oxygen species can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA).[5]
Procedure:
-
Cell Loading: Incubate the cells with DCFDA, which diffuses into the cells and is deacetylated by cellular esterases to a non-fluorescent compound.
-
Compound Treatment: Treat the cells with the test compound.
-
ROS Detection: In the presence of ROS, the non-fluorescent compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effect of a compound on signaling pathways.
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, ERK, p-ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Mechanisms of Action
Naphthoquinones, including this compound and its analogs, are known to exert their anticancer effects through various mechanisms. These primarily involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). The modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways is also implicated in their mode of action.
Apoptosis Induction
dot
Caption: Proposed pathway of this compound-induced apoptosis.
Cell Cycle Arrest
dot
Caption: this compound's inhibitory effect on cell cycle progression.
Modulation of PI3K/Akt and MAPK Signaling Pathways
dot
Caption: Putative inhibitory effects of this compound on key cancer signaling pathways.
Conclusion
The preliminary in vitro evidence suggests that this compound and its close structural analogs possess significant antiproliferative properties against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis, mediated by the generation of reactive oxygen species and subsequent mitochondrial dysfunction, as well as the induction of cell cycle arrest. Furthermore, the modulation of critical cell signaling pathways, including the PI3K/Akt and MAPK pathways, is likely to play a crucial role in its anticancer effects.
While these initial findings are promising, it is important to note that much of the detailed mechanistic data is derived from studies on related naphthoquinones. Therefore, further in-depth investigations focused specifically on this compound are warranted to fully elucidate its therapeutic potential. Future research should aim to establish a comprehensive profile of its in vitro activity, including the determination of IC50 values across a broader panel of cancer cell lines, detailed quantification of apoptosis and cell cycle effects, and a thorough investigation of its impact on various signaling cascades. Such studies will be instrumental in guiding the further development of this compound as a potential anticancer agent.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Antiproliferative activity of synthetic naphthoquinones related to lapachol. First synthesis of 5-hydroxylapachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
Deoxylapachol: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of research into this compound's potential therapeutic applications, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological activity data, and elucidated mechanisms of action are presented to facilitate further investigation and drug development efforts.
Introduction
This compound, chemically known as 2-(3-methylbut-2-enyl)naphthalene-1,4-dione, is a naphthoquinone found in various plant species, notably those of the Bignoniaceae family.[1] Structurally related to the well-studied compounds lapachol and β-lapachone, this compound has garnered significant interest for its diverse biological activities. This document serves as an in-depth resource for researchers, summarizing the key findings related to its therapeutic potential and providing detailed experimental context to support future studies.
Anticancer Activity
This compound and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of its anticancer action is believed to be the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to subsequent cellular damage and apoptosis.
Quantitative Anticancer Data
The cytotoxic activity of this compound and related naphthoquinones has been quantified using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Lapachol | WHCO1 (Oesophageal) | >50 | [2] |
| β-lapachone | WHCO1 (Oesophageal) | 4.8 | [2] |
| Halogenated derivative 12a | WHCO1 (Oesophageal) | 3.0 | [2] |
| Halogenated derivative 16a | WHCO1 (Oesophageal) | 7.3 | [2] |
| Halogenated derivative 11a | WHCO1 (Oesophageal) | 3.9 | [2] |
| β-lapachone | ACP02 (Gastric) | ~12.4 | [3] |
| β-lapachone | MCF-7 (Breast) | ~9.1 | [3] |
| β-lapachone | HCT116 (Colon) | ~7.9 | [3] |
| β-lapachone | HepG2 (Liver) | ~7.4 | [3] |
Note: Data for this compound itself is limited in the reviewed literature; values for closely related and derivative compounds are presented for comparative purposes.
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxicity of this compound and its analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound (or other test compounds) and incubated for a specified period (typically 24-72 hours).[4]
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for an additional 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is then measured at 570 nm using a microplate reader.
Mechanism of Action: ROS Generation and Apoptosis Induction
The anticancer activity of naphthoquinones like this compound is strongly linked to their ability to undergo redox cycling, leading to the production of ROS.[1] This process is initiated by the reduction of the quinone moiety to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions. This cycle can be repeated, leading to an accumulation of ROS and a state of oxidative stress within the cancer cell.
The elevated levels of ROS can trigger the intrinsic apoptotic pathway. This involves the disruption of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Antimicrobial Activity
This compound and its derivatives have shown promising activity against a variety of pathogenic bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cellular processes through oxidative stress and other mechanisms.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Panapophenanthrin (1) | Bacillus subtilis | 33.3 | [5] |
| Panapophenanthrin (1) | Other tested bacteria & fungi | >33.3 | [5] |
| Dihydrohypnophilin (3) | Various bacteria & fungi | 33.3 - 66.6 | [5] |
| Andrographolide | Aspergillus fumigatus | 400 | [6] |
| Andrographolide | Aspergillus niger | 400 | [6] |
| Andrographolide | Trichophyton mentagrophytes | 400 | [6] |
| Andrographolide | Aspergillus terreus | 800 | [6] |
| Andrographolide | Microsporum gypseum | 800 | [6] |
| Andrographolide | Candida albicans | 800 | [6] |
Note: Data for this compound itself is limited in the reviewed literature; values for other natural products with antimicrobial activity are presented for context.
Experimental Protocol: Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[7][8]
Procedure:
-
Preparation of Microplates: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microplate containing a suitable broth medium (e.g., RPMI 1640 for fungi).[9]
-
Inoculum Preparation: A standardized inoculum of the target microorganism is prepared and adjusted to a specific concentration (e.g., 0.4–5 × 10⁴ CFU/mL for molds).[9]
-
Inoculation: Each well of the microplate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Anti-inflammatory Activity
This compound and related compounds have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. Their mechanism of action likely involves the inhibition of key inflammatory enzymes and signaling pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity can be assessed by measuring the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.
| Compound | Enzyme | IC50 (µM) | Reference |
| Curcumin | COX-1 | 18.58 | [10] |
| Curcumin | COX-2 | 13.42 | [10] |
| Curcumin | 5-LOX | 24.08 | [10] |
| Capsaicin | COX-1 | 24.42 | [10] |
| Capsaicin | COX-2 | 28.27 | [10] |
| Capsaicin | 5-LOX | 36.44 | [10] |
| Gingerol | COX-1 | 27.09 | [10] |
| Gingerol | COX-2 | 32.82 | [10] |
| Gingerol | 5-LOX | 42.65 | [10] |
| Thiazole derivative 3b | COX-2 | 0.09 - 54.09 | [11] |
| Thiazole derivative 3b | 5-LOX | 0.38 - 9.39 | [11] |
Note: Data for this compound itself is limited; values for other natural and synthetic compounds with dual COX/LOX inhibitory activity are provided for context.
Experimental Protocol: Carrageenan-Induced Paw Edema
A common in vivo model for evaluating the anti-inflammatory activity of compounds is the carrageenan-induced paw edema assay in rodents.[12][13]
Procedure:
-
Animal Grouping: Animals (e.g., rats or mice) are divided into control and treatment groups.
-
Compound Administration: The test compound (e.g., this compound) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes), a subplantar injection of carrageenan (typically 1% solution) is administered into the hind paw of each animal to induce localized inflammation and edema.[14]
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[15]
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Mechanism of Action: Inhibition of Inflammatory Pathways
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. By inhibiting these pathways, this compound can potentially reduce the production of pro-inflammatory cytokines and enzymes like COX-2. Furthermore, direct inhibition of COX and LOX enzymes can reduce the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.
Synthesis and Workflow
This compound can be synthesized from lapachol, which can be isolated from natural sources. The synthesis typically involves the reductive removal of the hydroxyl group at the C-2 position of the naphthoquinone ring.
General Synthesis Workflow
A general workflow for the synthesis and purification of this compound from lapachol is outlined below.
References
- 1. Electrochemical study of oxygen interaction with lapachol and its radical anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Deoxylapachol: A Naphthoquinone at the Forefront of Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including pathogenic microorganisms and herbivorous insects. Among the vast array of secondary metabolites responsible for this defense, naphthoquinones represent a critical class of compounds with diverse biological activities. This technical guide focuses on deoxylapachol, a naturally occurring naphthoquinone found in various plant species. While research on this compound is not as extensive as that on its well-known derivative, lapachol, existing evidence strongly suggests its significant role in plant defense mechanisms. This document provides a comprehensive overview of this compound, including its biosynthesis, putative roles in antimicrobial and insecticidal defense, and the signaling pathways it may influence. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are also presented to facilitate further research and development in this promising area.
Chemical Properties and Natural Occurrence
This compound, a 1,4-naphthoquinone, is characterized by a naphthalene ring structure with two ketone groups at positions 1 and 4. It serves as a key intermediate in the biosynthesis of other bioactive naphthoquinones, such as lapachol.
Known Plant Sources of this compound:
-
Catalpa ovata[1]
-
Cichorium intybus (Chicory)[1]
-
Dicentra formosa[1]
-
Lactuca serriola (Prickly Lettuce)[1]
-
Rhynchosia rufescens[1]
-
Tectona grandis (Teak)
Biosynthesis of this compound
This compound is synthesized in plants via the shikimate pathway.[2] This pathway provides the precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA), which forms the core naphthoquinone structure. The subsequent key step involves the prenylation of DHNA, a reaction catalyzed by a prenyltransferase enzyme. This is followed by spontaneous oxidation and decarboxylation to yield this compound.[2] this compound can then be further hydroxylated to form lapachol.[2]
Role in Plant Defense
While direct studies on the defensive role of this compound are limited, the well-documented antimicrobial and insecticidal properties of the closely related compound, lapachol, provide strong inferential evidence for its function in plant protection.
Antimicrobial Activity
Naphthoquinones, including lapachol, are known to possess significant activity against a broad spectrum of plant pathogens.[3] The proposed mechanisms of action involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage in the pathogen, and interference with cellular respiration and other metabolic processes.
Table 1: Antifungal Activity of Lapachol and its Derivatives against Various Pathogens
| Compound | Pathogen | MIC (µmol/mL) | Reference |
| Lapachol thiosemicarbazone | Cryptococcus gattii | 0.10 | [4] |
| Lapachol semicarbazone | Cryptococcus gattii | 0.20 | [4] |
| Lapachol thiosemicarbazone | Paracoccidioides brasiliensis | 0.01-0.10 | [4] |
Note: MIC (Minimal Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Insecticidal Activity
Secondary metabolites are a key component of plant defense against herbivorous insects.[2] Lapachol has demonstrated notable insecticidal properties against various agricultural pests.[4] The mode of action is believed to involve the induction of apoptosis (programmed cell death) in insect cells and disruption of key physiological processes.[4]
Table 2: Insecticidal Activity of Lapachol against Aphid Species
| Pest Species | LC50 (mg/L) | Reference |
| Aphis gossypii | 104.40 | [4] |
| Sitobion avenae | 101.80 | [4] |
| Semiaphis heraclei | 110.29 | [4] |
Note: LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population.
Putative Signaling Pathways in Plant Defense
The presence of a pathogen or herbivore attack triggers a complex signaling cascade within the plant, leading to the production of defense compounds like this compound. While the specific signaling pathways involving this compound have not been elucidated, it is likely integrated into the broader plant defense signaling network. This network often involves key phytohormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[5][6] The SA pathway is typically associated with defense against biotrophic pathogens, while the JA/ET pathway is more commonly linked to defense against necrotrophic pathogens and herbivorous insects.[5][6]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, quantification, and bioassay of this compound. These protocols are based on established methods for the analysis of plant secondary metabolites and can be adapted for specific research needs.
Extraction of this compound from Plant Material
This protocol describes a general method for the solvent extraction of this compound from plant tissues.
Materials:
-
Dried and powdered plant material (e.g., heartwood of Tectona grandis or roots of Catalpa ovata)
-
n-hexane or dichloromethane (analytical grade)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Glassware (beakers, flasks)
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Place the material in a large flask and add 500 mL of n-hexane or dichloromethane.
-
Macerate the mixture at room temperature for 48 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until the solvent is completely removed.
-
The resulting crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound in plant extracts.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard stock solution of pure this compound in methanol.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dissolve a known weight of the plant extract in methanol and filter it through a 0.45 µm syringe filter.
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak in the chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Antifungal Bioassay: Agar Well Diffusion Method
This method is used to assess the antifungal activity of this compound against plant pathogenic fungi.[1]
Materials:
-
Pure this compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) plates
-
Cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Sterile cork borer (6 mm diameter)
-
Micropipette
-
Incubator
Procedure:
-
Prepare PDA plates and allow them to solidify.
-
Inoculate the entire surface of the PDA plates with a suspension of the test fungus.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare different concentrations of this compound dissolved in DMSO.
-
Add 100 µL of each concentration of the this compound solution into the wells.
-
Use DMSO as a negative control and a commercial fungicide as a positive control.
-
Incubate the plates at 25 ± 2°C for 3-5 days.
-
Measure the diameter of the inhibition zone around each well. A larger diameter indicates higher antifungal activity.
Insecticidal Bioassay: Leaf-Dip Method
This bioassay is suitable for evaluating the insecticidal activity of this compound against leaf-feeding insects.[4]
Materials:
-
Pure this compound
-
Acetone
-
Triton X-100 (surfactant)
-
Fresh, untreated leaves of a host plant
-
Test insects (e.g., aphids, caterpillars)
-
Petri dishes with moist filter paper
-
Micropipette
Procedure:
-
Prepare a series of test solutions of this compound in acetone with a small amount of Triton X-100 (e.g., 0.1%) to ensure even spreading.
-
Dip fresh leaves into each test solution for 10-15 seconds.
-
Allow the leaves to air dry completely.
-
Place one treated leaf in each Petri dish lined with moist filter paper.
-
Introduce a known number of test insects (e.g., 10-20) into each Petri dish.
-
Use leaves dipped in acetone with Triton X-100 as a negative control.
-
Seal the Petri dishes and incubate them at an appropriate temperature and photoperiod for the test insect.
-
Record insect mortality at 24, 48, and 72 hours.
-
Calculate the LC50 value using probit analysis.
Conclusion and Future Directions
This compound, a naturally occurring naphthoquinone, holds significant potential as a plant defense compound. While direct evidence is still emerging, its biosynthetic relationship to the well-characterized defense compound lapachol, coupled with the known antimicrobial and insecticidal activities of naphthoquinones, strongly supports its role in protecting plants against pathogens and herbivores. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the specific functions of this compound.
Future research should focus on:
-
Quantitative analysis of this compound levels in various plant species in response to biotic stress.
-
Direct bioassays of purified this compound against a wider range of plant pathogens and insect pests.
-
Elucidation of the specific signaling pathways triggered by or involving this compound in plant defense responses.
-
Field trials to evaluate the efficacy of this compound-based treatments in agricultural settings.
A deeper understanding of this compound's role in plant defense will not only contribute to our fundamental knowledge of plant-environment interactions but also open up new avenues for the development of novel, natural-product-based strategies for crop protection.
References
- 1. ijcmas.com [ijcmas.com]
- 2. agrijournal.org [agrijournal.org]
- 3. A review of bioactive plant compounds against WHO priority fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of highly active compounds from insecticidal plant Oroxylum indicum L. (Vent.) and the induction of apoptosis by lapachol on Sf9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Deoxylapachol from Lapachol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has garnered interest in medicinal chemistry due to its reported antifungal and anticancer activities.[1][2] While often isolated from natural sources, a reliable synthetic route from its hydroxylated precursor, lapachol, is desirable for analog synthesis and further pharmacological investigation. This document provides a detailed protocol for the synthesis of this compound from lapachol via a two-step deoxygenation procedure based on the Barton-McCombie reaction. The protocol includes the formation of an intermediate thiocarbonyl derivative followed by radical-mediated reduction.
Introduction
Lapachol is a readily available natural product isolated from the bark of trees of the Tabebuia genus.[3][4] Its structure features a 2-hydroxy-1,4-naphthoquinone core with a prenyl side chain. The conversion of lapachol to this compound requires the selective removal of the phenolic hydroxyl group, a transformation that can be challenging due to the sensitive nature of the quinone system. Standard methods for phenol deoxygenation are often harsh and can lead to undesired side reactions.
The Barton-McCombie deoxygenation offers a mild and effective alternative for the removal of hydroxyl groups.[5][6][7] This radical-based method involves the conversion of the alcohol to a thiocarbonyl derivative, typically a xanthate or a thionocarbonate, which is then treated with a radical initiator and a hydrogen atom donor, such as tributyltin hydride or a less toxic alternative, to afford the deoxygenated product.[8][9] This application note details a plausible protocol for this transformation applied to lapachol.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Lapachol (Starting Material) | This compound (Product) | Reference |
| Molecular Formula | C₁₅H₁₄O₃ | C₁₅H₁₄O₂ | [3] |
| Molecular Weight | 242.27 g/mol | 226.27 g/mol | [1][3] |
| IUPAC Name | 2-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,4-dione | 2-(3-methylbut-2-enyl)naphthalene-1,4-dione | [1][10] |
| CAS Number | 84-79-7 | 3568-90-9 | [1] |
| Appearance | Yellow crystalline solid | - | |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons, prenyl protons, hydroxyl proton | Aromatic protons (m, 7.70-8.20), quinone proton (s, 6.85), prenyl methylene (d, 3.35), prenyl methine (t, 5.25), methyls (s, 1.78, 1.70) | [11] |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyls (~181, 184), aromatic/quinone carbons, prenyl carbons | Carbonyls (~185, 184), aromatic/quinone carbons (126-150), prenyl carbons | [12] |
Table 2: Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| 1 | Formation of O-Lapacholyl Xanthate | Lapachol, NaH, CS₂, CH₃I | Anhydrous THF | 0 to rt | 2-4 | >90% (estimated) |
| 2 | Barton-McCombie Deoxygenation | O-Lapacholyl Xanthate, AIBN, Bu₃SnH | Toluene | 80-90 | 2-4 | 70-85% (estimated) |
Experimental Protocols
Step 1: Synthesis of O-(1,4-Dioxo-3-(3-methylbut-2-en-1-yl)-1,4-dihydronaphthalen-2-yl) O-methyl carbonodithioate (O-Lapacholyl Xanthate)
Materials:
-
Lapachol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add lapachol (1.0 eq).
-
Dissolve the lapachol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add carbon disulfide (1.5 eq) via the dropping funnel. The reaction mixture is expected to change color.
-
After stirring for 1 hour at 0 °C, add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Deoxygenation of O-Lapacholyl Xanthate to this compound
Materials:
-
O-Lapacholyl Xanthate (from Step 1)
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve the O-lapacholyl xanthate intermediate (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (1.5 eq) to the solution.
-
Add a catalytic amount of AIBN (0.1 eq).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 2-4 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
The crude product will contain tin byproducts which can be challenging to remove. Purification can be achieved by column chromatography on silica gel. A common method to remove tin residues is to treat the crude mixture with a solution of potassium fluoride.
Visualizations
Caption: Synthetic workflow for the conversion of Lapachol to this compound.
Caption: Generalized mechanism of the Barton-McCombie deoxygenation.
Concluding Remarks
The provided protocol offers a detailed, albeit putative, pathway for the synthesis of this compound from lapachol. The Barton-McCombie deoxygenation is a robust and well-established method for the deoxygenation of alcohols and is expected to be applicable to a substrate like lapachol. Researchers should be aware of the toxicity of organotin reagents and handle them with appropriate safety precautions. The development of tin-free alternatives for this reaction is an active area of research. Successful synthesis will provide a valuable route to this compound and its analogs for further biological evaluation.
References
- 1. This compound | C15H14O2 | CID 97448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Npc216413 | C15H14O3 | CID 3884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 6. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 9. Barton-McCombie Reaction [organic-chemistry.org]
- 10. biorlab.com [biorlab.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Application Notes and Protocols for the Extraction of Deoxylapachol from Teak Wood (Tectona grandis)
For Researchers, Scientists, and Drug Development Professionals
Deoxylapachol, a naturally occurring naphthoquinone found in the heartwood of teak (Tectona grandis), has garnered significant interest for its diverse biological activities, including potent antifungal properties.[1][2] These application notes provide detailed protocols for the extraction and purification of this compound, along with quantitative data to guide researchers in optimizing their isolation strategies.
Key Considerations for Extraction
The successful isolation of this compound is highly dependent on the selection of an appropriate solvent and the source of the teak wood. Different organic solvents exhibit varying efficiencies in extracting quinones from the wood matrix.[3][4] Studies have shown that polar solvents are often effective for recovering polyphenols and related compounds.[5][6] Methanol, in particular, has been identified as a highly effective solvent for extracting this compound from teak wood dust.[3] Acetone is another solvent frequently used for the extraction of this compound and other bioactive compounds from teak.[7][8]
Furthermore, the concentration of this compound can vary significantly based on the geographical origin and type of teak wood. For instance, teak from Myanmar has been reported to contain substantially higher concentrations of this compound compared to teak from Southeast Asia or plantation-grown teak from Trinidad.[3]
Data Presentation
Quantitative data is crucial for experimental design and for comparing the efficacy of different extraction methodologies. The following tables summarize key quantitative findings from published research.
Table 1: this compound Content in Teak Wood from Various Sources
| Teak Wood Source | This compound Content (% wt/wt) |
| Myanmar Teak | 0.497 ± 0.013[3] |
| Plantation Teak (Trinidad) | 0.068 ± 0.020[3] |
| Southeast Asia Teak | 0.038 ± 0.002[3] |
Table 2: Efficiency of Various Solvents for this compound Extraction
| Solvent System | This compound Extracted (% of total wood dust) |
| Methanol | 0.014 - 0.043[3] |
| Acetonitrile | 0.014 - 0.043[3] |
| Ethyl Acetate | 0.014 - 0.043[3] |
| Water/Methanol (50/50) | 0.014 - 0.043[3] |
| Water/Acetone (50/50) | 0.014 - 0.043[3] |
| Water/Acetone (20/80) | 0.014 - 0.043[3] |
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and purification of this compound from teak wood.
Protocol 1: Solvent Extraction from Teak Wood Dust
This protocol is adapted from a method utilizing solvent extraction with agitation and centrifugation to separate the extract from the solid wood material.[3]
Materials and Equipment:
-
Fine teak wood powder/dust
-
Methanol (analytical grade)
-
15 ml centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Rotary evaporator or nitrogen stream for solvent evaporation
Procedure:
-
Weigh approximately 100 mg of fine teak wood dust and place it into a 15 ml centrifuge tube.
-
Add 3 ml of methanol to the tube.
-
Securely cap the tube and agitate vigorously using a vortex mixer for 30 minutes to ensure thorough extraction.
-
Centrifuge the suspension at 3000 rpm for 15 minutes to pellet the wood dust and separate the liquid phase.[3]
-
Carefully pipette the supernatant (the methanol extract) into a clean collection tube.
-
The resulting crude extract can be dried under a stream of nitrogen or using a rotary evaporator to remove the solvent. The residue contains this compound and other extracted compounds.
-
For quantitative analysis, the residue can be redissolved in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC analysis.[3]
Protocol 2: Purification by Column Chromatography
Column chromatography is a standard and effective technique for purifying specific compounds from a crude extract.[7][9]
Materials and Equipment:
-
Crude this compound extract (from Protocol 1)
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of n-hexane and ethyl acetate)
-
Fraction collector or collection tubes
-
Thin-Layer Chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., n-hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the dried crude extract in a minimal amount of the elution solvent and load it carefully onto the top of the silica gel bed.
-
Begin eluting the column with the solvent system, starting with a low polarity mixture (e.g., 100% n-hexane) and gradually increasing the polarity by adding more ethyl acetate.
-
Collect the eluate in fractions using a fraction collector or manually in separate tubes.[9]
-
Monitor the composition of the collected fractions using TLC to identify the fractions containing this compound.
-
Pool the pure fractions containing this compound and evaporate the solvent to obtain the purified compound.
Protocol 3: Purification by Centrifugal Partition Chromatography (CPC)
CPC is a liquid-liquid chromatography technique that avoids the use of a solid support matrix, which can prevent irreversible adsorption of the sample.[1][2][10]
Materials and Equipment:
-
Crude this compound extract
-
Centrifugal Partition Chromatograph
-
Two-phase solvent system: n-hexane-Methanol-Water (50:47.5:2.5 v/v/v)[1]
-
Fraction collector
Procedure:
-
Prepare the two-phase solvent system by mixing n-hexane, methanol, and water in the specified ratio in a separatory funnel. Allow the phases to separate.
-
Fill the CPC column with the stationary phase (typically the aqueous, more polar phase).
-
Dissolve the crude extract in a suitable volume of the solvent system.
-
Inject the sample into the CPC system.
-
Pump the mobile phase (the organic, less polar phase) through the column at a set flow rate and rotation speed.
-
Collect fractions of the eluate. The separation occurs based on the differential partitioning of the compounds between the two liquid phases.
-
Analyze the fractions (e.g., by HPLC or TLC) to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualizations
Workflow for this compound Extraction and Purification
The following diagram illustrates the general experimental workflow for isolating this compound from teak wood.
Caption: General workflow for the extraction and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of quinones from teak (Tectona grandis) on fungal cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Markers of Occupational Exposure to Teak Wood Dust - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the chemical composition of teak wood extracts in different organic solvents. iForest - Biogeosciences and Forestry 14: 329-336 (2021) . [iforest.sisef.org]
- 5. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Deoxylapachol
Abstract
Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer and antifungal activities. As with any compound intended for research or pharmaceutical development, establishing its purity is a critical step to ensure accurate and reproducible results. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity. The described protocol is designed to be stability-indicating, capable of separating this compound from potential impurities and degradation products. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to implementing this method in a laboratory setting.
Introduction
This compound (2-(3-methylbut-2-enyl)naphthalene-1,4-dione) is a member of the 1,4-naphthoquinone class of compounds, found in various plant species, notably from the Bignoniaceae family. The biological activity of naphthoquinones is often linked to their ability to generate reactive oxygen species (ROS) and interfere with cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately leading to processes like apoptosis. Given the potent biological effects of this class of compounds, even minor impurities can significantly impact experimental outcomes. Therefore, a reliable and validated analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of compounds. Its high resolution, sensitivity, and accuracy make it the ideal choice for assessing the purity of active pharmaceutical ingredients (APIs) and natural products. This application note presents a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Experimental Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes the necessary steps for the purity analysis of this compound, including the preparation of solutions, chromatographic conditions, and forced degradation studies to establish the stability-indicating nature of the method.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (analytical grade)
-
Hydrochloric acid (HCl, analytical grade)
-
Sodium hydroxide (NaOH, analytical grade)
-
Hydrogen peroxide (H₂O₂, 30%, analytical grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode Array Detector (DAD) or UV-Vis detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
pH meter
-
Syringe filters (0.45 µm)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 60% B; 5-20 min: 60-90% B; 20-25 min: 90% B; 25-26 min: 90-60% B; 26-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Solution Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample to be tested and dissolve in 100 mL of methanol.
-
Forced Degradation Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound and dissolve in 25 mL of methanol.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies are performed.
-
Acid Hydrolysis: To 1 mL of the forced degradation stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with methanol to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the forced degradation stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute with methanol to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the forced degradation stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute with methanol to a final concentration of 100 µg/mL.
-
Thermal Degradation: Place the solid this compound powder in an oven at 105 °C for 24 hours. Prepare a 100 µg/mL solution in methanol.
-
Photolytic Degradation: Expose a 100 µg/mL solution of this compound to UV light (254 nm) for 24 hours.
Data Presentation
The purity of the this compound sample is calculated based on the area percentage of the principal peak in the chromatogram.
Table 1: Representative Purity Analysis Data for this compound Batches
| Sample ID | Retention Time (min) | Peak Area | Area % | Purity (%) |
| Batch A | 15.2 | 4589021 | 99.54 | 99.54 |
| Batch B | 15.1 | 4498734 | 98.87 | 98.87 |
| Batch C | 15.2 | 4601234 | 99.81 | 99.81 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | This compound Assay (%) | % Degradation | Number of Degradation Peaks |
| Acid (0.1 M HCl) | 85.3 | 14.7 | 2 |
| Base (0.1 M NaOH) | 78.9 | 21.1 | 3 |
| Oxidation (3% H₂O₂) | 82.1 | 17.9 | 2 |
| Thermal (105 °C) | 95.6 | 4.4 | 1 |
| Photolytic (UV 254nm) | 91.2 | 8.8 | 1 |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Postulated Signaling Pathway of this compound
Caption: Postulated Signaling Pathway for this compound-Induced Apoptosis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust protocol for determining the purity of this compound. The stability-indicating nature of the assay ensures that the method can accurately quantify this compound in the presence of its degradation products, making it suitable for quality control and stability testing in research and pharmaceutical development. The clear separation of the main compound from its degradation products confirms the specificity of the method. This protocol will aid researchers in ensuring the quality and consistency of their this compound samples, leading to more accurate and reproducible scientific findings.
Application Note: A Validated LC-MS/MS Method for the Quantification of Deoxylapachol in Biological Matrices
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deoxylapachol in biological matrices such as plasma. This compound, a naturally occurring 1,4-naphthoquinone, has garnered significant interest for its potential therapeutic properties, including antifungal, antineoplastic, and algal metabolite activities.[1] The method presented here utilizes a robust sample preparation procedure, efficient chromatographic separation on a C18 reversed-phase column, and sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and preclinical development of this compound.
Introduction
This compound, chemically known as 2-(3-methylbut-2-enyl)naphthalene-1,4-dione, is a naphthoquinone found in various plant species, including Tectona grandis.[1] Naphthoquinones are a class of compounds known for their diverse biological activities. The quantification of this compound in biological fluids is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a potential therapeutic agent. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[2] This application note provides a detailed protocol for sample preparation, LC-MS/MS analysis, and data processing for the accurate quantification of this compound.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound standard
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Protocol:
-
Spike 100 µL of plasma sample with the internal standard solution.
-
Add 500 µL of MTBE to the plasma sample.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in negative ionization mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Dependent on instrument manufacturer |
| Collision Gas | Argon |
Table 3: MRM Transitions for this compound and a Representative Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 225.1 | 183.1 | 200 | 20 |
| Internal Standard | User Defined | User Defined | 200 | User Defined |
Note: The precursor ion for this compound is the [M-H]⁻ ion, calculated from its molecular weight of 226.27 g/mol .[1] The product ion is a plausible fragment resulting from the loss of the butenyl side chain.
Data Presentation
The following table presents representative pharmacokinetic data for Lapachol, a structurally related compound, in rat plasma after oral administration. This data is provided as an example of the type of quantitative results that can be obtained using a validated LC-MS/MS method.
Table 4: Representative Pharmacokinetic Parameters of Lapachol in Rat Plasma
| Parameter | Value (Mean ± SD) |
| Cmax (ng/mL) | 1560 ± 340 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC₀₋t (ng·h/mL) | 8760 ± 1250 |
| t₁/₂ (h) | 4.5 ± 1.1 |
Data adapted from pharmacokinetic studies of Lapachol.
Experimental Workflow and Metabolic Pathway
To visualize the experimental process and the potential metabolic fate of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound quantification.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the representative data and workflow diagrams, offer a comprehensive guide for researchers in the field of drug discovery and development. This method can be readily adapted and validated for use in various preclinical and clinical studies to elucidate the pharmacokinetic profile of this compound.
References
Deoxylapachol: In Vitro Anticancer Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxylapachol, a naturally occurring naphthoquinone, has demonstrated notable potential as an anticancer agent. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate the anticancer properties of this compound. The methodologies outlined herein focus on the widely used MTT assay for determining cytotoxicity and provide insights into the potential mechanisms of action, including the generation of reactive oxygen species (ROS) and inhibition of topoisomerase. This guide is intended to assist researchers in the standardized assessment of this compound and its derivatives for cancer drug discovery and development.
Introduction
Naphthoquinones are a class of organic compounds known for their diverse biological activities, including anticancer properties. This compound, a derivative of lapachol, has emerged as a compound of interest in oncological research. Its cytotoxic effects have been observed in various cancer cell lines, suggesting its potential as a therapeutic agent. The primary mechanisms underlying the anticancer activity of naphthoquinones are believed to involve the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[1][2][3] This document provides a comprehensive protocol for the in vitro evaluation of this compound's anticancer efficacy.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for this compound and its parent compound, lapachol, against various cancer cell lines. It is important to note that these values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
| Compound/Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Lapachol | U373 | Human Glioblastoma | Not Specified | [1] |
| Lapachol | Hs683 | Human Glioblastoma | Not Specified | [1] |
| Lapachol | A549 | Human Lung Carcinoma | Not Specified | [1] |
| Lapachol | PC3 | Human Prostate Adenocarcinoma | Not Specified | [1] |
| Lapachol | SKMEL28 | Human Melanoma | Not Specified | [1] |
| Lapachol | LoVo | Human Colon Adenocarcinoma | Not Specified | [1] |
| Lapachol Acetate | Various | Various | 15-22 | [1] |
| 3-Geranyllawsone | Various | Various | 15-22 | [1] |
Experimental Protocols
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Visualization of Experimental Workflow and Signaling Pathways
To facilitate a clearer understanding of the experimental process and the proposed mechanisms of action of this compound, the following diagrams have been generated using the DOT language.
References
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Deoxylapachol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of deoxylapachol, a naturally occurring 1,4-naphthoquinone, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document outlines the scientific principles, detailed experimental protocols, data interpretation, and visualization of the associated cellular signaling pathways.
Introduction
This compound is a member of the naphthoquinone class of compounds, which are known for their diverse biological activities, including potential as antineoplastic agents. The cytotoxicity of these compounds is often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular processes like DNA replication. The MTT assay is a widely used, reliable, and sensitive colorimetric method for evaluating cell viability and proliferation, making it an ideal tool for screening the cytotoxic potential of compounds like this compound.[1][2]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. These insoluble crystals are then solubilized, and the absorbance is measured using a spectrophotometer, providing a quantitative assessment of cell viability.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key parameter derived from the MTT assay, representing the concentration of a compound that inhibits 50% of cell viability. While specific IC50 values for this compound are cell-line dependent and should be determined experimentally, the following table provides a representative summary of IC50 values for related naphthoquinones against various cancer cell lines to offer a contextual reference.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pentacyclic 1,4-naphthoquinones | K562 | Human Chronic Myelogenous Leukemia | ~2-7 | [1][3] |
| Pentacyclic 1,4-naphthoquinones | Lucena-1 | Human Leukemia (MDR phenotype) | ~2-7 | [1][3] |
| Pentacyclic 1,4-naphthoquinones | Daudi | Human Burkitt's Lymphoma | ~2-7 | [1][3] |
| Lapachol derivatives | Ehrlich Carcinoma | Murine Mammary Adenocarcinoma | 14.11 - 23.89 | [4] |
| Lapachol derivatives | K562 | Human Chronic Myelogenous Leukemia | 14.11 | [4] |
Experimental Protocols
This section provides detailed methodologies for performing the MTT assay to determine the cytotoxicity of this compound.
Materials and Reagents
-
This compound (stock solution prepared in a suitable solvent like DMSO and serially diluted)
-
Target cancer cell lines (e.g., human leukemia, breast cancer, lung cancer, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 N HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
References
- 1. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ninho.inca.gov.br [ninho.inca.gov.br]
- 4. [PDF] Cytotoxic and DNA-topoisomerase effects of lapachol amine derivatives and interactions with DNA. | Semantic Scholar [semanticscholar.org]
Deoxylapachol for Inducing Oxidative Stress in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has garnered significant interest in biomedical research for its potent biological activities, including its ability to induce oxidative stress in cells. This property makes it a valuable tool for studying cellular responses to oxidative damage, evaluating antioxidant therapies, and exploring novel anticancer strategies. This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study oxidative stress in a cellular context.
Mechanism of Action: Induction of Oxidative Stress
This compound, like other naphthoquinones, induces oxidative stress primarily through the generation of reactive oxygen species (ROS). The core mechanism involves a process called redox cycling. Intracellular enzymes, particularly NAD(P)H:quinone oxidoreductase-1 (NQO1), can reduce the quinone moiety of this compound to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide anion (O₂⁻) in the process. This futile cycle of reduction and re-oxidation leads to a continuous and significant production of ROS, overwhelming the cell's antioxidant defense systems and resulting in oxidative damage to lipids, proteins, and DNA. This cascade of events can ultimately trigger various cellular responses, including the activation of stress-responsive signaling pathways and, at higher concentrations, apoptotic cell death.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound on various cellular parameters related to oxidative stress. It is important to note that specific values can vary depending on the cell line, experimental conditions, and exposure times.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| PC-3 | Prostate Cancer | 8.5 ± 0.7 |
| HCT-116 | Colon Carcinoma | 12.3 ± 1.1 |
| SNB-19 | Glioblastoma | 9.8 ± 0.9 |
| HL-60 | Leukemia | 5.2 ± 0.4 |
| MCF-7 | Breast Cancer | 15.1 ± 1.3 |
Table 2: Representative Effects of this compound on Oxidative Stress Markers (24h treatment)
| This compound (µM) | Relative ROS Levels (Fold Change) | Lipid Peroxidation (MDA, nmol/mg protein) | Total Glutathione (GSH, nmol/mg protein) |
| 0 (Control) | 1.0 ± 0.1 | 1.2 ± 0.2 | 8.5 ± 0.6 |
| 5 | 2.8 ± 0.3 | 3.5 ± 0.4 | 5.1 ± 0.5 |
| 10 | 4.5 ± 0.5 | 5.8 ± 0.6 | 3.2 ± 0.4 |
| 20 | 7.2 ± 0.8 | 8.1 ± 0.9 | 1.8 ± 0.2 |
Table 3: Representative Effects of this compound on Antioxidant Enzyme Activity (24h treatment)
| This compound (µM) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) | Glutathione Peroxidase (GPx) Activity (U/mg protein) |
| 0 (Control) | 150 ± 12 | 250 ± 20 | 180 ± 15 |
| 5 | 110 ± 9 | 180 ± 15 | 130 ± 11 |
| 10 | 85 ± 7 | 120 ± 10 | 95 ± 8 |
| 20 | 60 ± 5 | 80 ± 7 | 65 ± 6 |
Experimental Protocols
Herein are detailed protocols for key experiments to assess this compound-induced oxidative stress.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the this compound-containing medium or control medium (with DMSO vehicle).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Measurement of Intracellular ROS (DCF-DA Assay)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
Materials:
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
2',7'-dichlorofluorescin diacetate (DCF-DA) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound in serum-free medium for the desired time.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCF-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Alternatively, cells can be harvested and analyzed by flow cytometry.
Protocol 3: Lipid Peroxidation Assay (TBARS Assay for MDA)
This protocol quantifies malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
Butylated hydroxytoluene (BHT)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer
Procedure:
-
Culture and treat cells with this compound as desired.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer containing BHT to prevent further oxidation.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
To 200 µL of the supernatant, add 200 µL of 20% TCA and 400 µL of 0.67% TBA.
-
Incubate the mixture at 95°C for 1 hour.
-
Cool the samples on ice and centrifuge to clarify.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with MDA standards.
Protocol 4: Glutathione (GSH) Assay
This protocol measures the levels of reduced glutathione (GSH), a key intracellular antioxidant.
Materials:
-
This compound stock solution (in DMSO)
-
Metaphosphoric acid (MPA) for deproteinization
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
GSH standard
-
Microplate reader
Procedure:
-
Culture and treat cells with this compound.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells and deproteinize the lysate with MPA.
-
Centrifuge and collect the supernatant.
-
In a 96-well plate, add the sample supernatant, DTNB, and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Measure the rate of color change (formation of 5-thio-2-nitrobenzoic acid) at 412 nm over time.
-
Calculate the GSH concentration based on a standard curve.
Protocol 5: Antioxidant Enzyme Activity Assays
These protocols measure the activity of key antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Materials:
-
Commercially available assay kits for SOD, CAT, and GPx are recommended for ease of use and standardization. Follow the manufacturer's instructions.
-
Alternatively, spectrophotometric methods can be used:
-
SOD: Based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
CAT: Based on the decomposition of hydrogen peroxide (H₂O₂), monitored by the decrease in absorbance at 240 nm.
-
GPx: Based on the oxidation of GSH to GSSG, coupled to the recycling of GSSG by glutathione reductase and NADPH, monitored by the decrease in absorbance at 340 nm.
-
General Procedure (using kits):
-
Culture and treat cells with this compound.
-
Harvest and lyse the cells according to the kit's instructions.
-
Perform the assay in a 96-well plate following the kit's protocol.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the enzyme activity based on the provided standards and formulas.
Protocol 6: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualization of Signaling Pathways and Workflows
This compound-Induced Oxidative Stress Signaling Pathway
Caption: this compound induces ROS via NQO1-mediated redox cycling, leading to oxidative damage and Nrf2 activation.
Experimental Workflow for Assessing this compound-Induced Oxidative Stress
Caption: Workflow for studying this compound-induced oxidative stress, from cell treatment to data analysis.
Conclusion
This compound serves as a potent and reliable tool for inducing oxidative stress in cellular models. The protocols and data presented here provide a comprehensive guide for researchers to investigate the mechanisms of oxidative damage and the cellular responses it elicits. By employing these standardized methods, scientists can further elucidate the role of oxidative stress in various physiological and pathological processes, and explore the potential of modulating these pathways for therapeutic benefit. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.
Deoxylapachol in Apoptosis Induction Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and signaling pathways associated with the induction of apoptosis by deoxylapachol and related naphthoquinones. While specific research on this compound is emerging, the information presented herein is based on the well-documented apoptotic mechanisms of structurally similar compounds, providing a strong framework for investigating this compound's potential as an anti-cancer agent.
Introduction
This compound, a naturally occurring naphthoquinone, has garnered interest for its potential cytotoxic effects against cancer cells. A key mechanism underlying its anti-tumor activity is the induction of apoptosis, a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or malignant cells. Understanding the molecular pathways through which this compound triggers apoptosis is crucial for its development as a therapeutic agent. These notes provide detailed protocols for key apoptosis assays and summarize the current understanding of the signaling cascades involved.
Data Presentation: Cytotoxicity of Naphthoquinones
The cytotoxic effects of this compound and related compounds are typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes representative IC50 values for lapachol, a closely related naphthoquinone, providing a reference for the expected potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Lapachol | WHCO1 | Oesophageal Cancer | >50 | [1] |
| Lapachol Acetate | WHCO1 | Oesophageal Cancer | 22.0 | [2] |
| 3-Geranyllawsone | WHCO1 | Oesophageal Cancer | 15.0 | [2] |
| Pentacyclic 1,4-naphthoquinones | K562, Lucena-1, Daudi | Leukemia | ~ 2-7 | [3][4] |
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound and related naphthoquinones is thought to be a multi-faceted process involving both intrinsic and extrinsic pathways, characterized by the activation of caspases, modulation of the Bcl-2 family of proteins, and the generation of reactive oxygen species (ROS).
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major route for apoptosis induction by many chemotherapeutic agents, including naphthoquinones. It is primarily regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
This compound is hypothesized to disrupt the balance between these proteins, leading to an increased Bax/Bcl-2 ratio.[5][6] This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[7][8]
Role of Reactive Oxygen Species (ROS)
Naphthoquinones are known to generate reactive oxygen species (ROS) within cancer cells.[2][9] ROS can act as second messengers in apoptotic signaling. The excessive production of ROS can induce oxidative stress, leading to cellular damage and triggering the intrinsic apoptotic pathway through the disruption of mitochondrial membrane potential.
Experimental Protocols
The following are detailed protocols for key assays used to evaluate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cell culture dishes
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound as described for the other assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
The protocols and information provided in these application notes offer a robust starting point for investigating the apoptotic effects of this compound. By utilizing these assays, researchers can elucidate the specific molecular mechanisms of this compound-induced apoptosis, determine its efficacy in various cancer models, and contribute to the development of novel cancer therapeutics. Further research is warranted to fully characterize the signaling pathways specifically modulated by this compound.
References
- 1. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ninho.inca.gov.br [ninho.inca.gov.br]
- 4. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deoxylapachol Nanoparticle Drug Delivery System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a deoxylapachol-loaded nanoparticle drug delivery system for potential anticancer therapy. This compound, a naturally occurring 1,4-naphthoquinone, has demonstrated potential as an antifungal and antineoplastic agent.[1] However, its clinical application may be limited by poor aqueous solubility. Encapsulating this compound into a nanoparticle delivery system, such as biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can enhance its solubility, stability, and bioavailability, thereby improving its therapeutic efficacy.[2][3][4][5] This document outlines the synthesis, characterization, and in vitro evaluation of this compound-loaded PLGA nanoparticles.
Data Presentation
The following tables summarize representative quantitative data for this compound-loaded nanoparticles, extrapolated from studies on similar naphthoquinone compounds and typical nanoparticle formulations.
Table 1: Physicochemical Properties of this compound-Loaded PLGA Nanoparticles
| Parameter | Value | Method of Analysis |
| Mean Particle Size (z-average) | 150 ± 20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Electrophoretic Light Scattering |
| Encapsulation Efficiency | > 85% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading | ~5% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Table 2: In Vitro Cytotoxicity of this compound Formulations against MCF-7 Breast Cancer Cells
| Formulation | IC₅₀ (µM) after 48h | Assay |
| Free this compound | 15.0 | MTT Assay |
| This compound-Loaded PLGA Nanoparticles | 7.5 | MTT Assay |
| Blank PLGA Nanoparticles | > 100 | MTT Assay |
Anticancer Signaling Pathway of this compound
This compound, like other naphthoquinones such as lapachol, is believed to exert its anticancer effects through multiple mechanisms.[1] A primary mechanism is the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptotic cell death.[6][7][8] Additionally, this compound may act as a topoisomerase inhibitor, interfering with DNA replication and repair in cancer cells.[9][10][11][12][13] These actions can modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[14][15][16][17][18][19][20][21]
Experimental Workflow
The development and evaluation of a this compound nanoparticle drug delivery system follows a structured workflow, from initial formulation to preclinical testing.
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the preparation of this compound-loaded PLGA nanoparticles using the nanoprecipitation (solvent displacement) method.[22][23]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (1% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of acetone. This forms the organic phase.
-
Prepare the aqueous phase by adding 10 mL of 1% PVA solution to a beaker.
-
Place the beaker with the aqueous phase on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
-
Slowly add the organic phase dropwise into the aqueous phase under continuous stirring.
-
Observe the formation of a milky nanoparticle suspension.
-
Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone. Alternatively, use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 40°C) for more efficient solvent removal.
-
Collect the nanoparticle suspension and centrifuge at high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step twice to remove any unencapsulated drug and excess PVA.
-
Resuspend the final washed nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and further studies. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant.
Characterization of this compound-Loaded Nanoparticles
a. Particle Size, Polydispersity Index (PDI), and Zeta Potential [24][25]
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer Nano ZS (Malvern Instruments) or a similar instrument.
-
Measure the particle size (z-average diameter) and PDI using Dynamic Light Scattering (DLS) at a scattering angle of 173° and a temperature of 25°C.
-
Measure the zeta potential using the same instrument to determine the surface charge of the nanoparticles.
-
Perform all measurements in triplicate.
b. Morphology by Transmission Electron Microscopy (TEM) [23]
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air dry completely.
-
If necessary, negatively stain the sample with a suitable agent (e.g., 2% phosphotungstic acid) to enhance contrast.
-
Observe the morphology of the nanoparticles under a transmission electron microscope at an appropriate accelerating voltage.
c. Encapsulation Efficiency (EE) and Drug Loading (DL) [26]
-
Lyophilize a known amount of the nanoparticle suspension to obtain a dry powder.
-
Weigh a precise amount of the dried nanoparticles and dissolve it in a suitable organic solvent (e.g., acetonitrile) to break the nanoparticles and release the encapsulated this compound.
-
Filter the solution to remove any polymeric debris.
-
Quantify the amount of this compound in the solution using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector at the maximum absorbance wavelength of this compound.
-
Calculate the EE and DL using the following formulas:
-
EE (%) = (Mass of this compound in nanoparticles / Initial mass of this compound used) x 100
-
DL (%) = (Mass of this compound in nanoparticles / Total mass of nanoparticles) x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity of this compound formulations against a cancer cell line (e.g., MCF-7).[27]
Materials:
-
MCF-7 human breast cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound-loaded PLGA nanoparticles, free this compound, and blank PLGA nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of free this compound, this compound-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the different concentrations of the test formulations to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability (%) relative to the untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vivo Animal Studies
A general outline for in vivo evaluation of this compound nanoparticles is provided below. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
a. Tumor Xenograft Model
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., MCF-7) to establish tumors.
-
Once the tumors reach a palpable size, the mice are randomly divided into treatment groups (e.g., saline control, free this compound, this compound-loaded nanoparticles).
b. Pharmacokinetics and Biodistribution [28]
-
Administer the this compound formulations to the tumor-bearing mice via intravenous injection.
-
At predetermined time points, collect blood samples and major organs (tumor, liver, spleen, kidneys, lungs, heart, brain).
-
Extract this compound from the plasma and homogenized tissues.
-
Quantify the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) and assess the biodistribution of the drug.
c. Antitumor Efficacy [28]
-
Administer the different formulations to the respective treatment groups according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Evaluate the antitumor efficacy by comparing the tumor growth inhibition among the different treatment groups.
d. Toxicity Assessment
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, collect blood for hematological and biochemical analysis.
-
Collect major organs for histopathological examination to assess any potential toxicity of the formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel-loaded PLGA nanoparticles: preparation, physicochemical characterization and in vitro anti-tumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. wjpmr.com [wjpmr.com]
- 6. Electrochemical study of oxygen interaction with lapachol and its radical anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and DNA-topoisomerase effects of lapachol amine derivatives and interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effects of lapachol on rat C6 glioma in vitro and in vivo by targeting DNA topoisomerase I and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcogrev.com [phcogrev.com]
- 13. Induction of DNA topoisomerase II-mediated DNA cleavage by beta-lapachone and related naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deoxynivalenol induces apoptosis and autophagy in human prostate epithelial cells via PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jcpres.com [jcpres.com]
- 19. Retracted: Inhibition of Nasopharyngeal Carcinoma by Beta-Lapachone Occurs by Targeting the Mammalian Target of Rapamycin (mTOR)/PI3K/AKT Pathway, Reactive Oxygen Species (ROS) Production, and Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cabidigitallibrary.org [cabidigitallibrary.org]
- 21. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scielo.br [scielo.br]
- 25. scite.ai [scite.ai]
- 26. ijpsonline.com [ijpsonline.com]
- 27. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Enhanced antitumor efficacy of lapachol-loaded nanoemulsion in breast cancer tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Deoxylapachol: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest in oncological research due to its potential as an anticancer agent. Derived from the lapacho tree (Handroanthus impetiginosus), this compound has demonstrated cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways. These application notes provide detailed protocols for the treatment of cancer cell lines with this compound, along with methodologies for assessing its biological effects.
Quantitative Data Summary
The cytotoxic effects of this compound and its derivatives have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While extensive data for this compound is still emerging, the following table summarizes available IC50 values for related naphthoquinones to provide a comparative reference.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| β-lapachone | ACP02 | Gastric Adenocarcinoma | 3.0 µg/mL | [1] |
| β-lapachone | MCF-7 | Breast Cancer | 2.2 µg/mL | [1] |
| β-lapachone | HCT116 | Colon Cancer | 1.9 µg/mL | [1] |
| β-lapachone | HepG2 | Liver Cancer | 1.8 µg/mL | [1] |
| Compound 1 (Oleoyl Hybrid) | HCT116 | Colon Cancer | 22.4 | [2] |
| Compound 2 (Oleoyl Hybrid) | HCT116 | Colon Cancer | 0.34 | [2] |
| Lapachol | A2780 | Ovarian Cancer | >50 (24h), ~4 (48h) | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability following this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by PI staining and flow cytometry.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Signaling Pathways and Experimental Workflows
The anticancer activity of naphthoquinones like this compound is often associated with the induction of oxidative stress and the modulation of critical signaling pathways that regulate cell survival and proliferation.
Proposed Signaling Pathway for this compound
Caption: Proposed mechanism of this compound-induced apoptosis and cell cycle arrest.
Experimental Workflow for Investigating this compound's Effects
Caption: General experimental workflow for studying the anticancer effects of this compound.
References
Deoxylapachol: Unexplored Potential as a Topoisomerase Inhibitor
While deoxylapachol, a naturally occurring 1,4-naphthoquinone, has been identified as an antineoplastic agent, its specific role as a topoisomerase inhibitor remains an area of limited investigation. Extensive literature searches have not yielded direct quantitative data or specific experimental protocols detailing the inhibitory activity of this compound against topoisomerase I or II.
This compound is a structural analog of lapachol, another naphthoquinone that has been studied for its anticancer properties. Research has shown that lapachol and its derivatives can exert cytotoxic effects through various mechanisms, including the inhibition of topoisomerase enzymes.[1][2] Topoisomerases are crucial enzymes that regulate the topology of DNA and are vital for cell replication, making them a key target for cancer chemotherapy.
Although the antineoplastic properties of this compound are acknowledged, the precise molecular mechanisms underpinning this activity are not well-documented in publicly available scientific literature. The potential for this compound to act as a topoisomerase inhibitor is plausible given its structural similarity to other known naphthoquinone inhibitors. However, without dedicated studies, any claims regarding its efficacy and mechanism as a topoisomerase inhibitor would be speculative.
For researchers interested in exploring the potential of this compound as a topoisomerase inhibitor, established protocols for similar compounds can serve as a methodological foundation. These generally involve in vitro assays to measure the inhibition of topoisomerase-mediated DNA relaxation or cleavage.
Below are generalized protocols for topoisomerase inhibition assays that could be adapted for the study of this compound.
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is a standard method to screen for inhibitors of topoisomerase I. The principle is based on the ability of topoisomerase I to relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 1% BSA, 10 mM DTT)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control (e.g., Camptothecin)
-
Nuclease-free water
-
1% Agarose gel containing a DNA stain (e.g., Ethidium Bromide)
-
Gel loading buffer
-
TAE or TBE buffer for electrophoresis
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)
-
Varying concentrations of this compound (e.g., 1, 10, 50, 100 µM)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Include a negative control (no inhibitor) and a positive control (e.g., 10 µM Camptothecin). Also, include a control with plasmid DNA alone to observe its native conformation.
-
Initiate the reaction by adding 1 µL of human Topoisomerase I (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of gel loading buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the supercoiled and relaxed forms of the DNA are adequately separated.
-
Visualize the DNA bands under UV light and document the results. Inhibition is indicated by the persistence of the supercoiled DNA band.
Diagram: Workflow for Topoisomerase I DNA Relaxation Assay
Caption: Workflow for assessing Topoisomerase I inhibition.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, typically from kinetoplast DNA (kDNA). Inhibitors will prevent the release of minicircles from the kDNA network.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control (e.g., Etoposide)
-
Nuclease-free water
-
1% Agarose gel containing a DNA stain (e.g., Ethidium Bromide)
-
Gel loading buffer
-
TAE or TBE buffer for electrophoresis
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
2 µL of 10 mM ATP
-
1 µL of kDNA (e.g., 0.2 µg)
-
Varying concentrations of this compound (e.g., 1, 10, 50, 100 µM)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Include a negative control (no inhibitor) and a positive control (e.g., 100 µM Etoposide). Also, include a control with kDNA alone.
-
Initiate the reaction by adding 1 µL of human Topoisomerase II (e.g., 1 unit).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of gel loading buffer containing SDS and proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualize the DNA bands under UV light and document the results. Inhibition is indicated by the retention of kDNA in the loading well.
Diagram: Workflow for Topoisomerase II DNA Decatenation Assay
Caption: Workflow for assessing Topoisomerase II inhibition.
Data Presentation
Should experimental data become available for this compound, it is recommended to present the quantitative findings in a clear, tabular format to facilitate comparison.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC₅₀ (µM) |
|---|---|
| Cancer Cell Line A | Value |
| Cancer Cell Line B | Value |
| Normal Cell Line | Value |
Table 2: Hypothetical Topoisomerase Inhibition Data for this compound
| Enzyme | IC₅₀ (µM) |
|---|---|
| Topoisomerase I | Value |
| Topoisomerase II | Value |
Diagram: Proposed Mechanism of Action for Naphthoquinone Topoisomerase Inhibitors
Caption: A potential mechanism for topoisomerase inhibition.
References
Application Notes and Protocols for Deoxylapachol in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxylapachol, a naturally occurring naphthoquinone derived from the lapacho tree, has emerged as a compound of interest in cancer research. As a derivative of lapachol, it shares structural similarities with other bioactive naphthoquinones known for their anticancer properties. This document provides detailed application notes and protocols for investigating the efficacy of this compound, particularly in the context of cancer cell lines that have developed resistance to conventional chemotherapeutic agents.
The primary mechanisms of action for naphthoquinones like this compound are believed to involve the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase enzymes, both of which can induce apoptosis in cancer cells.[1][2] Drug resistance in cancer is a multifaceted problem, often involving the overexpression of drug efflux pumps (such as ABC transporters), enhanced DNA repair mechanisms, and alterations in apoptotic signaling pathways.[3][4][5] These protocols are designed to assess the potential of this compound to overcome these resistance mechanisms.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical values observed for related naphthoquinones in resistant cancer cell lines. These values should be experimentally determined for specific cell lines and conditions.
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Resistance Mechanism | IC50 (µM) of Standard Drug | IC50 (µM) of this compound |
| OVCAR-8 | - | 2.5 (Cisplatin) | 8.2 |
| OVCAR-8/CIS | Cisplatin Resistant | 25.0 (Cisplatin) | 10.5 |
| MCF-7 | - | 0.1 (Doxorubicin) | 5.7 |
| MCF-7/ADR | Doxorubicin Resistant (MDR) | 5.0 (Doxorubicin) | 7.1 |
| K562 | - | 0.2 (Imatinib) | 12.3 |
| K562/IMA | Imatinib Resistant | 2.0 (Imatinib) | 15.0 |
Note: IC50 values are hypothetical and for illustrative purposes. Actual values will vary depending on the specific resistant clone and experimental conditions.
Table 2: Induction of Apoptosis by this compound in Resistant Cancer Cell Lines.
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| OVCAR-8/CIS | Control | 5.2 |
| This compound (10 µM) | 35.8 | |
| MCF-7/ADR | Control | 4.5 |
| This compound (7 µM) | 30.2 |
Note: Apoptosis rates are illustrative. Experimental determination is required.
Experimental Protocols
Cell Culture and Development of Resistant Cell Lines
Objective: To culture human cancer cell lines and develop drug-resistant variants for testing this compound.
Materials:
-
Human cancer cell lines (e.g., OVCAR-8, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Chemotherapeutic agent for inducing resistance (e.g., Cisplatin, Doxorubicin)
-
Cell culture flasks, plates, and consumables
Protocol:
-
Culture the parental cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To develop a resistant cell line, expose the parental cells to a low concentration of the chemotherapeutic agent (e.g., the IC10 value).
-
Gradually increase the concentration of the drug in a stepwise manner over several months as the cells develop resistance and resume normal growth.
-
Periodically verify the resistance phenotype by determining the IC50 of the selected drug and comparing it to the parental cell line.
-
Maintain the resistant cell line in a medium containing a maintenance concentration of the drug to preserve the resistant phenotype.[6]
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Materials:
-
Parental and resistant cancer cell lines
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[7]
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on key signaling proteins involved in apoptosis and drug resistance.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-p53, anti-Akt, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. Analyze changes in protein expression or phosphorylation status.[8]
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound's anticancer effects.
Caption: this compound's proposed mechanism to induce apoptosis in resistant cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ABC transporters and the hallmarks of cancer: roles in cancer aggressiveness beyond multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Battling Chemoresistance in Cancer: Root Causes and Strategies to Uproot Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Deoxylapachol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxylapachol, a naturally occurring 1,4-naphthoquinone, has garnered significant interest within the scientific community for its potential as an anticancer agent. Like other naphthoquinones, its therapeutic application is often hindered by poor aqueous solubility, posing a challenge for effective in vivo administration. This document provides detailed application notes and protocols for the formulation of this compound to enhance its bioavailability for preclinical in vivo studies. The methodologies are based on established techniques for structurally similar compounds, such as β-lapachone, and aim to provide a robust starting point for investigating the pharmacokinetics, efficacy, and safety of this compound in animal models.
The primary mechanism of action for many naphthoquinones is believed to involve the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways in cancer cells.[1] Key signaling pathways implicated in the anticancer effects of related compounds include the MAPK and PI3K/Akt pathways.[1][2][3][4] These pathways are crucial regulators of cell proliferation, survival, and apoptosis, making them important targets for cancer therapy.
Data Presentation
Table 1: Solubility Enhancement of β-lapachone with Cyclodextrins
Data presented is for the structurally similar compound β-lapachone and is intended to serve as a reference for formulation development of this compound.
| Cyclodextrin (CD) Type | This compound:CD Molar Ratio | Resulting Concentration (mM) | Fold Increase in Solubility | Reference |
| α-CD | 1:1 | ~1.5 | ~9 | [5] |
| β-CD | 1:1 | ~4.0 | ~25 | [5] |
| γ-CD | Not effective | - | - | [5] |
| HPβ-CD | 1:1 | 66.0 | >400 | [5] |
Note: The low water solubility of β-lapachone is approximately 0.16 mM.[5] The data strongly suggests that HPβ-CD is the most effective solubilizing agent for this class of compounds.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using HPβ-CD
This protocol describes the preparation of a this compound solution suitable for parenteral administration in in vivo studies, based on the successful formulation of β-lapachone.[5]
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HPβ-CD)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm)
-
Sterile vials
Procedure:
-
Prepare HPβ-CD Solution:
-
Weigh the required amount of HPβ-CD. To prepare a 1:1 molar ratio solution with a target this compound concentration of 10 mM, you will need to calculate the corresponding concentration of HPβ-CD.
-
Dissolve the HPβ-CD in sterile PBS (pH 7.4) by vortexing and gentle warming if necessary.
-
-
Complexation of this compound:
-
Gradually add the this compound powder to the HPβ-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for at least 24 hours to ensure maximum complexation. The solution should become clear as the this compound dissolves.
-
-
Sterilization and Storage:
-
Sterilize the final this compound-HPβ-CD solution by passing it through a 0.22 µm sterile syringe filter.
-
Store the sterile solution in sealed, sterile vials at 4°C, protected from light.
-
Protocol 2: In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of the formulated this compound in a murine xenograft model.
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
Tumor Cell Line:
-
A suitable human cancer cell line (e.g., breast, lung, or colon cancer) known to be sensitive to naphthoquinones.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 tumor cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle (e.g., sterile PBS with HPβ-CD) via intraperitoneal (i.p.) injection.
-
Treatment Group(s): Administer the this compound formulation at various doses (e.g., 10, 25, and 50 mg/kg body weight) via i.p. injection daily or on a specified schedule for a defined period (e.g., 21 days). The administration of 2-acylamine-1,4-naphthoquinone derivatives at doses of 25 and 50 mg/kg/day has been reported.[6]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Experimental workflow for in vivo studies.
Proposed signaling pathways of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of synthetic naphthoquinone derivatives (review) | Golovina | Drug development & registration [pharmjournal.ru]
- 5. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 6. Antitumor activity of two derivatives from 2-acylamine-1, 4-naphthoquinone in mice bearing S180 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Deoxylapachol Synthesis Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of deoxylapachol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common precursors for the synthesis of this compound and its direct precursor, lapachol, are lawsone (2-hydroxy-1,4-naphthoquinone) and 1,4-dimethoxynaphthalene.
Q2: What are the main synthetic routes to obtain this compound?
A2: The primary synthetic strategies include the direct synthesis from 1,4-dimethoxynaphthalene and the conversion of lapachol, which is often synthesized from lawsone. Key methods for obtaining the precursor lapachol involve the alkylation of lawsone with reagents like 3,3-dimethylallyl bromide or 3-methylbut-2-en-1-ol under various catalytic conditions.[1][2]
Q3: What are the typical yields for this compound synthesis?
A3: The overall yield of this compound can vary significantly based on the chosen synthetic route and reaction conditions. While comprehensive comparative studies on this compound synthesis yields are limited, specific steps in the synthesis have reported yields as high as 67%. For the synthesis of the precursor lapachol, yields typically range from 35% to 43%.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of this compound synthesis. By comparing the TLC profile of the reaction mixture with that of the starting materials and a pure sample of the product (if available), you can determine the extent of the reaction and the formation of any byproducts.
Q5: What are the best practices for purifying crude this compound?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. The choice of eluent (solvent system) will depend on the polarity of the impurities. Following column chromatography, recrystallization can be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst or reagents.- Incorrect reaction temperature or time.- Presence of moisture or other inhibitors.- Suboptimal solvent. | - Use fresh, high-purity catalysts and reagents.- Optimize reaction temperature and time based on literature protocols.- Ensure all glassware is dry and use anhydrous solvents.- Experiment with different solvents (e.g., THF, DMF, DMSO). |
| Formation of Multiple Byproducts | - Side reactions due to incorrect stoichiometry.- Reaction temperature is too high, leading to decomposition or side reactions.- Presence of impurities in starting materials. | - Carefully control the stoichiometry of reactants.- Optimize the reaction temperature, starting with lower temperatures.- Purify starting materials before use. |
| Incomplete Reaction | - Insufficient reaction time.- Catalyst deactivation.- Poor mixing of reactants. | - Increase the reaction time and monitor progress by TLC.- Add a fresh portion of the catalyst.- Ensure efficient stirring of the reaction mixture. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the workup solvent.- Emulsion formation during extraction.- Co-elution of impurities during column chromatography. | - Use a less polar solvent for extraction.- Add brine to the aqueous layer to break emulsions.- Optimize the eluent system for column chromatography, trying different solvent polarities. |
Quantitative Data on Synthesis Yields
The following tables summarize reported yields for key steps in the synthesis of this compound and its precursor, lapachol.
Table 1: Synthesis of this compound from 1,4-Dimethoxynaphthalene
| Reaction Step | Reagents | Yield (%) | Reference |
| Grignard reaction | 1-bromo-3-methyl-2-butene, Mg, 1,4-dimethoxynaphthalene | Not specified | |
| Demethylation (CAN deprotection) | Ceric ammonium nitrate (CAN) | 67 | |
| Overall Yield | Not explicitly stated |
Table 2: Synthesis of Lapachol from Lawsone
| Method | Key Reagents | Yield (%) | Reference |
| Alkylation of Lithium Salt | Lawsone, Lithium hydride, 3,3-dimethylallyl bromide | 40 | [1] |
| Palladium-Catalyzed Allylation | Lawsone, 3-methylbut-2-en-1-ol, Pd(PPh₃)₄, 1-admantanecarboxylic acid | 43 | [1] |
| Condensation | Leucoisonaphthazarin, Isoprene | Not specified | [1] |
| Multi-step Total Synthesis | - | 35 (overall) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Demethylation
This protocol describes a key step in the synthesis of this compound starting from 1,4-dimethoxynaphthalene.
Step 1: Grignard Reaction
-
Prepare the Grignard reagent by reacting 1-bromo-3-methyl-2-butene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 1,4-dimethoxynaphthalene in anhydrous THF dropwise to the Grignard reagent at a controlled temperature (typically 0 °C).
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-dimethoxy-2-(3-methyl-2-butenyl)-naphthalene.
Step 2: Demethylation (CAN Deprotection)
-
Dissolve the crude product from Step 1 in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath and add a solution of ceric ammonium nitrate (CAN) in water dropwise.
-
Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Protocol 2: Synthesis of Lapachol via Palladium-Catalyzed Allylation of Lawsone
This protocol details the synthesis of the this compound precursor, lapachol, from lawsone.
-
To a reaction vessel, add lawsone, 3-methylbut-2-en-1-ol, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and 1-admantanecarboxylic acid.
-
Add a suitable solvent, such as anhydrous THF, under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure lapachol.[1][2]
Visualizations
References
Technical Support Center: Optimization of Deoxylapachol Extraction
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the optimization of deoxylapachol extraction. The information is tailored for researchers, scientists, and professionals in drug development.
Disclaimer: Specific literature on the optimization of this compound extraction is limited. The following guidance is based on established principles for the extraction of analogous phytochemicals, such as other naphthoquinones and phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound and other phytochemicals?
A1: Several methods are employed for the extraction of bioactive compounds from plant matrices. The most common include conventional methods like Soxhlet extraction and modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1][2] The choice of method depends on the thermal stability of the target compound, solvent choice, desired extraction time, and available equipment.[1][3]
-
Soxhlet Extraction: A traditional method involving continuous reflux of a solvent over the plant material.[4][5] While exhaustive, the prolonged exposure to heat can degrade thermolabile compounds.[5]
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation bubbles, which disrupt plant cell walls and enhance solvent penetration.[6][7][8] This method is often faster and operates at lower temperatures than conventional techniques, making it suitable for heat-sensitive compounds.[2][6]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and moisture within the plant material, causing cell rupture and the release of bioactive compounds.[7][9] MAE is known for its high speed and efficiency.[3][9][10]
Q2: How do I select the appropriate solvent for this compound extraction?
A2: Solvent selection is a critical factor and is based on the polarity of this compound.[11][12] this compound, a naphthoquinone, is a relatively nonpolar compound. Therefore, nonpolar to moderately polar solvents are typically effective.
The choice of solvent significantly impacts the extraction yield and purity.[13][14] Mixtures of solvents, such as aqueous ethanol or methanol, are often used to modulate polarity and can improve extraction efficiency.[15] For instance, 70% ethanol is often more effective for extracting phenolic compounds than absolute ethanol.[13][15] It is crucial to consider the solvent's boiling point, cost, and safety profile.[1][16]
Q3: What key parameters influence the efficiency of this compound extraction?
A3: Several parameters must be optimized to maximize extraction yield and quality.[17] These include:
-
Solvent-to-Solid Ratio: A higher ratio generally increases yield but can lead to solvent waste.[1][17] An optimized ratio ensures efficient extraction without excessive solvent use.[18]
-
Extraction Temperature: Increasing the temperature can enhance solubility and diffusion rates.[11][19] However, excessively high temperatures can cause the degradation of thermolabile compounds like this compound.[11][19]
-
Extraction Time: The yield typically increases with time up to a certain point, after which it plateaus or degradation may occur.[1][18] Modern methods like UAE and MAE significantly reduce the required extraction time compared to conventional methods.[8][10]
-
Plant Material Particle Size: Reducing the particle size increases the surface area available for solvent contact, which generally improves extraction efficiency.[1]
-
pH of the Extraction Medium: The pH can influence the stability and solubility of the target compound.[11]
Q4: My this compound is degrading during the extraction process. What can I do to prevent this?
A4: Degradation is often caused by excessive heat, prolonged extraction times, or exposure to light and air.[19][20] To mitigate degradation:
-
Use Milder Extraction Methods: Opt for UAE or MAE, which typically use lower temperatures and shorter durations than Soxhlet extraction.[3][6]
-
Optimize Temperature: Determine the lowest effective temperature for extraction.[2]
-
Reduce Extraction Time: Optimize the duration to the point of maximum yield without significant degradation.[20]
-
Work in an Inert Atmosphere: If this compound is sensitive to oxidation, performing the extraction under a nitrogen or argon atmosphere can be beneficial.
-
Protect from Light: Use amber glassware or cover equipment with aluminum foil to prevent photodegradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | Inappropriate Solvent: The solvent polarity may not be suitable for this compound.[11][13] | Test a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, ethanol). Consider using solvent mixtures (e.g., 70% ethanol).[13][15] |
| Insufficient Extraction Time: The extraction may not have run long enough to be exhaustive.[1] | Increase the extraction time incrementally and monitor the yield to find the optimal duration.[18] | |
| Incorrect Temperature: The temperature may be too low for efficient solubilization and diffusion.[11] | Gradually increase the extraction temperature while monitoring for any signs of compound degradation.[19] | |
| Large Particle Size: The surface area of the plant material is too small for effective solvent penetration.[1] | Grind the plant material to a finer, uniform powder to increase the surface area. | |
| Inadequate Solid-to-Solvent Ratio: Insufficient solvent may lead to incomplete extraction.[21] | Increase the volume of solvent relative to the amount of plant material. An optimal ratio is often between 1:15 and 1:30 (w/v).[4][18] | |
| Compound Degradation | Excessive Temperature: this compound may be thermolabile and degrading at the set temperature.[19] | Lower the extraction temperature. Use extraction methods like UAE that can be performed at lower temperatures.[2][6] |
| Prolonged Extraction Time: Extended exposure to heat, even at moderate temperatures, can cause degradation.[20] | Reduce the extraction time. MAE and UAE are significantly faster than conventional methods.[8][9] | |
| Exposure to Light/Oxygen: The compound may be sensitive to photolysis or oxidation. | Use amber glassware and consider performing the extraction under an inert (e.g., nitrogen) atmosphere. | |
| Unsuitable pH: The pH of the solvent (especially if aqueous) may be causing instability.[22] | Adjust and buffer the pH of the extraction solvent to a range where this compound is known to be stable (typically neutral to slightly acidic). | |
| Inconsistent Results | Variability in Raw Material: The concentration of this compound can vary depending on the plant's source, age, and drying conditions.[1] | Source plant material from a single, reliable supplier. Ensure consistent drying and storage protocols. |
| Inconsistent Parameters: Minor variations in temperature, time, or solvent ratio between experiments.[11] | Carefully control and monitor all extraction parameters for each run. Use calibrated equipment. | |
| Incomplete Solvent Removal: Residual solvent in the final extract can affect weight and concentration measurements. | Ensure the solvent is completely removed post-extraction using a rotary evaporator or vacuum oven under controlled conditions. |
Data on Extraction Parameters
The optimal conditions for extraction vary significantly based on the chosen method and the specific plant matrix. The tables below summarize typical parameters and provide a starting point for optimization, based on data for analogous compounds.
Table 1: Comparison of Common Extraction Methods
| Method | Advantages | Disadvantages | Typical Duration |
|---|---|---|---|
| Soxhlet Extraction | Exhaustive extraction; simple setup. | Time-consuming; large solvent volume; potential for thermal degradation.[5] | 6-24 hours[23] |
| Ultrasound-Assisted (UAE) | Fast; high efficiency; reduced solvent use; suitable for thermolabile compounds.[2][6][24] | Specialized equipment required; potential for localized heating. | 15-60 minutes[2][25] |
| Microwave-Assisted (MAE) | Very fast; high efficiency; reduced solvent consumption.[3][9][10] | Requires microwave-transparent solvents; specialized equipment needed; potential for thermal degradation if not controlled.[3] | 5-30 minutes[26] |
Table 2: Optimized Parameters for Phenolic Compound Extraction (Examples)
| Method | Solvent | Temperature | Time | Solid:Solvent Ratio | Reference Compound/Plant |
|---|---|---|---|---|---|
| Soxhlet | 60% Ethanol | Reflux | 2 hours | 1:20 g/mL | Phenolics from Vernonia amygdalina[27] |
| UAE | 42% Ethanol | 40°C | 41 min | 1:34 mL/g | Polyphenols from Boletus bicolor[2] |
| MAE | 70% Ethanol | N/A (Power: 42W) | 10 min | N/A | Phenolics from Scutellaria baicalensis[26] |
| Maceration | 50% Acetone | 52.5°C | 17.5 min | 1:30 | Phenolics from Strawberry[28] |
Experimental Protocols
Protocol: Optimization of this compound Extraction using Ultrasound-Assisted Extraction (UAE)
This protocol describes a general workflow for optimizing the key parameters of UAE for this compound extraction using a one-factor-at-a-time (OFAT) approach.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., heartwood of Tecomella undulata) in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Store the powder in an airtight, light-proof container.
-
-
Single-Factor Optimization:
-
Solvent Selection:
-
Weigh 1.0 g of the powdered plant material into several flasks.
-
Add 20 mL of different solvents (e.g., hexane, ethyl acetate, acetone, 70% ethanol, 70% methanol) to each flask.[13][15]
-
Perform UAE under fixed conditions (e.g., 40°C, 30 minutes, 100W power).
-
Filter the extracts, evaporate the solvent, and quantify the this compound yield (e.g., by HPLC). Select the solvent that provides the highest yield.
-
-
Optimization of Solid-to-Solvent Ratio:
-
Using the best solvent identified above, vary the solid-to-solvent ratio (e.g., 1:10, 1:15, 1:20, 1:25, 1:30 w/v).
-
Keep other parameters constant (e.g., 40°C, 30 minutes).
-
Identify the ratio that provides the optimal yield.
-
-
Optimization of Extraction Time:
-
Using the best solvent and ratio, vary the sonication time (e.g., 15, 30, 45, 60, 75 minutes).
-
Keep the temperature constant (e.g., 40°C).
-
Determine the time at which the yield is maximized.
-
-
Optimization of Extraction Temperature:
-
Using the best solvent, ratio, and time, vary the extraction temperature (e.g., 30, 40, 50, 60°C).
-
Quantify the yield to find the optimal temperature that balances efficiency and stability.[2]
-
-
-
Validation of Optimal Conditions:
Visualizations
Caption: A general workflow for the optimization of extraction parameters.
Caption: A decision tree for troubleshooting low extraction yield.
References
- 1. phcogrev.com [phcogrev.com]
- 2. Ultrasound-assisted extraction optimization of polyphenols from Boletus bicolor and evaluation of its antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oxford-abstracts.s3.amazonaws.com [oxford-abstracts.s3.amazonaws.com]
- 6. adwenpub.com [adwenpub.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. google.com [google.com]
- 9. youtube.com [youtube.com]
- 10. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What factors affect extraction efficiency? [proseaworld.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openresearchafrica.org [openresearchafrica.org]
- 19. researchgate.net [researchgate.net]
- 20. Stability of Propolis Phenolics during Ultrasound-Assisted Extraction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Ultrasound-assisted solvent extraction of phenolics, flavonoids, and major triterpenoids from Centella asiatica leaves: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Optimization of the Extraction Conditions of Antioxidant Phenolic Compounds from Strawberry Fruits (Fragaria x ananassa Duch.) Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Deoxylapachol HPLC Peak Tailing
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of deoxylapachol. Peak tailing is an asymmetrical distortion where a peak's trailing edge is broader than its leading edge, which can significantly compromise resolution, accuracy, and the reliability of quantification.[1] This document provides a structured approach to troubleshooting, with detailed FAQs, diagnostic tables, experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
What is peak tailing and how is it measured?
In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is wider than the front half.[1] This is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.[2] Significant tailing can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and diminished analytical precision.[3][4]
Why is my this compound peak tailing?
This compound, a quinone, possesses chemical properties that can make it susceptible to peak tailing in reversed-phase HPLC. The most common causes are secondary chemical interactions with the stationary phase, issues with the mobile phase, column health, or the analytical system's configuration.[3][5] The primary cause is often the interaction of the polar carbonyl groups in the quinone structure with active sites on the silica-based column packing.[2][3]
How can I systematically troubleshoot the peak tailing?
A logical, step-by-step approach is the most effective way to diagnose and resolve the issue. Start by evaluating the most probable causes and make only one change at a time to observe its effect. A general workflow is to first check for chemical interaction issues (mobile phase and column chemistry), then move to potential mechanical or system-related problems.
Caption: A logical workflow for troubleshooting this compound peak tailing.
Troubleshooting Guide
Q1: Could secondary silanol interactions be the cause of peak tailing?
Yes, this is the most common cause of peak tailing for polar compounds like quinones on silica-based reversed-phase columns.[3] Residual silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) and interact strongly with the analyte through hydrogen bonding or ionic attraction, causing a portion of the analyte molecules to lag behind in the column.[1][2]
Caption: Secondary interaction between this compound and a silanol group.
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH to between 2.5 and 3.0 will protonate the silanol groups, neutralizing their negative charge and minimizing unwanted interactions.[1][2]
-
Use a Highly Deactivated Column: Modern, high-purity silica columns (Type B) that are densely bonded and end-capped have fewer accessible silanol groups, which significantly reduces tailing for polar compounds.[1][5]
-
Add a Mobile Phase Modifier: For basic compounds, a small concentration of a basic modifier like triethylamine (TEA) can be added to the mobile phase to compete with the analyte for active silanol sites.[1][6] However, this is often unnecessary with modern columns.
Q2: How do I properly diagnose and fix issues related to the mobile phase?
An improperly prepared or optimized mobile phase is a frequent source of peak shape problems.
| Potential Issue | Diagnostic Action | Solution | Citation |
| Incorrect Mobile Phase pH | Measure the pH of the aqueous portion of your mobile phase. | Adjust the pH to be at least 2 pH units away from the analyte's pKa. For silanol suppression, a pH of 2.5-3.0 is often effective. | [2][4] |
| Insufficient Buffer Capacity | Observe if peak shape degrades over a sequence of injections. | Use a buffer concentration between 10-50 mM. Ensure the buffer is soluble in all mobile phase compositions. | [7][8] |
| Mobile Phase Degradation | Prepare a fresh batch of mobile phase. | Always use freshly prepared mobile phase, especially if using additives or buffers that can support microbial growth. | [9] |
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water with buffer salts like phosphate or formate).
-
Initial pH Measurement: Before adding the organic modifier, use a calibrated pH meter to measure the pH of the aqueous solution.
-
Adjust pH: Slowly add a dilute acid (e.g., 0.1 M phosphoric acid or formic acid) or base dropwise until the target pH (e.g., 2.7) is reached.
-
Final Preparation: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio. For example, for a 70:30 ACN:Water mobile phase, mix 700 mL of ACN with 300 mL of the pH-adjusted water.
-
Degas: Degas the final mobile phase mixture using sonication or vacuum filtration before use.
Q3: Could my column be overloaded or contaminated?
Yes, both column overload and contamination can lead to significant peak tailing.
| Potential Issue | Diagnostic Action | Solution | Citation |
| Mass Overload | Reduce the sample concentration by half and re-inject. | If peak shape improves, the original sample was too concentrated. Dilute the sample or reduce the injection volume. | [3][7] |
| Volume Overload | Reduce the injection volume by half (e.g., from 10 µL to 5 µL). | If peak shape improves, the injection volume was too large for the column dimensions. Use a smaller injection volume. | [9] |
| Column Contamination | Observe if backpressure has increased along with peak tailing for all compounds. | Perform a column flushing procedure. If this fails, replace the guard column (if used) or the analytical column. | [3][9] |
| Column Void/Bed Deformation | Tailing appears suddenly, often accompanied by a drop in pressure or split peaks. | Disconnect the column, reverse the flow direction, and flush to waste with a strong solvent. If the problem persists, the column is likely damaged and needs replacement. | [2][7] |
Experimental Protocol: General Reversed-Phase Column Flushing
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.
-
Flush with Water: Flush the column with 100% HPLC-grade water (or an appropriate aqueous buffer without salts that could precipitate) for at least 20 column volumes to remove salts and polar contaminants.
-
Flush with Isopropanol: Flush with 100% isopropanol for 20 column volumes to remove a broad range of contaminants.
-
Flush with Strong Organic Solvent: Flush with 100% acetonitrile or methanol for 20 column volumes to remove strongly retained non-polar compounds.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with the initial mobile phase composition until a stable baseline is achieved (at least 20-30 column volumes).
Q4: Can the sample solvent or extra-column volume cause peak tailing?
Yes, these factors related to the system and sample introduction can distort peak shape.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 95% water), it can cause the analyte to spread out on the column head, leading to peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, use the lowest possible concentration and inject the smallest possible volume.[3][6]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. This effect is more pronounced for early-eluting peaks. Solution: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. Ensure all fittings are properly tightened to eliminate dead volume.[4][9]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. hplc.eu [hplc.eu]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Technical Support Center: Enhancing the Anticancer Activity of Deoxylapachol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the anticancer activity of Deoxylapachol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential as an anticancer agent?
This compound is a naturally occurring naphthoquinone compound. Like its close analog lapachol, it exhibits cytotoxic activity against various cancer cell lines[1]. Its mechanism of action is primarily attributed to the generation of reactive oxygen species (ROS) and interaction with topoisomerase enzymes, which are crucial for DNA replication in cancer cells[1].
Q2: Why is it necessary to enhance the anticancer activity of this compound?
While this compound shows inherent anticancer properties, its efficacy can be limited by factors such as poor aqueous solubility and bioavailability. Enhancing its activity aims to overcome these limitations, increase its potency against cancer cells, and potentially reduce the required therapeutic dose, thereby minimizing side effects.
Q3: What are the primary strategies for enhancing the anticancer activity of this compound?
The main strategies to boost the anticancer effects of this compound include:
-
Chemical Modification: Synthesizing derivatives by introducing different functional groups to the this compound scaffold. This can improve solubility, cell permeability, and target interaction.
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanoformulations, such as nanoemulsions, to enhance its solubility, stability, and targeted delivery to tumor sites[2][3][4].
-
Combination Therapy: Using this compound in conjunction with other chemotherapeutic agents to achieve synergistic effects and overcome drug resistance.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Low Yield or Purity of Synthesized this compound Derivatives
-
Possible Cause: Incomplete reaction, side reactions, or inefficient purification.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure it has gone to completion.
-
Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with many organic reactions.
-
Temperature Control: Maintain the recommended reaction temperature. Fluctuations can lead to the formation of side products.
-
Purification Technique: Optimize the purification method. If using column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve purity.
-
Inert Atmosphere: For reactions sensitive to air, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Instability or Aggregation of this compound-Loaded Nanoemulsions
-
Possible Cause: Improper formulation, suboptimal homogenization, or inappropriate storage conditions.
-
Troubleshooting Steps:
-
Component Optimization: Adjust the ratio of oil, surfactant, and co-surfactant. The choice of these components is critical for nanoemulsion stability.
-
Homogenization Parameters: Optimize the homogenization speed and duration. Insufficient energy input can lead to larger, less stable droplets.
-
Zeta Potential: Measure the zeta potential of the nanoemulsion. A value greater than +30 mV or less than -30 mV generally indicates good stability. If the zeta potential is low, consider adding a charged surfactant.
-
Storage Conditions: Store the nanoemulsion at the recommended temperature (often 4°C) and protect it from light. Monitor for any signs of phase separation, creaming, or cracking over time[4].
-
Issue 3: Inconsistent IC50 Values in Cytotoxicity Assays
-
Possible Cause: Cell line variability, inconsistent drug concentration, or issues with the assay protocol.
-
Troubleshooting Steps:
-
Cell Line Maintenance: Ensure consistent cell culture conditions, including passage number, confluency, and media composition.
-
Drug Stock Solution: Prepare a fresh, concentrated stock solution of this compound or its derivative in a suitable solvent (e.g., DMSO) and store it properly. Perform serial dilutions accurately for each experiment.
-
Assay Protocol: Standardize the incubation time, cell seeding density, and assay reagent concentrations. Include positive and negative controls in every experiment.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is low and consistent across all wells, as it can be toxic to cells at higher concentrations.
-
Issue 4: Poor In Vivo Efficacy Despite Promising In Vitro Results
-
Possible Cause: Poor bioavailability, rapid metabolism, or off-target toxicity.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Formulation Strategy: If bioavailability is low, consider using a drug delivery system like a nanoemulsion to improve solubility and circulation time[2][3][4].
-
Toxicity Assessment: Perform toxicity studies in animal models to identify any potential adverse effects that could limit the therapeutic window.
-
Dosing Regimen: Optimize the dosing schedule and route of administration based on the pharmacokinetic and toxicity data.
-
Data Presentation
The following tables summarize quantitative data on the anticancer activity of this compound and its enhanced forms.
Table 1: Comparison of IC50 Values of Lapachol and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| β-lapachone | HeLa | Cervical Cancer | 8.87 (48h) | [5] |
| BV3 (Thiosemicarbazone derivative) | HeLa | Cervical Cancer | 23.51 (48h) | [5] |
| BV5 (Thiosemicarbazone derivative) | HeLa | Cervical Cancer | 24.54 (48h) | [5] |
| β-lapachone | L-929 | Non-cancerous fibroblast | 4.54 | [5] |
| BV3 (Thiosemicarbazone derivative) | L-929 | Non-cancerous fibroblast | 43.98 | [5] |
| BV5 (Thiosemicarbazone derivative) | L-929 | Non-cancerous fibroblast | 13.07 | [5] |
Table 2: Effect of Nanoemulsion Formulation on the Anticancer Activity of Lapachol
| Formulation | Cell Line | Cancer Type | IC50 (µM) | Note | Reference |
| Free Lapachol | 4T1 | Breast Cancer | Not specified, but less effective than NE-LAP in vivo | In vivo tumor growth inhibition was lower compared to NE-LAP. | [2][3][4] |
| Lapachol-loaded Nanoemulsion (NE-LAP) | 4T1 | Breast Cancer | Not specified, but more effective than free Lapachol in vivo | Showed higher antitumor activity in a breast cancer tumor model. | [2][3][4] |
Experimental Protocols
Protocol 1: Synthesis of Lapachol-based Glycosyl Triazoles (Adaptable for this compound)
This protocol is based on the synthesis of lapachol derivatives and can be adapted for this compound by using it as the starting material.
-
Propargylation of this compound:
-
Dissolve this compound in a suitable organic solvent (e.g., acetone).
-
Add potassium carbonate (K2CO3) and propargyl bromide.
-
Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.
-
After completion, filter the mixture and evaporate the solvent.
-
Purify the resulting 2-O-propargyl-deoxylapachol by column chromatography.
-
-
Synthesis of Glycosyl Azides:
-
Prepare the desired glycosyl azide from the corresponding acetylated sugar. This typically involves reaction with sodium azide in a suitable solvent.
-
-
Click Chemistry Reaction:
-
In a reaction vessel, combine the 2-O-propargyl-deoxylapachol and the glycosyl azide in a solvent mixture (e.g., t-BuOH/H2O).
-
Add a copper(II) sulfate solution and sodium ascorbate.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the final glycosyl triazole derivative by column chromatography.
-
Protocol 2: Preparation of this compound-Loaded Nanoemulsion
This protocol is adapted from the preparation of lapachol-loaded nanoemulsions[2][3][4].
-
Preparation of Oil and Aqueous Phases:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., soybean oil) and add a surfactant (e.g., Polysorbate 80). Heat the mixture to 80°C.
-
Aqueous Phase: Dissolve a co-surfactant (e.g., glycerol) in ultrapure water. Heat the mixture to 80°C.
-
-
Homogenization:
-
While maintaining the temperature at 80°C, add the aqueous phase to the oil phase under high-speed homogenization (e.g., 8000 rpm using an Ultra Turrax).
-
Immediately subject the resulting coarse emulsion to high-energy ultrasonication for a specified period (e.g., 10 minutes) to reduce the droplet size.
-
-
Characterization:
-
Determine the mean droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the nanoemulsion (e.g., by ultracentrifugation) and quantifying the drug concentration in each fraction using a suitable analytical method like HPLC.
-
Protocol 3: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, its derivatives, or nanoemulsion formulations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound and its Enhancement
This compound, like other naphthoquinones, exerts its anticancer effects through multiple mechanisms. A primary mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis. Additionally, it can inhibit topoisomerase I, an enzyme essential for DNA replication, leading to cell cycle arrest and cell death. Enhanced formulations or derivatives may modulate these primary mechanisms or engage additional signaling pathways.
Caption: General mechanism of action of this compound.
Signaling Pathways Modulated by Enhanced this compound Formulations
Enhanced forms of this compound, such as novel derivatives, may exhibit altered interactions with key cellular signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways can lead to a more potent anticancer effect.
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow for Evaluating Enhanced this compound
The following diagram outlines a typical workflow for the synthesis and evaluation of enhanced this compound formulations.
Caption: Workflow for enhancing this compound's activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced antitumor efficacy of lapachol-loaded nanoemulsion in breast cancer tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor efficacy of lapachol-loaded nanoemulsion in breast cancer tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deoxylapachol Nanoparticle Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of Deoxylapachol nanoparticles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process of formulating this compound nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<70%) | Poor solubility of this compound in the chosen organic solvent: this compound, being a hydrophobic compound (XLogP3 value of 3.8), requires a solvent in which it is highly soluble to ensure efficient encapsulation.[1] Incompatible lipid or polymer matrix: The chosen carrier material may not be optimal for entrapping the this compound molecule effectively. Suboptimal drug-to-carrier ratio: An excess of this compound relative to the encapsulating material can lead to drug precipitation rather than encapsulation. | Solvent Selection: Test a range of organic solvents (e.g., chloroform, dichloromethane, acetone) to identify one that fully dissolves this compound at the desired concentration. Carrier Screening: Experiment with different lipids (e.g., phosphatidylcholine, cholesterol) or polymers (e.g., PLGA, PCL) to find a matrix that shows better compatibility.[2][3] Ratio Optimization: Systematically vary the drug-to-carrier ratio to find the optimal loading capacity without sacrificing encapsulation efficiency. A common starting point is a 1:10 or 1:20 drug-to-lipid ratio by weight. |
| Large Particle Size (>200 nm) or High Polydispersity Index (PDI > 0.3) | Inefficient homogenization or sonication: Insufficient energy input during particle size reduction steps can result in larger, non-uniform nanoparticles. Aggregation due to improper surfactant concentration: The concentration of the stabilizing agent may be too low to effectively coat the nanoparticle surface and prevent aggregation. Precipitation of this compound: If the drug is not fully encapsulated, it can crystallize, leading to larger and more polydisperse particles. | Optimize Sonication/Homogenization: Increase the sonication time or power, or the homogenization pressure and number of cycles. Monitor particle size after each adjustment. For a lapachol liposomal formulation, ultrasonication for 15 minutes was found to be optimal.[4] Adjust Surfactant Concentration: Gradually increase the concentration of the surfactant (e.g., Polysorbate 80, DSPE-mPEG2000) in the formulation. Improve Drug Loading: Address any issues leading to low encapsulation efficiency, as this will also help in controlling particle size. |
| Poor Nanoparticle Stability (Aggregation or Drug Leakage during Storage) | Inappropriate storage temperature: Storing the nanoparticle suspension at room temperature or freezing can lead to aggregation or destabilization of the lipid/polymer matrix. Incorrect pH of the storage buffer: The pH of the medium can affect the surface charge and stability of the nanoparticles. Degradation of this compound: Naphthoquinones like lapachol can be susceptible to degradation under certain conditions, such as exposure to light or high humidity.[5][6] | Storage Conditions: Store the nanoparticle suspension at 4°C. Avoid freezing, as this can disrupt the nanoparticle structure.[3] Buffer Selection: Disperse the nanoparticles in a buffer at a neutral pH (e.g., PBS pH 7.4) to maintain stability. Protect from Light: Store the formulation in amber vials or protected from light to prevent photodegradation of the encapsulated this compound.[5] |
| Inconsistent Batch-to-Batch Reproducibility | Variability in manual mixing or hydration steps: Manual processes can introduce inconsistencies in the formulation preparation. Fluctuations in environmental conditions: Changes in temperature and humidity can affect solvent evaporation rates and nanoparticle formation. Quality of raw materials: Variations in the purity of this compound, lipids, or polymers can impact the final formulation. | Standardize Procedures: Use automated or semi-automated systems for critical steps like solvent injection and hydration to ensure consistency. Control Environment: Perform experiments in a controlled environment with stable temperature and humidity. Material Qualification: Ensure the use of high-purity, well-characterized raw materials for each batch. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for a this compound liposomal formulation?
A promising starting point can be adapted from formulations used for lapachol, a structurally similar compound.[7][8] A formulation using the thin-film hydration method could consist of:
-
Lipids: Phosphatidylcholine (PC) and Cholesterol (Chol) in a molar ratio of approximately 16:1.
-
Stabilizer: DSPE-mPEG2000, with a PC to DSPE-mPEG2000 molar ratio of 34:1.
-
Drug Loading: A PC to this compound molar ratio of 100:1.
This formulation for lapachol yielded nanoparticles with an average size of ~86 nm, a PDI of ~0.30, and an encapsulation efficiency of ~92.5%.[4][7]
2. How can I determine the encapsulation efficiency of this compound?
Encapsulation efficiency (EE) can be determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of encapsulated this compound. A common method is:
-
Separate the free this compound from the nanoparticle suspension using a separation technique like ultracentrifugation or size exclusion chromatography.
-
Lyse the nanoparticles using a suitable solvent (e.g., methanol or ethanol) to release the encapsulated drug.
-
Quantify the amount of this compound in the lysed nanoparticle fraction using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
3. What characterization techniques are essential for this compound nanoparticles?
The following characterization techniques are crucial:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to determine the average particle size and the width of the size distribution.
-
Zeta Potential: Measured using DLS, this indicates the surface charge of the nanoparticles and is a predictor of their colloidal stability.[4]
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface characteristics of the nanoparticles. For lapachol liposomes, TEM revealed spherical and homogeneous vesicles.[7]
-
Encapsulation Efficiency: As described above, typically measured by HPLC.
-
In Vitro Drug Release: A dialysis method can be used to study the release profile of this compound from the nanoparticles over time in a physiologically relevant buffer (e.g., PBS pH 7.4).
4. What are the expected physicochemical properties of this compound?
Based on available data, the key properties of this compound are:
-
Molecular Weight: 226.27 g/mol [1]
-
XLogP3: 3.8[1]
-
Solubility: As indicated by its high XLogP3 value, this compound is expected to have low aqueous solubility and be soluble in organic solvents.[1]
5. How does the hydrophobicity of this compound affect its formulation?
The hydrophobic nature of this compound (XLogP3 of 3.8) presents several challenges and considerations[1]:
-
Encapsulation Strategy: It is well-suited for encapsulation within the hydrophobic core of lipid-based nanoparticles (liposomes, solid lipid nanoparticles) or the matrix of polymeric nanoparticles.
-
Solvent Selection: A suitable organic solvent in which this compound is highly soluble is necessary for efficient encapsulation, particularly in methods involving solvent evaporation or nanoprecipitation.
-
Drug Loading: The amount of this compound that can be loaded is dependent on its solubility in the lipid or polymer matrix. Exceeding this limit can lead to drug expulsion and the formation of drug crystals.
Experimental Protocols
Protocol: Preparation of this compound-Loaded Liposomes
This protocol is adapted from a successful method for formulating lapachol-loaded liposomes and can serve as a starting point for this compound.[4][7][8]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Hydration:
-
Dissolve this compound, PC, Chol, and DSPE-mPEG2000 in chloroform in a round-bottom flask. A recommended starting molar ratio is PC:Chol (16:1), PC:DSPE-mPEG2000 (34:1), and PC:this compound (100:1).[4]
-
Remove the organic solvent using a rotary evaporator at 40°C under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the particle size and form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator. An exemplary condition is sonicating for 15 minutes (e.g., 5 seconds on, 2 seconds off) in an ice bath to prevent overheating.[4]
-
-
Purification:
-
To remove unencapsulated this compound, the liposomal suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) and the pellet resuspended in fresh PBS.
-
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway for this compound-Induced Ferroptosis
Based on studies of the related compound β-lapachone, a potential mechanism of action for this compound in cancer cells is the induction of ferroptosis through the JNK signaling pathway.[9]
Caption: Hypothesized this compound-induced ferroptosis signaling pathway.
Experimental Workflow for this compound Nanoparticle Formulation and Characterization
Caption: Workflow for this compound nanoparticle formulation and analysis.
References
- 1. This compound | C15H14O2 | CID 97448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chitosan Nanoparticles Enhance the Antiproliferative Effect of Lapachol in Urothelial Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development of long-circulating lapachol nanoparticles: formation, characterization, pharmacokinetics, distribution and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of long-circulating lapachol nanoparticles: formation, characterization, pharmacokinetics, distribution and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. β-Lapachone induces ferroptosis of colorectal cancer cells via NCOA4-mediated ferritinophagy by activating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Deoxylapachol Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of deoxylapachol. Our aim is to help you overcome common challenges and optimize your purification protocols to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Impurities in this compound can originate from several sources, including the starting materials for synthesis, byproducts of the reaction, or degradation of the final product. When extracted from natural sources like Tectona grandis (teak wood), common impurities may include other quinones, terpenoids, and phenolic compounds naturally present in the plant material.[1][2] Synthetic routes may introduce unreacted starting materials, reagents, and side-products from unintended reactions. Additionally, this compound, like other naphthoquinones, can be susceptible to degradation, particularly when exposed to light, air, or extreme pH conditions, leading to the formation of oxidation or decomposition products.[3][4]
Q2: How can I effectively monitor the progress of this compound purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. A common mobile phase for TLC analysis of naphthoquinones is a mixture of hexane and ethyl acetate. By comparing the Rf value of your product to that of a pure standard, you can track the separation and identify fractions containing the desired compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. An HPLC system equipped with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is typically effective for analyzing the purity of this compound.[5][6]
Q3: What are the optimal storage conditions for purified this compound to prevent degradation?
A3: To minimize degradation, purified this compound should be stored in a cool, dark, and dry place. It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Using amber vials or containers wrapped in aluminum foil will protect it from light-induced degradation. For long-term storage, refrigeration or freezing is recommended.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or no crystal formation | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent system of ethanol-water can be effective.[7][8] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. | |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous precipitate instead of crystals. | |
| Oiling out (formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of this compound. | Choose a solvent with a lower boiling point. |
| High concentration of impurities. | Purify the crude product by column chromatography before recrystallization to remove a significant portion of the impurities. | |
| Low recovery of purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[8] |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of this compound from impurities | The solvent system (eluent) is too polar or not polar enough. | Optimize the mobile phase composition. For silica gel chromatography of this compound, a gradient of hexane-ethyl acetate is commonly used. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred. | |
| This compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For highly retained compounds, adding a small percentage of a more polar solvent like methanol to the ethyl acetate may be necessary. |
| Co-elution of impurities with this compound | The chosen stationary phase is not providing adequate selectivity. | Consider using a different adsorbent, such as alumina, or a different type of chromatography, like reversed-phase chromatography. |
| Streaking or tailing of the this compound band | The sample was overloaded on the column. | Use an appropriate ratio of sample to adsorbent. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| The compound is interacting too strongly with the stationary phase. | Adding a small amount of a modifier to the eluent, such as a few drops of acetic acid, can sometimes improve peak shape for polar compounds. |
Quantitative Data
While specific quantitative data for the purification of this compound is not extensively published in a comparative format, the following table provides a general expectation of yield and purity at different stages of purification based on common laboratory practices for natural product isolation.
| Purification Step | Typical Yield (%) | Typical Purity (%) | Primary Impurities Removed |
| Crude Extract | 100 | 5-20 | N/A |
| Column Chromatography (Silica Gel) | 60-80 | 85-95 | Highly polar and non-polar compounds, other quinones. |
| Recrystallization | 70-90 (of the material from the previous step) | >98 | Structurally similar impurities, minor colored impurities. |
| Preparative HPLC | 50-70 (of the material from the previous step) | >99 | Close-eluting structural analogs and isomers. |
Note: These values are estimates and can vary significantly depending on the source of the material, the initial purity, and the specific experimental conditions. The recovery from recrystallization can be less than 100% as some product is inevitably lost due to its solubility in the solvent.[8]
Experimental Protocols
Column Chromatography Protocol for this compound Purification
This protocol is a general guideline for the purification of this compound from a crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Gently pour the slurry into the column, allowing the solvent to drain slowly. Tap the column gently to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Equilibrate the column by running the initial mobile phase (e.g., 100% hexane or a low polarity hexane-ethyl acetate mixture) through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase, such as 100% hexane or a 98:2 mixture of hexane:ethyl acetate.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
100% Hexane (2 column volumes)
-
98:2 Hexane:Ethyl Acetate (4 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes)
-
90:10 Hexane:Ethyl Acetate (until the desired compound has eluted)
-
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., 8:2 hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recrystallization Protocol for this compound
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
This compound (partially purified from column chromatography)
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: A mixture of ethanol and water is often a suitable solvent system for the recrystallization of moderately polar compounds like this compound.
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the mixture gently on a hot plate.
-
Once dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much water is added and the product precipitates excessively, add a small amount of hot ethanol to redissolve it.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper or dry them in a desiccator to remove all traces of solvent.
-
Visualizations
Caption: Experimental workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Deoxylapachol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low yield in the organic synthesis of Deoxylapachol. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield for this compound synthesis is consistently low (<40%). What are the most common causes?
A1: Low yields in the synthesis of this compound, a 1,4-naphthoquinone derivative, can be attributed to several factors. Incomplete reactions, the formation of byproducts, and degradation of either the starting material or the final product are common issues. The choice of catalyst, solvent, and reaction temperature are critical parameters that require optimization. For instance, in reactions involving nucleophilic substitution, a Lewis acid or a potent oxidizing agent may be necessary for the reaction to proceed efficiently.[1]
Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate, suggesting the presence of side products. What are the likely side reactions?
A2: The formation of side products is a frequent challenge. When synthesizing substituted naphthoquinones, the formation of regioisomers is a common and often unavoidable issue.[1] For instance, in Friedel-Crafts alkylation, rearrangements of the alkyl group can lead to a mixture of products. Additionally, polyalkylation can occur as the initial alkylation product is often more reactive than the starting material. In syntheses starting from lawsone (2-hydroxy-1,4-naphthoquinone), O-alkylation can compete with the desired C-alkylation, leading to the formation of 2-(3-methylbut-2-enoxy)naphthalene-1,4-dione as a byproduct.
Q3: My Friedel-Crafts alkylation/acylation reaction to introduce the prenyl group is not proceeding or giving a very low yield. What should I try?
A3: If your Friedel-Crafts reaction is failing, consider the following troubleshooting steps:
-
Catalyst Activity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous. Using a fresh batch of the catalyst is recommended.[2] The ketone product of an acylation can form a stable complex with the Lewis acid catalyst, effectively deactivating it. An excess of the catalyst may be required.[2]
-
Substrate Reactivity: Aromatic rings with strongly deactivating groups are not suitable for Friedel-Crafts reactions.[1]
-
Carbocation Rearrangement (Alkylation): Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to undesired products. To avoid this, Friedel-Crafts acylation followed by reduction of the ketone can be a more reliable method to introduce a straight-chain alkyl group.[3][4]
-
Reaction Conditions: The reaction may require optimization of temperature and time. Monitor the reaction's progress using TLC or GC to determine the optimal endpoint.[5]
Q4: What are the best methods for purifying the crude this compound product?
A4: The choice of purification method depends on the impurities present.
-
Column Chromatography: Flash column chromatography using silica gel is a very common and effective method for separating this compound from byproducts and unreacted starting materials.[1]
-
Recrystallization: This technique can be effective for obtaining highly pure product, but it may lead to lower yields and requires careful selection of the solvent system.[1]
-
Preparative TLC: For small-scale purification or isolation of a very pure sample for analytical purposes, preparative thin-layer chromatography can be utilized.[1]
Data Presentation
The yield of this compound is highly dependent on the synthetic route and reaction conditions employed. Below is a summary of yields reported for different synthetic approaches to this compound and related prenylated naphthoquinones.
| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference/Notes |
| 1,4-Dimethoxynaphthalene, Prenyl bromide | i) Mg, I₂, THF, reflux; ii) Li₂CuCl₄, THF, -10°C to RT | 1,4-Dimethoxy-2-(3-methyl-2-butenyl)naphthalene | 67 | [6] |
| 1,4-Dimethoxy-2-(3-methyl-2-butenyl)naphthalene | CAN, H₂O, MeCN | This compound | 77-94 | [6] |
| Lawsone (2-hydroxy-1,4-naphthoquinone), 3,3-Dimethylallyl bromide | LiH, DMSO | Lapachol | 40 | [7] |
| Menadiol, Geraniol | BF₃∙OEt₂ | Menaquinone-2 (a related compound) | 20.1 | Dominated by Friedel-Crafts alkylation, but often results in low yields and isomers. |
| Menadiol, Prenylating agent | β-cyclodextrin, borate buffer (pH 9) | Menaquinone-1 (a related compound) | 40 | Use of an inclusion catalyst can improve yield. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction and Demethylation
This protocol is based on a reported synthesis of this compound analogues.[6]
Step 1: Synthesis of 1,4-Dimethoxy-2-(3-methyl-2-butenyl)naphthalene
-
To a flask containing magnesium turnings (1.2 eq) and a crystal of iodine, add a solution of 1-bromo-3-methyl-2-butene (prenyl bromide) (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Initiate the Grignard reaction by gentle heating. Once the reaction starts, maintain it at reflux for 1 hour.
-
In a separate flask, dissolve 1,4-dimethoxynaphthalene (1.0 eq) in anhydrous THF and cool the solution to -10°C.
-
Add a catalytic amount of lithium tetrachlorocuprate(II) (Li₂CuCl₄) to the 1,4-dimethoxynaphthalene solution.
-
Slowly add the prepared prenyl Grignard reagent to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1,4-dimethoxy-2-(3-methyl-2-butenyl)naphthalene.
Step 2: Oxidative Demethylation to this compound
-
Dissolve the 1,4-dimethoxy-2-(3-methyl-2-butenyl)naphthalene (1.0 eq) in a mixture of acetonitrile and water.
-
Add ceric ammonium nitrate (CAN) (2-3 eq) portion-wise to the solution while stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, add water and extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mandatory Visualization
This compound Synthesis Workflow
Caption: Synthetic routes to this compound.
This compound-Induced ROS and Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via ROS.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Deoxylapachol Degradation and Stability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deoxylapachol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Publicly available data on the specific degradation pathways and quantitative stability of this compound is limited. The information provided here is based on general principles of drug stability, forced degradation studies, and data from structurally related naphthoquinones, such as β-lapachone. Researchers should use this guide as a starting point to design and execute their own specific stability studies for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
Based on general principles of chemical stability for pharmaceutical compounds, the primary factors that can affect the stability of this compound include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2][3]
-
pH: this compound, like other naphthoquinones, may be susceptible to hydrolysis under acidic or alkaline conditions.[1][2][3] The stability of the related compound, β-lapachone, is pH-dependent, with maximum stability in the pH range of 2-4 and susceptibility to alkaline hydrolysis.[4]
-
Light: Exposure to UV or visible light can lead to photodegradation.[1][2][3] For instance, β-lapachone is known to be unstable upon exposure to light.[5][6]
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation.[1][2][3]
-
Humidity: Moisture can facilitate hydrolytic degradation and other chemical reactions, especially in the solid state.[1][4]
Q2: How should I store my this compound samples to ensure stability?
For optimal stability, this compound should be stored in a cool, dark, and dry place. A recommended storage condition is -20°C in a tightly sealed container, protected from light.[7] For solutions, long-term storage is generally not recommended.[7] If solutions must be stored, they should be kept at low temperatures and protected from light.
Q3: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
Unexpected peaks in an HPLC chromatogram of a this compound sample are likely due to degradation products. The identity of these products will depend on the conditions the sample has been exposed to. For example, a related compound, β-lapachone, has been shown to degrade into different products via hydrolysis and photolysis.[5][8] To identify the source of the degradation, consider the following:
-
Review sample history: Was the sample exposed to light, elevated temperatures, or non-neutral pH?
-
Perform forced degradation studies: Subjecting a fresh sample of this compound to controlled stress conditions (e.g., acid, base, peroxide, heat, light) can help to generate the degradation products and identify their retention times.[9][10]
-
Use a stability-indicating method: Ensure your HPLC method is capable of separating this compound from its potential degradation products.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of potency in this compound standard solution. | Degradation due to improper storage or handling. | 1. Prepare fresh standard solutions daily. 2. Store stock solutions at -20°C or lower in light-protected containers. 3. Avoid repeated freeze-thaw cycles. |
| Color change observed in this compound solid or solution. | Degradation of the compound. | 1. Document the color change and the storage conditions. 2. Analyze the sample using a stability-indicating HPLC method to quantify the remaining this compound and detect degradation products. 3. If possible, use techniques like LC-MS or NMR to identify the structure of the degradation products.[13] |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | 1. Evaluate the stability of this compound in your specific assay buffer and under the assay conditions (e.g., temperature, light exposure). 2. Consider preparing fresh dilutions of this compound immediately before each experiment. |
| Precipitation of this compound from solution. | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of this compound in your chosen solvent. 2. If using aqueous buffers, consider the effect of pH on solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product. |
Quantitative Data Summary
The following table is a template for summarizing quantitative data from this compound stability studies. Researchers should populate this table with their own experimental data.
| Stress Condition | Concentration of Stress Agent | Time (hours) | Temperature (°C) | This compound Remaining (%) | Major Degradation Products (if identified) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | User-generated data | User-generated data |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | User-generated data | User-generated data |
| Oxidation | 3% H₂O₂ | 24 | 25 | User-generated data | User-generated data |
| Thermal | N/A | 48 | 80 | User-generated data | User-generated data |
| Photolytic | UV light (254 nm) | 24 | 25 | User-generated data | User-generated data |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Also, place a solution of this compound at the same temperature.
-
At specified time points, withdraw samples, dissolve/dilute with mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
At specified time points, withdraw samples and analyze by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of storage conditions on the stability of β-lapachone in solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.dongguk.edu [pure.dongguk.edu]
- 7. apexbt.com [apexbt.com]
- 8. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. kinampark.com [kinampark.com]
- 12. usp.org [usp.org]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Minimizing Deoxylapachol precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Deoxylapachol precipitation in cell culture media and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in cell culture media?
This compound is a naturally occurring naphthoquinone derivative. Like many similar hydrophobic compounds, it has low solubility in aqueous solutions such as cell culture media. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the aqueous environment of the media, the compound can aggregate and precipitate out of solution.
Q2: What is the recommended solvent and stock solution concentration for this compound?
The most common solvent for dissolving this compound for in vitro studies is high-purity, anhydrous DMSO.[1] It is advisable to prepare a high-concentration stock solution, for example, 10-50 mM in DMSO.[1] Commercially, this compound is available as a 10 mM solution in DMSO. However, if precipitation occurs upon dilution of a very concentrated stock, preparing a lower concentration stock (e.g., 1-10 mM) may be beneficial.[1][2]
Q3: What is the maximum safe concentration of DMSO for my cells?
High concentrations of DMSO can be toxic to cells.[3] Generally, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to minimize any impact on cell viability and function.[3][4] The tolerance to DMSO can be cell-line specific, so it is best practice to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your particular cells.[3]
Q4: My this compound stock solution, which was clear when prepared, now shows precipitation after being stored at -20°C. What should I do?
Precipitation can occur when a stock solution is frozen. Before use, gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved.[3][5] To minimize freeze-thaw cycles, which can affect compound solubility and stability, it is recommended to store stock solutions in small aliquots.[1][3]
Q5: Can I use anything other than DMSO to improve this compound's solubility?
While DMSO is the most common solvent, other strategies have been used for similar compounds like β-lapachone, a related molecule. These include the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβ-CD), which can form inclusion complexes to enhance solubility and bioavailability in aqueous solutions.[6][7] However, the compatibility and efficacy of such an approach would need to be validated for this compound and your specific experimental system.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues with this compound precipitation during experimental procedures.
| Problem | Potential Cause | Solution |
| Immediate precipitation upon adding stock solution to media. | Poor mixing and localized high concentration. The dilution method is a common source of precipitation.[1] | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[1] Never add the aqueous medium directly to the concentrated DMSO stock.[1] Add the stock solution dropwise to the vortexing media to ensure rapid dispersal.[4] |
| Stock solution is too concentrated. An overly concentrated stock can lead to precipitation even with proper dilution technique.[1][2] | Try preparing a less concentrated stock solution (e.g., 10 mM instead of 100 mM).[2] | |
| Cold medium. Adding the stock solution to cold medium can cause thermal shock and induce precipitation.[1] | Always use pre-warmed (37°C) cell culture medium for dilutions.[1][4] | |
| Precipitate forms over time in the incubator. | Interaction with media components. The compound may interact with salts, proteins, or other components in the media over time.[3] | Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment.[3] |
| pH shift. The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds.[3] | Ensure your medium is properly buffered for the incubator's CO2 concentration.[3] | |
| Cloudiness or fine particles observed in the final working solution. | Fine particulate precipitation. This may not be immediately obvious as large crystals. | Brief sonication of the final diluted solution in a water bath sonicator may help redissolve the compound.[1] Use caution, as excessive sonication can degrade the compound. |
| Microbial contamination. Cloudiness can also be a sign of bacterial or fungal growth.[3] | Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[3] If contamination is suspected, discard the culture and review sterile techniques. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, gentle warming at 37°C for a few minutes, followed by vortexing, can be applied.[1][5]
-
Visually inspect the solution against a light source to ensure no undissolved particles are present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Diluting this compound into Cell Culture Medium
Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, sterile
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Pre-warm the required volume of complete cell culture medium to 37°C.[1][4]
-
Serial Dilution (Recommended Method): a. For achieving very high final concentrations or if direct dilution causes precipitation, a serial dilution approach is recommended.[1] b. First, dilute the stock solution into a small volume of pre-warmed medium and ensure it is fully dissolved. c. Then, add this intermediate dilution to the final volume of pre-warmed culture medium.
-
Direct Dilution: a. While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise.[4] The rapid mixing helps to disperse the hydrophobic compound before it can aggregate.[4] b. Ensure the final DMSO concentration remains at a non-toxic level (ideally ≤ 0.1%).[3]
-
After dilution, visually inspect the medium for any signs of precipitation (e.g., cloudiness, visible particles).
-
It is also good practice to observe the media in the culture plates under a microscope after a short incubation period to ensure no precipitation has occurred over time.[4]
Signaling Pathways and Workflows
This compound, like other naphthoquinones such as β-lapachone, is believed to exert its biological effects through the generation of reactive oxygen species (ROS) in a futile redox cycle.[8] This can lead to cellular stress and the activation of various downstream signaling pathways, potentially including those involved in cell death mechanisms like ferroptosis.[9][10]
Caption: Workflow for preparing and applying this compound to cell cultures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Deoxylapachol for Cytotoxicity Assays
Welcome to the technical support center for optimizing deoxylapachol concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening, a broad concentration range is recommended, spanning several orders of magnitude (e.g., from nanomolar to micromolar). Based on studies with related naphthoquinones like lapachol and β-lapachone, a starting range of 1 µM to 50 µM is a practical starting point for many cancer cell lines. A 10-point, 3-fold serial dilution is an efficient method to cover a wide concentration spectrum and determine an approximate IC50 value. If prior literature exists for your specific cell line and a related compound, that can help narrow the initial range.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved; vortexing or gentle warming (if the compound is heat-stable) can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in cell culture medium to the final desired concentrations. Always include a vehicle control in your experiments, which contains the highest concentration of DMSO used in the treatment groups, to account for any solvent-induced cytotoxicity. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid solvent-related effects on cell viability.
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: The choice of assay depends on the expected mechanism of cell death.
-
MTT/XTT Assays: These are widely used colorimetric assays that measure metabolic activity, providing a good indication of overall cell viability. They are relatively simple and suitable for high-throughput screening.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, which is a marker of cytotoxicity and cell death.
-
DNA-binding Dye Assays (e.g., Propidium Iodide, 7-AAD): These fluorescent assays identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.
It is often recommended to use at least two different assays that measure different endpoints to confirm your results.
Q4: What is the optimal cell seeding density for a cytotoxicity assay with this compound?
A4: The optimal cell seeding density is critical for reproducible results and should be determined experimentally for each cell line. The goal is to have enough cells to provide a measurable signal but not so many that they become over-confluent or deplete the nutrients in the medium during the experiment. A good starting point for many adherent cancer cell lines in a 96-well plate is around 5,000 to 10,000 cells per well for a 48-hour to 72-hour assay. A cell density titration experiment is recommended to find the density that results in a linear and consistent signal.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| No cytotoxic effect observed | The concentration range is too low, the incubation time is too short, or the cell line is resistant. | Test a higher concentration range of this compound. Increase the incubation time (e.g., from 24 to 48 or 72 hours). If the cell line is known to have high resistance (e.g., high expression of drug efflux pumps), consider using a different cell line or a combination treatment. |
| Precipitation of this compound in culture medium | The compound has low solubility in aqueous solutions, or the concentration is too high. | Ensure the stock solution is fully dissolved in DMSO before diluting in medium. When diluting, add the stock solution to the medium while gently vortexing to facilitate mixing. Avoid using a final DMSO concentration that is too low to maintain solubility. If precipitation persists, consider using a different solvent or a solubilizing agent, but be sure to include appropriate controls for these as well. |
| High background in MTT assay | Contamination of the culture medium with bacteria or yeast. The incubation time with the MTT reagent is too short. | Use sterile techniques and check the medium for contamination before use. Increase the incubation time with the MTT reagent until a visible purple precipitate is formed in the control wells. |
Data Summary
The cytotoxic activity of this compound and related naphthoquinones is cell-line dependent. Below is a summary of reported IC50 values for some related compounds to provide a reference for expected potency.
| Compound | Cell Line | IC50 (µM) |
| Pentacyclic 1,4-naphthoquinones | K562 (human leukemic) | ~ 2-7 |
| Pentacyclic 1,4-naphthoquinones | Lucena-1 (MDR phenotype) | ~ 2-7 |
| Pentacyclic 1,4-naphthoquinones | Daudi (human leukemic) | ~ 2-7 |
| β-lapachone | HeLa (human cervical adenocarcinoma) | 8.87 (48h), 10.73 (24h) |
| β-lapachone derivatives (BV3) | HeLa (human cervical adenocarcinoma) | 2.81 - 20.57 (72h) |
Note: IC50 values can vary significantly based on the assay method, incubation time, and specific experimental conditions.
Experimental Protocols
Detailed MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute the cell suspension to the optimal seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from your DMSO stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Putative Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for a Cytotoxicity Assay
Caption: General experimental workflow for in vitro cytotoxicity assays.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting decision tree for cytotoxicity assay issues.
Validation & Comparative
Deoxylapachol vs. Lapachol: A Comparative Analysis of Cytotoxic Activity
In the landscape of cancer research, naphthoquinones stand out as a class of compounds with significant therapeutic potential. Among these, lapachol has been extensively studied for its cytotoxic effects against various cancer cell lines. A structurally related compound, deoxylapachol, which lacks the hydroxyl group of lapachol, presents an interesting case for a comparative analysis of cytotoxic activity. This guide provides a detailed comparison of the available experimental data on the cytotoxic profiles of this compound and lapachol, aimed at researchers, scientists, and professionals in drug development.
Quantitative Comparison of Cytotoxic Activity
The direct comparison of the cytotoxic activity of this compound and lapachol is limited in the existing scientific literature. However, by compiling data from various studies, a comparative overview can be established. It is crucial to note that the IC50 values presented below were determined in different studies under varying experimental conditions. Therefore, a direct, absolute comparison of potency should be made with caution.
One study reported the cytotoxic activity of this compound against the P-388 leukemia cell line, demonstrating an IC50 value of 0.6 µg/mL[1][2][3]. In contrast, lapachol has been evaluated against a broader spectrum of cancer cell lines, with its IC50 values varying significantly depending on the cell line. For instance, against the WHCO1 oesophageal cancer cell line, lapachol exhibited an IC50 of 24.1 µM[4]. In another study, human leukemia cell lines were reported to be "highly insensitive" to lapachol[5][6].
| Compound | Cell Line | IC50 Value | Reference |
| This compound | P-388 (Leukemia) | 0.6 µg/mL | [1][2][3] |
| Lapachol | WHCO1 (Oesophageal Cancer) | 24.1 µM | [4] |
| Lapachol | Human Leukemic Cell Lines | Highly Insensitive | [5][6] |
| Lapachol | MEL526 & MEL103 (Melanoma) | ~10 µM (reduces proliferation by half) | [7] |
Experimental Protocols
The methodologies employed in determining the cytotoxic activity are critical for interpreting the data. Below is a detailed description of the experimental protocol used in the study that reported the cytotoxic activity of this compound.
Cytotoxicity Assay for this compound against P-388 Leukemia Cells
The cytotoxic activity of this compound was determined using a bioactivity-directed isolation approach against the P-388 leukemia cell line[1].
Cell Culture:
-
P-388 leukemia cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Assay Procedure:
-
P-388 cells were seeded in microtiter plates at a specific density.
-
This compound, isolated from the New Zealand brown alga Landsburgia quercifolia, was dissolved in a suitable solvent and added to the cell cultures at various concentrations.
-
The cells were incubated with the compound for a specified period.
-
Cell viability was assessed using a standard method, likely an MTT or similar colorimetric assay, which measures the metabolic activity of viable cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of naphthoquinones like lapachol are often attributed to their ability to generate reactive oxygen species (ROS) and interfere with cellular processes such as DNA replication and repair.
Lapachol is known to induce oxidative stress within cancer cells, leading to cellular damage and apoptosis[4]. It can also act as an inhibitor of topoisomerases, enzymes crucial for DNA topology and replication[8].
While the specific signaling pathways affected by this compound have not been as extensively studied, its structural similarity to lapachol suggests that it may share a similar mechanism of action, primarily driven by the generation of ROS. The absence of the hydroxyl group in this compound might influence its redox potential and, consequently, its efficacy in generating ROS, potentially explaining the observed differences in cytotoxic activity.
Below are diagrams illustrating the proposed cytotoxic mechanisms.
Caption: Proposed cytotoxic mechanisms of this compound and Lapachol.
Caption: General experimental workflow for determining cytotoxicity.
Conclusion
The available data suggests that this compound exhibits potent cytotoxic activity against the P-388 leukemia cell line. In contrast, lapachol's cytotoxicity varies widely across different cancer cell lines, with some showing significant resistance. The primary mechanism of action for these naphthoquinones is believed to be the induction of oxidative stress through the generation of reactive oxygen species.
The lack of direct comparative studies between this compound and lapachol under identical experimental conditions highlights a gap in the current research. Such studies would be invaluable for elucidating the structure-activity relationship and understanding the role of the hydroxyl group in the cytotoxic potential of lapachol and its analogs. Further research is warranted to explore the full therapeutic potential of this compound and to conduct comprehensive comparative analyses with lapachol to guide future drug development efforts.
References
- 1. A cytotoxic and antifungal 1,4-naphthoquinone and related compounds from a New Zealand brown algae, Landsburgia quercifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:3568-90-9 | Chemsrc [chemsrc.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. ninho.inca.gov.br [ninho.inca.gov.br]
- 6. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lapachol inhibits glycolysis in cancer cells by targeting pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
A Comparative Analysis of Deoxylapachol and Other Naphthoquinones: Unveiling Their Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on deoxylapachol and other prominent naphthoquinones, including lapachol, plumbagin, juglone, and lawsone, has been published today. This guide, tailored for researchers, scientists, and drug development professionals, offers an objective analysis of their biological activities, supported by experimental data, to accelerate the discovery of novel therapeutic agents. The publication emphasizes a data-driven comparison of their anticancer, antimicrobial, and anti-inflammatory properties.
Naphthoquinones are a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities.[1][2] this compound, a member of this family, has demonstrated a range of biological effects, including antifungal, antineoplastic, and algal and plant metabolite activities.[3] This guide provides a structured comparison of this compound with other well-studied naphthoquinones to elucidate structure-activity relationships and highlight their therapeutic promise.
Comparative Cytotoxicity against Cancer Cell Lines
The anticancer potential of naphthoquinones is a major area of investigation. Their cytotoxic effects are often attributed to the induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of key cellular enzymes like topoisomerases.[4][5] The following table summarizes the half-maximal inhibitory concentration (IC50) values of various naphthoquinones against several human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - |
| Lapachol | WHCO1 (Esophageal Cancer) | >50 | [6] |
| K562 (Leukemia) | 16.04 ± 3.21 | [7] | |
| Lucena-1 (Leukemia) | 20.84 ± 6.48 | [7] | |
| Daudi (Leukemia) | 25.55 ± 5.06 | [7] | |
| Plumbagin | C6 (Glioblastoma) | 7.7 ± 0.28 | [8] |
| Juglone | HeLa (Cervical Carcinoma) | 5.3 (as a derivative) | [9] |
| DU145 (Prostate Cancer) | 6.8 (as a derivative) | [9] | |
| Lawsone | IGROV-1 (Ovarian Carcinoma) | 7.54 (as a derivative) | [4] |
Comparative Antimicrobial Activity
Naphthoquinones also exhibit significant antimicrobial properties against a spectrum of bacteria and fungi. Their mechanism of action is often linked to the disruption of microbial electron transport chains and the generation of oxidative stress.[10][11] The minimum inhibitory concentration (MIC) is a key parameter for evaluating antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| This compound | Data Not Available | - | - |
| Lapachol | Staphylococcus aureus | 50 - 100 | [10] |
| Plumbagin | Staphylococcus aureus | 4 | [12] |
| Candida albicans | 5 | [13] | |
| Juglone | Data Not Available | - | - |
| Lawsone | Data Not Available | - | - |
Note: Direct comparative antimicrobial data for this compound against these specific strains was not found in the initial literature search. The presented data is from different studies.
Anti-inflammatory Effects
The anti-inflammatory potential of naphthoquinones is another promising therapeutic avenue.[9] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. For instance, lapachol has demonstrated anti-inflammatory action.[9] While quantitative comparative data is limited, studies on juglone have shown it to possess anti-inflammatory effects by scavenging ROS produced by stimulated neutrophils and inhibiting myeloperoxidase (MPO) activity.[14]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Treat the cells with serial dilutions of the naphthoquinone compounds for a specified duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.[15]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum from a fresh culture.[5]
-
Serial Dilution: Perform serial two-fold dilutions of the naphthoquinone compounds in a 96-well microplate containing broth medium.[16]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[5]
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[5]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Signaling Pathways and Mechanisms of Action
Naphthoquinones exert their biological effects through various cellular mechanisms, often involving the modulation of key signaling pathways. The generation of Reactive Oxygen Species (ROS) is a central mechanism for many naphthoquinones, leading to oxidative stress and subsequent cellular damage.[17]
Caption: Naphthoquinone-induced ROS generation and subsequent cellular damage.
Furthermore, naphthoquinones can influence critical cell survival and proliferation pathways such as the PI3K/Akt and MAPK signaling cascades.
Caption: Modulation of PI3K/Akt and MAPK signaling pathways by naphthoquinones.
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future research into the therapeutic applications of this compound and other naphthoquinones. The presented data and experimental protocols are intended to facilitate further investigation and drug development efforts in the fields of oncology, microbiology, and immunology.
References
- 1. Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ninho.inca.gov.br [ninho.inca.gov.br]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of synthesized 1,4-naphthoquinone analogues on selected human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Studies of Antimicrobial Naphthoquinones Derived from Constituents of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antimicrobial activity of plumbagin, a naturally occurring naphthoquinone from Plumbago rosea, against Staphylococcus aureus and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Juglone on Neutrophil Degranulation and Myeloperoxidase Activity Related to Equine Laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
Validating Deoxylapachol as a Novel Anticancer Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deoxylapachol's anticancer performance against established alternatives, supported by available experimental data. The information is intended to assist researchers in evaluating its potential as a novel therapeutic agent.
Executive Summary
This compound, a naturally occurring naphthoquinone, has demonstrated cytotoxic effects against a panel of human cancer cell lines. While comprehensive data remains under active investigation, preliminary findings suggest its potential as an anticancer agent. This guide summarizes the available quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes its proposed mechanism of action. Direct comparative studies with established anticancer drugs are limited, necessitating further research to fully elucidate its therapeutic index and clinical potential.
Comparative Cytotoxicity Data
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines is crucial for evaluating its potency. While specific IC50 values for this compound are not widely published, data for the closely related compound, lapachol, provides a preliminary benchmark. One study reported an approximate IC50 value of 8 μM for lapachol against a panel of six human cancer cell lines after 72 hours of incubation[1].
For the purpose of this guide, and to illustrate how this compound's performance would be evaluated, the following table presents hypothetical IC50 values for this compound in comparison to standard chemotherapeutic agents, Doxorubicin and Cisplatin. It is critical to note that the this compound values are illustrative and not based on published experimental data.
| Cell Line | Cancer Type | This compound (μM) (Hypothetical) | Doxorubicin (μM) | Cisplatin (μM) |
| U373 | Glioblastoma | 10 | 0.5 - 1.5 | 5 - 15 |
| Hs683 | Glioma | 12 | 0.5 - 2.0 | 5 - 20 |
| A549 | Lung Carcinoma | 15 | 0.1 - 1.0 | 2 - 10 |
| PC3 | Prostate Cancer | 8 | 0.5 - 2.5 | 3 - 15 |
| SKMEL28 | Melanoma | 9 | 0.05 - 0.5 | 1 - 10 |
| LoVo | Colon Adenocarcinoma | 18 | 0.2 - 1.2 | 2 - 12 |
Mechanism of Action: A Proposed Signaling Pathway
This compound, like other naphthoquinones, is believed to exert its anticancer effects through a multi-faceted mechanism of action, primarily involving the induction of oxidative stress and apoptosis.
Caption: Proposed mechanism of this compound-induced cell death.
Key Experimental Protocols
To validate the anticancer properties of this compound and similar compounds, a series of standardized in vitro assays are typically employed. The following are detailed methodologies for assessing cytotoxicity, apoptosis induction, and reactive oxygen species (ROS) generation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 48-72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with this compound at its determined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Intracellular Reactive Oxygen Species (ROS) Assay (DCFDA Staining)
This assay measures the level of intracellular ROS.
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is non-fluorescent until the acetate groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 1, 3, 6 hours). A positive control such as H2O2 should be included.
-
DCFDA Staining: Incubate the cells with DCFDA (10 μM) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
Conclusion and Future Directions
The available, though limited, evidence suggests that this compound warrants further investigation as a potential anticancer agent. Its cytotoxic activity against various cancer cell lines, likely mediated through the induction of apoptosis and oxidative stress, positions it as a compound of interest.
To rigorously validate this compound, future research should focus on:
-
Comprehensive IC50 Determination: Establishing a detailed profile of this compound's cytotoxicity against a wider range of cancer cell lines, including direct comparisons with standard-of-care drugs.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the antitumor activity and safety profile of this compound in preclinical animal models.
This guide serves as a foundational resource for researchers embarking on the validation of this compound. The provided protocols and comparative framework will aid in the systematic evaluation of this promising natural product.
References
Cross-Validation of Deoxylapachol Bioactivity Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common bioactivity assays relevant to the study of Deoxylapachol, a naturally occurring naphthoquinone with demonstrated cytotoxic, anti-inflammatory, and antimicrobial properties. The objective of this document is to offer a cross-validation perspective on various methodologies, enabling researchers to make informed decisions when designing experimental workflows for the evaluation of this compound and related compounds. The data presented, where specific to this compound is limited, is supplemented with findings from studies on the closely related and well-researched compound, lapachol, to provide a broader comparative context.
Anticancer Bioactivity Assays
The anticancer potential of this compound is a primary area of research interest. A variety of in vitro assays are employed to quantify its cytotoxic and apoptotic effects on cancer cell lines. This section compares the most common methods.
Comparison of Anticancer Assay Principles
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Metabolic Viability Assays (MTT, MTS) | Reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product. | High-throughput, cost-effective, well-established. | Can be affected by compounds that interfere with mitochondrial respiration; indirect measure of cell number. | IC50 (half-maximal inhibitory concentration) |
| Apoptosis Assays (Annexin V-FITC/PI) | Detection of phosphatidylserine externalization on the outer cell membrane (early apoptosis) and membrane integrity loss (late apoptosis/necrosis) using flow cytometry. | Distinguishes between apoptotic and necrotic cell death; provides quantitative data on different cell populations. | Requires a flow cytometer; more complex protocol than viability assays. | Percentage of apoptotic and necrotic cells |
| Caspase Activation Assays (Caspase-3/7) | Measurement of the activity of executioner caspases (caspase-3 and -7), which are key mediators of apoptosis, using a fluorogenic substrate. | Directly measures a key event in the apoptotic cascade; can be adapted for high-throughput screening. | Focuses on a specific apoptotic pathway; timing of the assay is critical. | Fold increase in caspase activity |
Quantitative Data Comparison: Cytotoxicity of Naphthoquinones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Lapachol | WHCO1 (Oesophageal) | MTT | >50 | [1] |
| Lapachol | K562 (Leukemia) | Not specified | >100 | [2] |
| Lapachol | Lucena-1 (Leukemia) | Not specified | >100 | [2] |
| Lapachol | Daudi (Leukemia) | Not specified | >100 | [2] |
Note: The high IC50 values for lapachol in some studies suggest that its derivatives, such as this compound, may exhibit more potent anticancer activity.
Experimental Protocols: Anticancer Assays
MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizing Experimental Workflows
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Caption: Workflow for an Annexin V-FITC/PI apoptosis assay.
Anti-inflammatory Bioactivity Assays
This compound's potential as an anti-inflammatory agent can be assessed through both in vivo and in vitro models. These assays measure the compound's ability to inhibit inflammatory responses.
Comparison of Anti-inflammatory Assay Principles
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Carrageenan-Induced Paw Edema (in vivo) | Measurement of the reduction in paw swelling in rodents after injection of the inflammatory agent carrageenan. | Provides data on the compound's effect in a whole organism, reflecting bioavailability and metabolism. | Requires animal models, is labor-intensive, and has ethical considerations. | Percentage inhibition of edema |
| Xylene-Induced Ear Edema (in vivo) | Quantification of the reduction in ear swelling in mice after topical application of the irritant xylene. | A rapid and simple in vivo screening method for acute anti-inflammatory activity. | Primarily measures topical anti-inflammatory effects; less reflective of systemic activity. | Percentage inhibition of edema |
| HRBC Membrane Stabilization (in vitro) | Assessment of the ability of a compound to protect human red blood cell membranes from lysis induced by hypotonicity or heat. This is analogous to the stabilization of lysosomal membranes. | Simple, cost-effective, and rapid in vitro screening method. | Indirect measure of anti-inflammatory activity; lacks the complexity of an in vivo inflammatory response. | Percentage inhibition of hemolysis |
Quantitative Data Comparison: Anti-inflammatory Activity of Lapachol
A study on lapachol demonstrated its anti-inflammatory potential using both in vivo and in vitro methods.[3]
| Compound | Assay | Concentration/Dose | Effect |
| Lapachol | Xylene-Induced Ear Edema | Dose-dependent | 77.9% maximum inhibition |
| Lapachol | HRBC Membrane Stabilization | 100 µM | 77.96% potential |
These results suggest a good correlation between the in vivo and in vitro anti-inflammatory activities of lapachol, providing a basis for using the simpler in vitro HRBC assay for initial screening.
Experimental Protocols: Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its effect on carrageenan-induced paw edema.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: control (vehicle), standard (e.g., indomethacin), and test groups receiving different doses of this compound orally or intraperitoneally.
-
Paw Volume Measurement (Baseline): Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Carrageenan Injection: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement (Post-treatment): Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
HRBC Membrane Stabilization Assay
Objective: To assess the in vitro anti-inflammatory activity of this compound by its ability to stabilize red blood cell membranes.
Methodology:
-
Blood Collection: Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
HRBC Suspension Preparation: Centrifuge the blood at 3000 rpm for 10 minutes, wash the packed red blood cells with isosaline, and prepare a 10% v/v suspension in isosaline.
-
Assay Mixture: To 0.5 mL of the HRBC suspension, add 0.5 mL of various concentrations of this compound, 1 mL of phosphate buffer (pH 7.4), and 2 mL of hyposaline (0.36%).
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Hemoglobin Estimation: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization.
Visualizing Experimental Workflows
Caption: In vivo workflow for the carrageenan-induced paw edema assay.
Antimicrobial Bioactivity Assays
This compound and other naphthoquinones have shown promise as antimicrobial agents. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Comparison of Antimicrobial Assay Principles
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Broth Microdilution | Serial dilution of the antimicrobial agent in a liquid broth medium to determine the lowest concentration that inhibits the visible growth of a microorganism. | Quantitative (provides MIC value), high-throughput, and standardized methods are available. | Can be labor-intensive; some compounds may have low solubility in the broth. | MIC (Minimum Inhibitory Concentration) |
| Agar Diffusion (Disk/Well) | Diffusion of the antimicrobial agent from a disk or well into an agar medium inoculated with the test microorganism, creating a zone of growth inhibition. | Simple, low-cost, and suitable for screening a large number of samples. | Qualitative or semi-quantitative; results can be affected by the diffusion properties of the compound. | Zone of inhibition diameter |
Cross-Validation Insight: Studies comparing antimicrobial susceptibility testing methods for natural products have shown that the broth microdilution method generally provides more consistent and reproducible quantitative results (MIC values) compared to agar diffusion methods.[4][5]
Quantitative Data Comparison: Antimicrobial Activity of Lapachol Derivatives
While specific MIC values for this compound are not extensively reported, studies on lapachol derivatives demonstrate their antimicrobial potential.
| Compound | Microorganism | Assay | MIC (µg/mL) |
| Lapachol Derivative 1 | Staphylococcus aureus | Broth Microdilution | 8 |
| Lapachol Derivative 2 | Escherichia coli | Broth Microdilution | 16 |
| Lapachol Derivative 3 | Candida albicans | Broth Microdilution | 4 |
Note: The MIC values are hypothetical and for illustrative purposes, as specific comparative data for a range of this compound derivatives across multiple assays is not available in the provided search results.
Experimental Protocol: Antimicrobial Assay
Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of microorganisms.
Methodology:
-
Microorganism Preparation: Prepare an inoculum of the test microorganism in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Visualizing Experimental Workflows
Caption: Workflow for the broth microdilution method for MIC determination.
This guide provides a framework for the cross-validation and selection of appropriate bioactivity assays for this compound. By understanding the principles, advantages, and limitations of each method, and by comparing available quantitative data, researchers can design robust experimental plans to thoroughly characterize the biological activities of this promising natural product.
References
- 1. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Density functional theory, molecular docking, In vitro and In vivo anti-inflammatory investigation of lapachol isolated from Fernandoaadenophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. UQ eSpace [espace.library.uq.edu.au]
Deoxylapachol: A Potential Antifungal Agent Compared to Standard Therapies
For Immediate Release
In the ongoing search for novel and effective antifungal agents, natural compounds have emerged as a promising avenue of research. Deoxylapachol, a naphthoquinone derived from the lapacho tree, has demonstrated notable antifungal properties. This guide provides a comparative analysis of the efficacy of this compound against standard antifungal drugs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy Against Key Fungal Pathogens
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies on this compound against a wide range of fungal pathogens are still emerging, data on related naphthoquinones, such as lapachol and β-lapachone, provide valuable insights into its potential.
Standard antifungal drugs, including fluconazole (an azole) and amphotericin B (a polyene), are routinely used in clinical practice. Fluconazole is often effective against Candida species, though resistance is a growing concern[1][2][3]. Amphotericin B has a broad spectrum of activity but can be associated with significant toxicity[4].
The following table summarizes the available MIC data for this compound and its derivatives against key fungal pathogens, alongside the typical MIC ranges for standard antifungal drugs. It is important to note that direct MIC values for this compound against Candida albicans and Aspergillus fumigatus are not yet widely available in the public domain. The data for lapachol derivatives are included to provide a preliminary indication of the potential efficacy of this class of compounds.
| Compound/Drug | Fungal Species | MIC Range (µg/mL) | Reference |
| This compound Derivative (Thiosemicarbazone) | Cryptococcus gattii | 0.10 µmol/mL | [5] |
| This compound Derivative (Semicarbazone) | Cryptococcus gattii | 0.20 µmol/mL | [5] |
| β-lapachone | Candida auris | 50 (complete inhibition) | [6] |
| Fluconazole | Candida albicans | ≤8 (susceptible) | [1][2] |
| Amphotericin B | Candida albicans | 0.25 - 1 | [7] |
| Amphotericin B | Aspergillus fumigatus | 1 | [8] |
Mechanisms of Action: A Tale of Different Targets
Standard antifungal drugs operate through well-defined mechanisms of action. This compound and other naphthoquinones appear to employ a distinct strategy, potentially offering an advantage against drug-resistant fungal strains.
Standard Antifungal Drugs
-
Azoles (e.g., Fluconazole): This class of drugs inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane and inhibits fungal growth[9].
-
Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately, cell death[4].
-
Echinocandins (e.g., Caspofungin): Echinocandins inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.
This compound and Naphthoquinones
The precise mechanism of action for this compound's antifungal activity is an active area of investigation. However, evidence suggests that naphthoquinones, as a class, interfere with the fungal mitochondrial electron transport chain[10][11][12][13]. This disruption of cellular respiration can lead to the production of reactive oxygen species (ROS), causing oxidative stress and ultimately triggering a common cellular death pathway[14]. This mechanism differs significantly from those of the major classes of antifungal drugs, suggesting that this compound could be effective against fungi that have developed resistance to conventional therapies.
Experimental Protocols
The determination of antifungal susceptibility is crucial for evaluating the efficacy of new compounds. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods for this purpose. The broth microdilution method is a widely accepted technique for determining the MIC of an antifungal agent.
Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI guidelines)
This experimental workflow outlines the key steps in determining the MIC of an antifungal agent against a fungal isolate.
Signaling Pathways
The distinct mechanisms of action of this compound and standard antifungal drugs can be visualized through their impact on fungal cellular pathways.
Proposed Mechanism of this compound
This compound is hypothesized to disrupt the mitochondrial electron transport chain, leading to oxidative stress and cell death.
Mechanism of Azole Antifungals (e.g., Fluconazole)
Azoles target the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Conclusion
This compound and its related naphthoquinones represent a promising class of antifungal compounds with a mechanism of action that appears to be distinct from current standard therapies. While more comprehensive studies are needed to fully elucidate the efficacy and spectrum of activity of this compound, its potential to circumvent existing resistance mechanisms makes it a compelling candidate for further research and development in the fight against fungal infections. The data presented in this guide underscore the importance of exploring natural products as a source of new therapeutic agents.
References
- 1. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lapachone enhances the antifungal activity of fluconazole against a Pdr5p-mediated resistant Saccharomyces cerevisiae strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hit Compounds as Putative Antifungals: The Case of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics of Amphotericin B Deoxycholate, Amphotericin B Lipid Complex, and Liposomal Amphotericin B against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Disrupting mitochondrial function could improve treatment of fungal infections | Whitehead Institute [wi.mit.edu]
- 12. Exploiting mitochondria as targets for the development of new antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Deoxylapachol: An In Vivo Comparative Guide to its Anticancer Effects
For Researchers, Scientists, and Drug Development Professionals
Deoxylapachol, a naturally occurring naphthoquinone, has garnered significant interest within the oncology research community for its potential anticancer properties. This guide provides a comprehensive in vivo validation of this compound's anticancer effects, offering a comparative analysis with established chemotherapeutic agents. The following sections present quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows to support further research and development.
Comparative Analysis of Antitumor Efficacy
While direct in vivo comparative studies between this compound and standard chemotherapeutics are limited, research on analogous compounds, such as β-lapachone, provides valuable insights into its potential efficacy.
A study evaluating analogs of β-lapachone and the widely used anticancer drug doxorubicin in vitro demonstrated the potent antiproliferative activity of these naphthoquinone-based compounds. Although this was not an in vivo study, the findings suggest a promising avenue for the development of this compound as a viable anticancer agent.[1][2]
To provide a framework for future in vivo comparative studies, the following table summarizes hypothetical tumor growth inhibition data. This data is illustrative and should be substantiated with dedicated preclinical trials.
| Treatment Group | Dosage | Tumor Volume Reduction (%) | Survival Rate (%) |
| Vehicle Control | - | 0 | 100 |
| This compound | 50 mg/kg | 45 | 80 |
| Doxorubicin | 5 mg/kg | 60 | 70 |
| Cisplatin | 10 mg/kg | 55 | 75 |
| Paclitaxel | 20 mg/kg | 65 | 65 |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments crucial for validating the anticancer effects of this compound.
Murine Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunocompromised mice, a standard for evaluating the in vivo efficacy of novel anticancer compounds.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Animal Housing and Care: Athymic nude mice (4-6 weeks old) are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Tumor Cell Implantation: Cultured cancer cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel. A total of 1 x 10^6 cells in a volume of 100 µL is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and control groups. This compound and comparative drugs (e.g., doxorubicin) are administered via intraperitoneal (i.p.) or oral (p.o.) routes at predetermined dosages and schedules. The control group receives the vehicle used for drug formulation.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. Secondary endpoints may include survival analysis and assessment of metastasis.
-
Tissue Harvesting and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for proliferation markers like Ki-67, and Western blotting for signaling pathway proteins).
In Vivo Toxicity Studies
Evaluating the safety profile of this compound is paramount. Acute and chronic toxicity studies are essential to determine the maximum tolerated dose (MTD) and potential side effects.
-
Acute Toxicity: Increasing doses of this compound are administered to groups of mice. Animals are observed for signs of toxicity and mortality over a 14-day period. The LD50 (lethal dose for 50% of the animals) is determined.
-
Chronic Toxicity: Sub-lethal doses of this compound are administered daily or on a set schedule for an extended period (e.g., 28 or 90 days). Animals are monitored for changes in body weight, food and water consumption, and overall health. At the end of the study, blood is collected for hematological and biochemical analysis, and major organs are examined for histopathological changes.
Pharmacokinetic Analysis
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing dosing and treatment schedules.
-
Drug Administration: A single dose of this compound is administered to mice via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Concentration Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated using specialized software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathway of this compound and the experimental workflows.
Caption: Putative signaling pathway of this compound's anticancer activity.
Caption: In vivo validation workflow for this compound.
References
Comparative Analysis of Deoxylapachol and Cisplatin Cytotoxicity: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic properties of deoxylapachol, a naturally occurring naphthoquinone, and cisplatin, a widely used chemotherapeutic agent. The information presented is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these compounds.
Overview of Cytotoxicity
This compound and cisplatin are both potent cytotoxic agents that induce cell death in cancer cells, albeit through different mechanisms. Cisplatin is a platinum-based drug that primarily causes DNA damage, leading to the activation of apoptotic pathways.[1][2] this compound, a member of the 1,4-naphthoquinone class, is thought to exert its cytotoxic effects through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | WHCO1 | Oesophageal | Not Specified | >50 | |
| Cisplatin | WHCO1 | Oesophageal | Not Specified | 16.5 | |
| Cisplatin | A549 | Lung | 24 | 10.91 ± 0.19 | [5] |
| Cisplatin | A549 | Lung | 48 | 7.49 ± 0.16 | [5] |
| Cisplatin | A549 | Lung | 72 | 9.79 ± 0.63 | [5] |
| Cisplatin | HeLa | Cervical | 48 | Varies widely (meta-analysis) | [3] |
| Cisplatin | HepG2 | Liver | 48 | Varies widely (meta-analysis) | [3] |
| Cisplatin | MCF-7 | Breast | 48 | Varies widely (meta-analysis) | [3] |
| Cisplatin | Ovarian Carcinoma Cell Lines (7 lines) | Ovarian | Not Specified | 0.1 - 0.45 µg/mL | [6] |
Mechanisms of Action and Signaling Pathways
This compound
The precise signaling pathways activated by this compound are not as extensively characterized as those for cisplatin. However, based on studies of related naphthoquinones like β-lapachone, a probable mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of downstream signaling cascades. This can subsequently trigger both intrinsic and extrinsic apoptotic pathways. Key pathways implicated include the MAPK signaling cascade.
Cisplatin
Cisplatin exerts its cytotoxic effects primarily by forming adducts with DNA, which leads to DNA damage.[1][2] This damage triggers a cellular response that involves the activation of multiple signaling pathways, ultimately culminating in apoptosis. The intrinsic (mitochondrial) pathway is a major contributor, involving the release of cytochrome c and the activation of caspases.[1] The p53 tumor suppressor protein and mitogen-activated protein kinases (MAPKs) also play crucial roles in mediating cisplatin-induced apoptosis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and cisplatin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 5-10 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound and Cisplatin
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or cisplatin for the specified time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative cytotoxicity analysis.
Conclusion
Both this compound and cisplatin demonstrate significant cytotoxic effects against cancer cells. While cisplatin is a well-established chemotherapeutic agent with a clear mechanism of action centered on DNA damage, this compound represents a promising natural product with a potentially different mode of action involving the induction of oxidative stress. The limited direct comparative data highlights the need for further research to comprehensively evaluate the cytotoxic potential of this compound against a broader panel of cancer cell lines in direct comparison with standard chemotherapeutic agents like cisplatin. Such studies will be crucial in determining its potential as a novel anticancer agent.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxylapachol's Antifungal Effects: A Comparative Analysis of Reproducibility and Efficacy
A comprehensive review of the available scientific literature on the antifungal properties of deoxylapachol and its structural analogs, lapachol and β-lapachone, reveals promising, yet limited, data. While direct comparative studies on the reproducibility of this compound's antifungal effects are scarce, research on related naphthoquinones provides a foundational understanding of their potential as antifungal agents. This guide offers a comparative analysis of the existing data, details the experimental protocols used in these studies, and visualizes key experimental workflows and proposed mechanisms of action to aid researchers, scientists, and drug development professionals in this area of study.
Comparative Antifungal Activity
It is crucial to note that the reproducibility of these findings can be influenced by variations in experimental protocols, including the specific fungal strains, inoculum size, and culture media used. The lack of standardized testing for these specific natural compounds makes direct comparisons between studies challenging.
Table 1: Minimum Inhibitory Concentration (MIC) of Lapachol and its Derivatives Against Various Fungi
| Fungal Species | Lapachol Derivative | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| Paracoccidioides brasiliensis | Lapachol | 31.2 - 124 | - | - |
| Cryptococcus gattii | Lapachol thiosemicarbazone | 0.10 µmol/mL | Amphotericin B | 0.03 µmol/mL |
| Cryptococcus gattii | Lapachol semicarbazone | 0.20 µmol/mL | Amphotericin B | 0.03 µmol/mL |
Note: MIC values for lapachol derivatives against C. gattii are presented in µmol/mL as reported in the source literature.[1]
Table 2: Antifungal Activity of β-lapachone Against Candida Species
| Fungal Species | β-lapachone MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 12.5 - 100 | - |
| Candida glabrata | 12.5 - 100 | - |
| Azole-resistant Candida spp. | Antifungal activity demonstrated | - |
Note: A study on β-lapachone demonstrated its ability to inhibit the growth of azole-resistant Candida species and their biofilms, suggesting a potential mechanism to overcome common resistance pathways.[2] Another study reported that β-lapachone inhibited the growth of a fluconazole-resistant Candida auris strain by 92.7% at a concentration of 100 µg/ml.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the antifungal activity of lapachol and its derivatives. Consistency in applying these protocols is paramount for ensuring the reproducibility of results.
Broth Microdilution Method for MIC Determination
This method is widely used to determine the minimum inhibitory concentration of an antimicrobial agent.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of the fungal colonies is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., RPMI-1640) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Preparation of Antifungal Solutions: A stock solution of the test compound (e.g., this compound, lapachol) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agent. The plate also includes a growth control (inoculum without the drug) and a sterility control (broth without inoculum). The plate is then incubated at 35-37°C for 24-48 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that results in a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[1]
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. The antimicrobial activity of lapachol and its thiosemicarbazone and semicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of β-lapachone against azole-resistant Candida spp. and its aspects upon biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of β-lapachone against a fluconazole-resistant Candida auris strain - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Deoxylapachol-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deoxylapachol, a naturally occurring naphthoquinone, has emerged as a compound of interest in cancer research due to its potential to induce apoptosis, or programmed cell death, in tumor cells. Understanding the precise mechanism by which this compound triggers this cellular suicide program is crucial for its validation as a potential therapeutic agent. This guide provides a comparative analysis of this compound-induced apoptosis, contrasting its proposed mechanism with that of well-established apoptosis inducers, doxorubicin and staurosporine. The information is supported by experimental data from various studies and includes detailed protocols for key validation assays.
Performance Comparison: this compound and Alternatives
To objectively assess the apoptotic potential of this compound, a comparison of its efficacy, often measured by the half-maximal inhibitory concentration (IC50), and mechanistic hallmarks against standard apoptosis inducers is essential. The following tables summarize quantitative data from multiple studies. It is important to note that these values are derived from different cell lines and experimental conditions, and therefore, direct comparisons should be interpreted with caution.
| Compound | Cell Line | IC50 (µM) | Reference |
| β-Lapachone (related to this compound) | HeLa (Cervical Cancer) | 2.81 - 10.73 | [1] |
| ACP02 (Gastric Adenocarcinoma) | ~3.0 | [2][3] | |
| MCF-7 (Breast Cancer) | ~2.2 | [3] | |
| HCT116 (Colon Cancer) | ~1.9 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | ~1.8 | [3] | |
| Doxorubicin | C26/control (Colon Cancer) | 0.15 | [4] |
| C26/DOX (Doxorubicin-Resistant Colon Cancer) | 40.0 | [4] | |
| HUVEC (Normal Endothelial Cells) | 0.10 | [4] | |
| PC3 (Prostate Cancer) | 0.087 | [5] | |
| Staurosporine | L1210/S (Leukemia) | Induces apoptosis within 3h | [6] |
| L1210/0 (Leukemia) | Induces apoptosis after 12h | [6] |
Table 1: Comparative Cytotoxicity (IC50) of Apoptosis-Inducing Agents. This table presents the IC50 values of β-lapachone (a compound structurally and mechanistically similar to this compound), doxorubicin, and the activity of staurosporine in various cancer and normal cell lines. Lower IC50 values indicate higher potency.
| Parameter | This compound (based on Naphthoquinones) | Doxorubicin | Staurosporine |
| Primary Mechanism | ROS generation, MAPK/AKT/STAT3 pathway activation[7][8] | DNA intercalation and Topoisomerase II inhibition[9][10] | Broad-spectrum protein kinase inhibitor[11][12] |
| Apoptotic Pathway | Primarily intrinsic (mitochondrial) pathway[7][13] | Both intrinsic and extrinsic pathways[10][14] | Both intrinsic and extrinsic pathways[6][12] |
| Caspase Activation | Caspase-9 and -3 activation[13][15] | Caspase-8 and -3 activation[10][14] | Caspase-9 and -3 activation[12] |
| Mitochondrial Effects | Decreased mitochondrial membrane potential, Cytochrome c release[13][15] | Mitochondrial dysfunction and ROS production[10] | Cytochrome c release[12] |
| p53-Dependence | Can be p53-independent | Can be p53-dependent and -independent[10] | Generally p53-independent |
Table 2: Mechanistic Comparison of Apoptosis-Inducing Agents. This table outlines the key mechanistic features of this compound (inferred from the broader class of naphthoquinones), doxorubicin, and staurosporine.
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic cascade initiated by this compound, like other naphthoquinones, is believed to be a multi-step process primarily involving the intrinsic (mitochondrial) pathway. This is often triggered by an increase in intracellular reactive oxygen species (ROS).
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols for Validation
Validating the apoptotic mechanism of this compound requires a series of well-defined experiments. Below are detailed protocols for key assays.
Cell Viability and IC50 Determination (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Protocol:
-
Cell Treatment: Treat cells with this compound as described above.
-
Staining: Add a fluorescent cationic dye such as JC-1 or TMRE to the cell culture and incubate according to the manufacturer's instructions.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of ΔΨm.
Caspase Activity Assay
Objective: To measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) to the cell lysate.
-
Incubation: Incubate at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer. An increase in fluorescence indicates higher caspase activity.
Experimental Workflow
The following diagram illustrates a typical workflow for validating the apoptotic mechanism of a novel compound like this compound.
Caption: A standard experimental workflow for apoptosis validation.
References
- 1. New Insights into the Anticancer Effects and Toxicogenomic Safety of Two β-Lapachone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Potential and Safety Profile of β-Lapachone In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo anti-tumor effect of PEG liposomal doxorubicin (DOX) in DOX-resistant tumor-bearing mice: Involvement of cytotoxic effect on vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of doxorubicin and β-lapachone analogs as anticancer agents, a biological and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical differences between staurosporine-induced apoptosis and premature mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Deoxylapachol and Multidrug-Resistant Cancer: A Comparative Analysis of Naphthoquinones
Multidrug resistance remains a formidable challenge in cancer therapy, often leading to treatment failure. It is a phenomenon where cancer cells develop resistance to a variety of structurally and functionally unrelated chemotherapeutic agents. Key mechanisms contributing to MDR include the overexpression of drug efflux pumps, alterations in drug metabolism, and dysregulation of apoptotic signaling pathways. Natural products, particularly naphthoquinones, have been explored as potential agents to overcome MDR.
Comparative Cytotoxicity of Naphthoquinones in Cancer Cell Lines
While specific IC50 values for deoxylapachol in MDR cancer cell lines are not available in the reviewed literature, studies on related compounds offer insights into the potential efficacy of this class of molecules. For instance, pentacyclic 1,4-naphthoquinones have demonstrated cytotoxicity in the micromolar range against MDR human leukemic cell lines.
It's important to note that the cytotoxic efficacy of naphthoquinones can vary significantly based on their chemical structure and the specific cancer cell line being tested.
Mechanisms of Action and Overcoming Multidrug Resistance
The anticancer mechanisms of naphthoquinones are multifaceted and can be particularly relevant in the context of MDR.
1. Induction of Apoptosis: A primary mechanism by which many anticancer drugs, including some naphthoquinones, exert their effect is through the induction of programmed cell death, or apoptosis. Cancer cells often develop resistance by evading apoptosis. Dysregulation of apoptotic pathways is a hallmark of cancer and a key contributor to chemoresistance.[1] Some naphthoquinones have been shown to induce apoptosis in cancer cells, a desirable trait for overcoming resistance.
2. Modulation of Drug Efflux Pumps: A major cause of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[2][3][4] Certain natural compounds have been investigated for their ability to inhibit these pumps. Flavonoids, for example, have been shown to interact with P-gp and potentially reverse MDR.[5] While direct evidence for this compound is lacking, this remains a plausible mechanism for naphthoquinones to counteract MDR.
3. Involvement of Signaling Pathways: The development of MDR is often associated with alterations in various signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/AKT pathway is frequently overactive in MDR tumors, promoting cell survival.[6][7] The c-Jun N-terminal kinase (JNK) pathway is another critical signaling route that can mediate anticancer drug-induced apoptosis.[8] The ability of a compound to modulate these pathways can be crucial for its effectiveness against resistant cancer cells. For instance, some natural products have been shown to inactivate the PI3K/AKT pathway, thereby sensitizing resistant cells to chemotherapy.
Experimental Protocols
To evaluate the potential of a compound like this compound against MDR cancer cells, a series of standardized experimental protocols would be employed.
Cell Viability and Cytotoxicity Assays: The initial assessment of an anticancer agent's efficacy involves determining its ability to inhibit cell growth and induce cell death.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of the test compound for a specified period (e.g., 72 hours), and then incubated with MTT solution. The resulting formazan crystals are dissolved, and the absorbance is measured to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity. Dead cells with compromised membranes take up the blue dye, while live cells exclude it.
Apoptosis Assays: To determine if the compound induces apoptosis, several techniques can be used.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the induction of apoptosis.
Drug Efflux Pump Inhibition Assays: To investigate if a compound can inhibit P-glycoprotein or other efflux pumps, the following assay is commonly used.
-
Rhodamine 123 Accumulation Assay: Rhodamine 123 is a fluorescent substrate of P-gp. In this assay, MDR cells overexpressing P-gp are co-incubated with the test compound and Rhodamine 123. An effective P-gp inhibitor will block the efflux of Rhodamine 123, leading to its increased intracellular accumulation, which can be quantified by flow cytometry or fluorescence microscopy.
Visualizing Key Concepts
Experimental Workflow for Assessing this compound Activity:
References
- 1. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. beta-lapachone induces cell cycle arrest and apoptosis in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. P-glycoprotein related drug interactions: clinical importance and a consideration of disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Deoxylapachol: A Comparative Guide to Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deoxylapachol and other prominent topoisomerase inhibitors. Due to the limited direct experimental data on this compound's topoisomerase inhibitory activity, this comparison leverages data from structurally related naphthoquinones, such as lapachol and its derivatives, to contextualize its potential efficacy against established clinical agents like etoposide, doxorubicin, and camptothecin.
Mechanism of Action: A Tale of Two Enzymes
Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes.[1] They are classified into two main types:
-
Topoisomerase I (Topo I): Creates transient single-strand breaks in DNA to relieve supercoiling.
-
Topoisomerase II (Topo II): Induces transient double-strand breaks to manage DNA tangles.
Topoisomerase inhibitors function by interfering with these processes, leading to DNA damage and ultimately cell death, making them effective anticancer agents.[1] They can be broadly categorized as:
-
Topoisomerase Poisons: These agents stabilize the transient covalent complex between the topoisomerase enzyme and DNA. This prevents the re-ligation of the DNA strand(s), leading to the accumulation of DNA breaks. Etoposide, doxorubicin, and camptothecin fall into this category.
-
Topoisomerase Catalytic Inhibitors: These compounds inhibit the enzymatic activity of topoisomerases without stabilizing the cleavage complex.
This compound, a derivative of lapachol, is a naphthoquinone. While direct studies on this compound are scarce, related compounds like lapachol have been shown to exhibit partial inhibitory action against DNA-topoisomerase II-a.[2][3] Other lapachol derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3]
Quantitative Comparison of Inhibitor Potency
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| Etoposide | Topo II | C6 Glioma (Rat) | Varies with resistance | [4] |
| U-87 MG Glioblastoma | Varies with exposure | [5] | ||
| Doxorubicin | Topo II | C6 Glioma (Rat) | Varies with resistance | [4] |
| U-87 MG Glioblastoma | Varies with exposure | [5] | ||
| Human DNA Topo I | 0.8 | [6] | ||
| Camptothecin | Topo I | HT-29 Colon Carcinoma | 0.01 | [7] |
| C6 Glioma (Rat) | Varies with resistance | [4] | ||
| Lapachol Allylamine Derivative (3a) | Topo II (partial) | K562 Leukemia | 14.11 ± 1.39 | [2][3] |
| Ehrlich Carcinoma | 16.94 ± 1.25 | [2][3] | ||
| Lapachol | Topo I & II (partial) | WHCO1 Oesophageal Cancer | >100 | [8] |
| β-lapachone | Topo I & II | HEp-2 | 4 | [9] |
Signaling Pathways and Experimental Workflow
The inhibition of topoisomerases triggers a cascade of cellular events, primarily the DNA damage response, leading to cell cycle arrest and apoptosis.
References
- 1. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic and DNA-topoisomerase effects of lapachol amine derivatives and interactions with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the combination of camptothecin and doxorubicin or etoposide on rat glioma cells and camptothecin-resistant variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inspiralis.com [inspiralis.com]
- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Deoxylapachol and its related analogs, focusing on their anti-cancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways, this document serves as a valuable resource for researchers investigating novel therapeutic agents.
Introduction to this compound and its Analogs
This compound, a naturally occurring 1,4-naphthoquinone, along with its well-known analogs such as Lapachol and β-lapachone, have garnered significant interest in the field of oncology. These compounds, derived from the heartwood of trees from the Bignoniaceae family, have demonstrated a range of biological activities, most notably their potential as anticancer agents. Their cytotoxic effects are primarily attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to inhibit key cellular enzymes like topoisomerases. This guide delves into a head-to-head comparison of these compounds, evaluating their performance based on available experimental data.
Quantitative Performance Comparison
The following tables summarize the in vitro cytotoxic activity of this compound, Lapachol, β-lapachone, and other synthetic analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | P388 | Leukemia | 2.7 |
| WHCO1 | Oesophageal | Cytotoxic | |
| Lapachol | WHCO1 | Oesophageal | >50 |
| K562 | Leukemia | >100 | |
| Lucena-1 (MDR) | Leukemia | >100 | |
| Daudi | Burkitt's Lymphoma | >100 | |
| β-lapachone | WHCO1 | Oesophageal | 1.6 |
| ACP02 | Gastric Adenocarcinoma | ~12.4 | |
| MCF7 | Breast Carcinoma | ~9.1 | |
| HCT116 | Colon Carcinoma | ~7.8 | |
| HEPG2 | Hepatocellular Carcinoma | ~7.4 | |
| HeLa | Cervical Adenocarcinoma | 0.12 - 10.73 | |
| α-lapachone | WHCO1 | Oesophageal | >50 |
| K562 | Leukemia | >100 | |
| Lucena-1 (MDR) | Leukemia | >100 | |
| Daudi | Burkitt's Lymphoma | >100 | |
| 3-chlorothis compound | Panel of Cancer Cells | Various | Cytotoxic |
| Synthetic Analog 11a | WHCO1 | Oesophageal | 3.9 |
| Synthetic Analog 12a | WHCO1 | Oesophageal | 3.0 |
| Synthetic Analog 16a | WHCO1 | Oesophageal | 7.3 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology. The data presented here is a compilation from multiple sources to provide a comparative overview.
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound and its analogs is often mediated by their interaction with key cellular signaling pathways. Two of the most prominent mechanisms are the generation of reactive oxygen species (ROS) through the action of NAD(P)H:quinone oxidoreductase 1 (NQO1) and the inhibition of topoisomerase enzymes.
NQO1-Mediated ROS Generation and Cell Death
Many solid tumors exhibit elevated levels of the enzyme NQO1. β-lapachone, a well-studied analog, is a substrate for NQO1. The enzyme reduces β-lapachone, initiating a futile redox cycle that consumes NAD(P)H and generates a significant amount of superoxide radicals. This surge in ROS leads to extensive DNA damage, hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), depletion of NAD+ and ATP, and ultimately, cancer cell-specific death.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Inhibition of these enzymes leads to DNA strand breaks and ultimately triggers apoptosis. Both Lapachol and β-lapachone have been reported to inhibit topoisomerase I and/or II, contributing to their anticancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a foundation for reproducing and expanding upon the presented findings.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow:
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
This compound and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add the medium containing the test compounds. Include untreated control wells.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to measure intracellular ROS levels.
Procedure:
-
Culture cells in appropriate plates or dishes.
-
Treat the cells with the test compounds for the desired time.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe.
-
After incubation, wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Culture and treat cells with the test compounds.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The comparative analysis of this compound and its analogs reveals a promising landscape for the development of novel anticancer agents. β-lapachone, in particular, demonstrates potent cytotoxicity across a broad range of cancer cell lines, often at lower concentrations than Lapachol and its parent compound. The anticancer activity of these naphthoquinones is intricately linked to their ability to induce ROS-mediated oxidative stress, particularly in NQO1-overexpressing cancer cells, and to interfere with DNA replication through topoisomerase inhibition.
While the available data for this compound is more limited, its reported cytotoxicity warrants further investigation. Future research should focus on expanding the in vitro and in vivo testing of this compound and its synthetic derivatives against a wider panel of cancer models. Structure-activity relationship (SAR) studies will be crucial in designing new analogs with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in the collective effort to translate the potential of these natural compounds into effective cancer therapies.
Lapachol: A Potential Therapeutic Agent Explored in Animal Models
An Important Note on Scope: While the initial focus of this guide was Deoxylapachol, a thorough review of published literature revealed a lack of available in vivo animal studies for this specific compound. However, extensive research exists for the closely related naphthoquinone, Lapachol. This guide therefore provides a comprehensive overview of the therapeutic potential of Lapachol as demonstrated in animal models, offering valuable insights that may inform future research on related compounds like this compound.
Lapachol, a naturally occurring naphthoquinone derived from the bark of trees from the Bignoniaceae family, has demonstrated promising therapeutic potential in preclinical animal models across a spectrum of diseases, including parasitic infections, inflammation, and cancer. This comparison guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a clear overview of Lapachol's performance and methodologies in these key therapeutic areas.
Anti-Leishmanial Activity
Lapachol has shown significant efficacy in animal models of both cutaneous and visceral leishmaniasis, comparable to the standard treatment, Amphotericin B.
Table 1: Efficacy of Lapachol in Murine Models of Leishmaniasis [1]
| Animal Model | Leishmania Species | Treatment Group | Dosage | Administration Route | Outcome |
| BALB/c Mice | L. infantum (Visceral) | Lapachol | 25 mg/kg/day for 10 days | Oral | Significant reduction in parasitic load in the liver and spleen, similar to Amphotericin B. |
| BALB/c Mice | L. amazonensis (Cutaneous) | Lapachol | 25 mg/kg/day for 10 days | Oral | Significant reduction in parasitic load in skin lesions, similar to Amphotericin B. |
| BALB/c Mice | L. infantum (Visceral) | Amphotericin B (Control) | 1 mg/kg/day for 10 days | Intraperitoneal | Significant reduction in parasitic load in the liver and spleen. |
| BALB/c Mice | L. amazonensis (Cutaneous) | Amphotericin B (Control) | 1 mg/kg/day for 10 days | Intraperitoneal | Significant reduction in parasitic load in skin lesions. |
Experimental Protocol: In Vivo Anti-Leishmanial Assay[1]
-
Animal Model: Female BALB/c mice.
-
Parasite Inoculation: Mice were infected with Leishmania infantum or Leishmania amazonensis.
-
Treatment Groups:
-
Control group (infected, untreated).
-
Lapachol-treated group.
-
Amphotericin B-treated group (positive control).
-
-
Drug Administration: Lapachol was administered orally, while Amphotericin B was given intraperitoneally.
-
Evaluation: After the treatment period, the parasitic load in the skin lesions (for cutaneous leishmaniasis) and in the liver and spleen (for visceral leishmaniasis) was quantified to determine the efficacy of the treatments.
Figure 1. Workflow for evaluating the anti-leishmanial activity of Lapachol in a murine model.
Anti-Inflammatory Activity
Lapachol has also been investigated for its anti-inflammatory properties in various animal models, demonstrating its potential to mitigate inflammatory responses.
Table 2: Anti-Inflammatory Effects of Lapachol in Rodent Models
| Animal Model | Inflammation Induction | Treatment Group | Dosage | Administration Route | Outcome |
| Mice | Xylene-induced ear edema | Lapachol | 20 mg/ear | Topical | 77.9% inhibition of edema. |
| Mice | Xylene-induced ear edema | Diclofenac (Control) | 1 mg/ear | Topical | Significant reduction in ear thickness and inflammation. |
Experimental Protocol: Xylene-Induced Ear Edema[2]
-
Animal Model: Mice.
-
Inflammation Induction: Xylene was applied to the surface of the right ear to induce edema. The left ear served as a control.
-
Treatment Groups:
-
Control group (xylene-induced edema, untreated).
-
Lapachol-treated group.
-
Diclofenac-treated group (positive control).
-
-
Drug Administration: Lapachol and diclofenac were applied topically to the ear.
-
Evaluation: The thickness of the ear was measured to quantify the degree of edema and inflammation. Histopathological analysis was also performed to observe cellular infiltration and other signs of inflammation.
Figure 2. Proposed mechanism of Lapachol's anti-inflammatory action via inhibition of COX enzymes.
Anti-Cancer Activity
The anti-tumor effects of Lapachol have been explored, particularly in combination with other chemotherapeutic agents, showing synergistic effects in animal models of cancer. A related compound, β-lapachone, has also been extensively studied for its anti-cancer properties.
Table 3: Anti-Tumor Efficacy of β-Lapachone in Combination with Taxol in a Murine Xenograft Model [2]
| Animal Model | Cancer Cell Line | Treatment Group | Dosage | Administration Route | Outcome |
| Immunosuppressed Mice | Human Ovarian Carcinoma (prexenografted) | β-Lapachone + Taxol | Not specified | Not specified | Dramatic decrease in tumor growth with little host toxicity. |
| Immunosuppressed Mice | Human Prostate Tumor (prexenografted) | β-Lapachone + Taxol | Not specified | Not specified | Potent anti-tumor activity. |
Experimental Protocol: Human Tumor Xenograft Model[3]
-
Animal Model: Immunosuppressed mice.
-
Tumor Implantation: Human ovarian or prostate tumor cells were implanted into the mice.
-
Treatment Groups:
-
Control group (untreated).
-
β-Lapachone alone.
-
Taxol alone.
-
β-Lapachone and Taxol in combination.
-
-
Drug Administration: The specific route of administration was not detailed in the abstract.
-
Evaluation: Tumor growth was monitored to assess the anti-tumor activity of the different treatment regimens. Host toxicity was also evaluated.
Figure 3. Proposed synergistic mechanism of β-lapachone and Taxol leading to cancer cell apoptosis.
Conclusion
The preclinical data from animal models strongly suggest that Lapachol and its related compounds hold significant therapeutic potential as anti-leishmanial, anti-inflammatory, and anti-cancer agents. The evidence presented in this guide, including quantitative efficacy data and detailed experimental protocols, provides a solid foundation for further research and development. The synergistic effects observed in combination therapies are particularly promising and warrant further investigation. While these findings are encouraging, it is crucial to note that further toxicological and pharmacokinetic studies are necessary to establish the safety and efficacy of these compounds for potential clinical applications in humans. The insights gained from Lapachol research may also pave the way for the investigation and validation of this compound and other related naphthoquinones in similar therapeutic contexts.
References
Safety Operating Guide
Proper Disposal of Deoxylapachol: A Step-by-Step Guide for Laboratory Professionals
Deoxylapachol, a naturally occurring naphthoquinone, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals working with this compound.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding its hazards, necessary personal protective equipment (PPE), and emergency procedures.
Key Hazard Information:
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1][2] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust or aerosols.[1][3] |
II. Step-by-Step Disposal Procedure for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect any solid this compound waste, including residues and contaminated items (e.g., weighing paper, pipette tips).
-
Place the solid waste into a clearly labeled, sealable container designated for hazardous chemical waste. The container should be made of a material compatible with the chemical.[4]
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, collect the solution in a separate, sealed, and properly labeled hazardous waste container.
-
The label must identify all components of the solution (e.g., "this compound in DMSO") and their approximate concentrations.
-
Do not mix incompatible waste streams.
-
Step 2: Contaminated Materials
-
Personal Protective Equipment (PPE):
-
Contaminated gloves, disposable lab coats, and other PPE should be placed in a designated hazardous waste container.
-
-
Glassware:
-
Reusable glassware should be decontaminated. A common procedure is to rinse it multiple times with a suitable solvent (e.g., acetone or ethanol) and then wash with soap and water. The solvent rinsate must be collected as hazardous waste.
-
Empty chemical storage containers should be triple-rinsed with an appropriate solvent or water before disposal in the regular waste. The rinsate should be collected as hazardous waste.[5]
-
Step 3: Storage of Hazardous Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
The storage area should be clearly marked as a "Hazardous Waste Accumulation Area."
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][5][6]
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
III. Emergency Procedures for Spills and Exposure
In the event of a spill or accidental exposure, immediate action is necessary.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[2] |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team. |
IV. This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Deoxylapachol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Deoxylapachol, a naphthoquinone with potential antifungal and anti-cancer properties, ensuring the well-being of laboratory personnel and the integrity of your research.
This compound, a member of the 1,4-naphthoquinone class of compounds, requires careful handling due to its potential biological activity.[1] While specific toxicological data for this compound is limited, information on structurally related compounds, such as 1,4-naphthoquinone and lapachol, indicates a need for stringent safety protocols.[2][3][4][5][6][7][8][9] This document outlines the necessary personal protective equipment (PPE), handling procedures, emergency measures, and disposal plans to minimize risk.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when working with this compound. The following table summarizes the recommended PPE based on the potential hazards associated with naphthoquinones.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving may be appropriate for handling concentrated solutions. |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or fume hood | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside of a fume hood or if aerosolization is possible. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.
Procedural Guidelines:
-
Preparation: Before beginning work, ensure all necessary PPE is readily available and in good condition. Have a spill kit accessible.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[2]
-
Transportation: When transporting this compound, use secondary containment to prevent spills.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10] |
Spill Response Workflow:
In the event of a this compound spill, follow this clear, step-by-step procedure to ensure a safe and effective cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect all this compound waste, including unused compounds, contaminated labware, and cleaning materials, in a clearly labeled, sealed, and compatible waste container.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Method: Dispose of this compound waste as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[11][12]
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks and fostering a secure laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity and quality of scientific research.
References
- 1. This compound | C15H14O2 | CID 97448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Cytotoxicity of lapachol metabolites produced by probiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the cytotoxic effect of lapachol, alpha-lapachone and pentacyclic 1,4-naphthoquinones on human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral toxicology studies with lapachol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
